molecular formula C51H79NO13 B1432363 Seco Rapamycin CAS No. 147438-27-5

Seco Rapamycin

Cat. No.: B1432363
CAS No.: 147438-27-5
M. Wt: 914.2 g/mol
InChI Key: ZAVMPSVOEQNVCP-FWSQOCJKSA-N
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Description

Seco Rapamycin is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 914.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

147438-27-5

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1

InChI Key

ZAVMPSVOEQNVCP-FWSQOCJKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Seco-Rapamycin: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seco-Rapamycin, a primary degradation product of the well-known immunosuppressant Rapamycin (B549165) (Sirolimus), has emerged as a molecule of interest due to its distinct biological activity. Unlike its parent compound, which potently inhibits the mTOR signaling pathway, Seco-Rapamycin exhibits significantly reduced immunosuppressive effects. However, recent studies have unveiled its role as an allosteric inhibitor of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Seco-Rapamycin, with a focus on its interaction with the proteasome. Detailed experimental protocols for its preparation, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Seco-Rapamycin is the ring-opened derivative of Rapamycin, formed through the hydrolysis of the lactone ring followed by dehydration.[1] Its chemical identity has been confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Table 1: Physicochemical Properties of Seco-Rapamycin and its Sodium Salt

PropertySeco-RapamycinSeco-Rapamycin (Sodium Salt)Reference(s)
Chemical Name (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[See Seco-Rapamycin][4]
Synonyms Seco-Sirolimus, Secorapamycin A-[4]
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₈NNaO₁₃[1]
Molecular Weight 914.19 g/mol 936.17 g/mol [1]
Appearance Crystalline solidCrystalline solid[1]
UV max (λmax) 277, 289 nm277, 289 nm[1]
SMILES O=C(N(CCCC1)[C@@H]1C(O)=O)C(--INVALID-LINK--/C(C)=C/C=C/C=C/--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK----INVALID-LINK--/C(C)=C/--INVALID-LINK--C(/C=C/--INVALID-LINK--C--INVALID-LINK--C[C@H]3OC)=O)=O">C@(--INVALID-LINK--C)O)=OO[C@@H]1CC--INVALID-LINK--/C=C/C(--INVALID-LINK--/C=C(C)/--INVALID-LINK----INVALID-LINK--C(--INVALID-LINK--C--INVALID-LINK--/C=C/C=C/C=C(--INVALID-LINK--C[C@@H]2CC--INVALID-LINK----INVALID-LINK--(C(C(N3CCCC[C@H]3C([O-])=O)=O)=O)O2)\C)=O)=O">C@@HC[C@H]1OC.[Na+][1][4]

Biological Activity: A Shift from mTOR to the Proteasome

While Rapamycin exerts its potent immunosuppressive and anti-proliferative effects through the inhibition of the mTOR pathway, Seco-Rapamycin has been shown to be a significantly weaker mTOR inhibitor, with less than 4% of the potency of its parent compound in a thymocyte proliferation assay.[1] Instead, the primary biological target of Seco-Rapamycin identified to date is the 20S proteasome.

Allosteric Inhibition of the 20S Proteasome

Research has demonstrated that Seco-Rapamycin, along with Rapamycin and its other analogs, can allosterically inhibit the 20S proteasome, the catalytic core of the 26S proteasome complex.[1][5][6] This inhibition is achieved by binding to the α-rings of the 20S proteasome, which in turn affects the conformational dynamics of the proteasomal gate, thereby regulating substrate entry into the catalytic chamber.[5][6] This allosteric mechanism is distinct from that of clinical proteasome inhibitors like bortezomib, which directly target the active sites within the β-rings.

The 20S proteasome possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. Studies on Rapamycin, whose proteasome-inhibiting properties are shared by Seco-Rapamycin, have shown that it inhibits the proteinase and selected peptidase activities at low micromolar concentrations.[5][6]

Table 2: Effect of Rapamycin (and by extension, Seco-Rapamycin) on 20S Proteasome Peptidase Activities

Peptidase ActivityEffect of Rapamycin/Seco-RapamycinReference(s)
Chymotrypsin-like (CT-L) Inhibition[5]
Trypsin-like (T-L) Activation[5]
PGPH Inhibition[5]

Signaling Pathway: The Ubiquitin-Proteasome System

The ubiquitin-proteasome pathway (UPP) is a major cellular pathway for the degradation of regulated and damaged proteins. It plays a crucial role in a variety of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The pathway involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which marks them for degradation by the 26S proteasome. Seco-Rapamycin's inhibition of the 20S proteasome directly interferes with the final, degradative step of this pathway.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_proteasome Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP -> AMP+PPi E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 PolyUbTarget Polyubiquitinated Target Protein E3->PolyUbTarget Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome19S_1 19S Regulatory Particle PolyUbTarget->Proteasome19S_1 Recognition & Unfolding Proteasome26S 26S Proteasome Proteasome20S 20S Core Particle Proteasome19S_2 19S Regulatory Particle Peptides Peptides Proteasome20S->Peptides Degradation SecoRapamycin Seco-Rapamycin SecoRapamycin->Proteasome20S Allosteric Inhibition

Figure 1: The Ubiquitin-Proteasome Pathway and the inhibitory action of Seco-Rapamycin.

Experimental Protocols

Preparation and Purification of Seco-Rapamycin from Rapamycin

This protocol describes the controlled degradation of Rapamycin to produce Seco-Rapamycin, followed by its purification using HPLC.

Materials:

Procedure:

  • Degradation:

    • Prepare a solution of Rapamycin in a mixture of acetonitrile and aqueous ammonium acetate buffer (e.g., 30:70 v/v, 23.7 mM ammonium acetate, apparent pH 7.3).[7]

    • Incubate the solution at room temperature. The degradation kinetics follow a first-order rate law, with an apparent half-life of approximately 890 hours under these conditions.[7] The reaction can be monitored periodically by HPLC to determine the optimal incubation time for maximizing the yield of Seco-Rapamycin.

  • HPLC Purification:

    • Inject the degradation mixture onto a C18 reversed-phase HPLC column.

    • Use a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., 0.1% TFA). The presence of an acid is crucial for the effective separation of Seco-Rapamycin isomers.[7]

    • Monitor the elution profile at 277 nm and 289 nm.

    • Collect the fractions corresponding to the Seco-Rapamycin peaks.

    • Combine the fractions and remove the solvent under reduced pressure to obtain purified Seco-Rapamycin.

    • Confirm the identity and purity of the isolated compound using LC-MS and NMR.

Table 3: Example HPLC Conditions for Seco-Rapamycin Analysis

ParameterConditionReference(s)
Column Reversed-phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient with 0.1% TFA[7]
Flow Rate 1.0 mL/min
Column Temperature 57 °C
Detection Wavelength 277 nm, 289 nm[1]
In-solution Proteasome Activity Assay

This protocol describes a method to measure the inhibitory effect of Seco-Rapamycin on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome

  • Seco-Rapamycin stock solution (in DMSO)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of Seco-Rapamycin in assay buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add the diluted Seco-Rapamycin or vehicle control.

  • Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time at 37°C.

  • Calculate the rate of substrate cleavage (initial velocity) for each concentration of Seco-Rapamycin.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proteasome_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start PrepareInhibitor Prepare Seco-Rapamycin serial dilutions Start->PrepareInhibitor PrepareEnzyme Prepare 20S Proteasome solution Start->PrepareEnzyme PrepareSubstrate Prepare Fluorogenic Substrate solution Start->PrepareSubstrate PlateSetup Add Seco-Rapamycin dilutions and vehicle control to 96-well plate PrepareInhibitor->PlateSetup AddEnzyme Add 20S Proteasome to wells PrepareEnzyme->AddEnzyme AddSubstrate Add Fluorogenic Substrate to initiate reaction PrepareSubstrate->AddSubstrate PlateSetup->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Incubate->AddSubstrate MeasureFluorescence Measure fluorescence kinetically in a plate reader AddSubstrate->MeasureFluorescence CalculateRates Calculate initial reaction rates MeasureFluorescence->CalculateRates PlotData Plot % Inhibition vs. log[Seco-Rapamycin] CalculateRates->PlotData DetermineIC50 Determine IC50 value PlotData->DetermineIC50 End End DetermineIC50->End

Figure 2: Experimental workflow for determining the IC₅₀ of Seco-Rapamycin on 20S proteasome activity.

Conclusion

Seco-Rapamycin, a degradation product of Rapamycin, presents a compelling case for further investigation as a modulator of the ubiquitin-proteasome pathway. Its distinct mechanism of action, involving allosteric inhibition of the 20S proteasome rather than mTOR, opens up new avenues for therapeutic intervention in diseases where proteasome function is dysregulated. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their exploration of Seco-Rapamycin's therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Seco-Rapamycin Formation from Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the chemical transformation of Rapamycin (B549165) into its primary ring-opened degradant, Seco-Rapamycin. It covers the underlying mechanism, reaction kinetics, experimental methodologies for analysis, and the biological implications of this conversion.

Introduction

Rapamycin (also known as Sirolimus) is a 31-membered macrolide lactone with potent immunosuppressive and antiproliferative properties.[1][2] Its therapeutic efficacy is intrinsically linked to its complex macrocyclic structure. However, Rapamycin is susceptible to chemical degradation, primarily through the opening of its macrolide ring, leading to the formation of Seco-Rapamycin.[3][4] Understanding the mechanism and kinetics of this degradation is critical for the development of stable pharmaceutical formulations and for accurately interpreting analytical and biological data. This guide delineates the chemical pathway of Seco-Rapamycin formation, presents quantitative data on its kinetics, provides detailed experimental protocols for its study, and discusses the biological consequences of this structural alteration.

Mechanism of Seco-Rapamycin Formation

The conversion of Rapamycin to Seco-Rapamycin is a non-enzymatic degradation process characterized by the cleavage of the macrocyclic ring.[4] This transformation proceeds via a two-step mechanism involving hydrolysis followed by dehydration.[3][4]

Step 1: Ester Hydrolysis (Lactone Cleavage)

The initial step is the hydrolysis of the ester bond within the macrolide ring of Rapamycin. This reaction is catalyzed by bases and results in the formation of a ring-opened hydroxy acid intermediate.[1][3][5] This lactone hydrolysis is a key event in the degradation pathway under aqueous conditions.[1][5]

Step 2: Dehydration

Following the initial hydrolysis, the hydroxy acid intermediate undergoes dehydration.[3][4] This step results in the formation of a double bond, yielding the final Seco-Rapamycin structure.[5] It has been noted that Seco-Rapamycin and the hydroxy acid are the two primary degradation products of Rapamycin in aqueous solutions, and there is no evidence of interconversion between them.[1][2][5]

The formation of Seco-Rapamycin can occur in various media, including aqueous solutions and even aprotic solvents in the presence of a base.[1][6]

G cluster_reaction Mechanism of Seco-Rapamycin Formation Rapamycin Rapamycin (Macrocyclic Lactone) Intermediate Hydroxy Acid Intermediate (Ring-Opened) Rapamycin->Intermediate  Step 1: Ester Hydrolysis (Base-Catalyzed, +H₂O) SecoRapamycin Seco-Rapamycin Intermediate->SecoRapamycin  Step 2: Dehydration (-H₂O)

Figure 1: Chemical transformation of Rapamycin to Seco-Rapamycin.

Kinetics of Rapamycin Degradation

The degradation of Rapamycin to Seco-Rapamycin and other products follows first-order kinetics.[1][2][5] The rate of this degradation is highly dependent on the pH and the solvent system. Base catalysis, both specific and general, plays a significant role in accelerating the degradation process.[1][2] In highly basic solutions (e.g., pH 12.2), the half-life of Rapamycin is reduced by approximately three orders of magnitude compared to near-neutral conditions.[1][2][5] Notably, Seco-Rapamycin itself degrades at a significantly slower rate than the parent Rapamycin molecule under the same conditions.[1][2][5]

Table 1: Quantitative Data on Rapamycin Degradation Kinetics

ConditionApparent pHApparent Half-life of RapamycinReference
30/70 (v/v) Acetonitrile-Water with 237 mM Ammonium (B1175870) Acetate (B1210297)7.3~200 hours[1][5]
30/70 (v/v) Acetonitrile-Water with 23.7 mM Ammonium Acetate7.3~890 hours[1][5]
30/70 (v/v) Acetonitrile-Water with NaOH12.2Reduced by 1000-fold[1][5]

Experimental Protocols

Protocol for Kinetic Analysis of Rapamycin Degradation by RP-HPLC

This protocol describes a method to monitor the degradation of Rapamycin and the formation of Seco-Rapamycin in an aqueous solution using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • Rapamycin standard

  • Seco-Rapamycin standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate or Sodium Hydroxide (for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Prepare a stock solution of Rapamycin in a suitable organic solvent (e.g., acetonitrile).

  • Prepare the reaction buffer: a 30/70 (v/v) mixture of acetonitrile and water. Adjust the pH using either ammonium acetate (for near-neutral pH) or NaOH (for basic pH) to the desired concentrations as specified in Table 1.[1]

3. Experimental Procedure:

  • Initiate the degradation reaction by diluting the Rapamycin stock solution into the pre-warmed reaction buffer to achieve the desired final concentration.

  • Incubate the reaction mixture at a constant temperature (e.g., room temperature or 37°C).

  • At specified time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench any further reaction by diluting the aliquot in the mobile phase or a suitable solvent and store at a low temperature (-20°C) until analysis.

4. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, potentially with an acidic modifier like formic acid (0.1%) to improve peak shape.[1]

  • Flow Rate: 1 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection: UV detector at 278 nm.[1]

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to Rapamycin and Seco-Rapamycin based on the retention times of the standards.

  • Plot the natural logarithm of the Rapamycin peak area versus time.

  • Determine the first-order rate constant (k) from the slope of the line.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep 1. Prepare Solutions (Rapamycin Stock, Reaction Buffer) initiate 2. Initiate Degradation (Dilute Stock in Buffer) prep->initiate incubate 3. Incubate at Constant Temp. initiate->incubate sample 4. Sample at Time Intervals incubate->sample hplc 5. Analyze by RP-HPLC sample->hplc data 6. Analyze Data (Calculate Rate Constant and Half-life) hplc->data

Figure 2: Workflow for the kinetic analysis of Rapamycin degradation.

Biological and Metabolic Implications

The ring-opening of Rapamycin to form Seco-Rapamycin has profound consequences for its biological activity.

  • Immunosuppressive Activity: While Rapamycin is a potent immunosuppressant, Seco-Rapamycin exhibits extremely weak immunosuppressive activity, if any.[1] For instance, in a thymocyte proliferation assay, Seco-Rapamycin was found to have less than 4% of the potency of Rapamycin.[4]

  • Interaction with FKBP12 and mTOR: The mechanism of action of Rapamycin involves forming a complex with the immunophilin FKBP12. This Rapamycin-FKBP12 complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR).[7] Seco-Rapamycin derivatives retain a high affinity for FKBP12.[1] However, the loss of the macrocyclic structure prevents the Seco-Rapamycin-FKBP12 complex from effectively inhibiting mTOR function.[4][8] This highlights the critical role of the intact macrocycle in mediating the downstream effects on mTOR.

  • Metabolism: In human liver and jejunal mucosal homogenates, Seco-Rapamycin can be metabolized to a dihydro-Sirolimus metabolite (M2) in an NADPH-dependent manner.[8][9] This metabolic pathway is distinct from the CYP3A4-mediated metabolism of the parent Rapamycin.[9] Both Seco-Rapamycin and its metabolite M2 are substrates for the P-glycoprotein (P-gp) efflux transporter.[4][9]

G cluster_rapa Rapamycin Pathway cluster_complex1 Active Complex cluster_seco Seco-Rapamycin Pathway cluster_complex2 Inactive Complex Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds mTOR_active mTOR (Active) mTOR_inhibited mTOR (Inhibited) mTOR_active->mTOR_inhibited Inhibits Cell_Growth_Inhibited Cell Growth Inhibition & Immunosuppression mTOR_inhibited->Cell_Growth_Inhibited SecoRapamycin SecoRapamycin FKBP12_seco FKBP12 SecoRapamycin->FKBP12_seco Binds mTOR_active_seco mTOR (Active) SecoRapamycin->mTOR_active_seco No Inhibition FKBP12_seco->mTOR_active_seco No Inhibition Cell_Growth_Normal No Effect on Cell Growth mTOR_active_seco->Cell_Growth_Normal

Figure 3: Differential signaling pathways of Rapamycin and Seco-Rapamycin.

Conclusion

The transformation of Rapamycin to Seco-Rapamycin is a critical degradation pathway driven by base-catalyzed hydrolysis of the macrolide ring. This structural change, while preserving affinity for FKBP12, abrogates the crucial mTOR-inhibitory activity, leading to a loss of immunosuppressive function. A thorough understanding of the mechanism, kinetics, and analytical methods for monitoring this degradation is paramount for ensuring the stability, quality, and efficacy of Rapamycin-based therapeutics. The information presented in this guide serves as a foundational resource for researchers and professionals engaged in the development and analysis of this important macrolide drug.

References

Unveiling Seco-Rapamycin: A Technical Guide to its Discovery and Isolation from Rapamycin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of seco-rapamycin, a primary degradation product of the immunosuppressant and mTOR inhibitor, rapamycin (B549165). This document details the chemical transformation of rapamycin into its ring-opened seco-acid form, outlines experimental protocols for its generation and purification, and presents key analytical data for its identification. Furthermore, it explores the biological implications of this structural change, particularly concerning the mTOR signaling pathway.

Introduction: The Significance of Rapamycin and its Degradation

Rapamycin (also known as Sirolimus) is a macrolide produced by the bacterium Streptomyces hygroscopicus, first discovered on the island of Rapa Nui (Easter Island).[1][2] It is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[2] The formation of a complex between rapamycin and the intracellular receptor FKBP12 allows it to bind to and allosterically inhibit mTOR Complex 1 (mTORC1).[2] Due to its potent immunosuppressive and anti-proliferative properties, rapamycin is widely used in clinical settings, including organ transplantation and cancer therapy.

However, the complex structure of rapamycin makes it susceptible to degradation under various conditions, leading to the formation of several byproducts. One of the most significant of these is seco-rapamycin, a ring-opened derivative formed through the hydrolysis of the macrolide's ester bond.[3] Understanding the formation and biological activity of seco-rapamycin is crucial for drug development, formulation, and stability studies, as its altered structure leads to a significant reduction in mTOR inhibitory activity.[1]

Data Presentation: Physicochemical Properties and Degradation Kinetics

Seco-rapamycin exhibits distinct physicochemical properties compared to its parent compound, rapamycin. A summary of these properties is provided in the table below.

PropertySeco-RapamycinReference
Molecular Formula C₅₁H₇₉NO₁₃[4]
Molecular Weight 932.18 g/mol [4]
Appearance Crystalline solid[1]
Solubility Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 5 mg/ml)[1]
UV λmax 277, 289 nm[1]

The degradation of rapamycin to seco-rapamycin is significantly influenced by pH. The following table summarizes the degradation kinetics of rapamycin under different buffer conditions.

ConditionApparent Half-life of Rapamycin (t₁/₂)Reference
23.7 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.3) in 30/70 (v/v) Acetonitrile (B52724)/Water890 hours[5]
237 mM Ammonium Acetate (pH 7.3) in 30/70 (v/v) Acetonitrile/Water200 hours[5]
Sodium Hydroxide (B78521) (pH 12.2) in 30/70 (v/v) Acetonitrile/WaterReduced by 3 orders of magnitude compared to pH 7.3[5]

Experimental Protocols

This section provides detailed methodologies for the controlled degradation of rapamycin to yield seco-rapamycin, its subsequent isolation and purification, and its analytical characterization.

Controlled Degradation of Rapamycin to Seco-Rapamycin

This protocol is based on the principle of base-catalyzed hydrolysis of the lactone ring of rapamycin.

Materials:

  • Rapamycin

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Preparation of Reaction Buffer: Prepare a 237 mM ammonium acetate buffer and adjust the pH to 7.3 with acetic acid or ammonium hydroxide. Alternatively, for accelerated degradation, a dilute NaOH solution (e.g., pH 12.2) can be used.

  • Dissolution of Rapamycin: Dissolve a known quantity of rapamycin in acetonitrile to create a stock solution.

  • Initiation of Degradation: In a reaction vessel, combine the rapamycin stock solution with the reaction buffer to achieve a final solvent ratio of 30:70 (v/v) acetonitrile:aqueous buffer. The final concentration of rapamycin will depend on the desired scale of the reaction.

  • Incubation: Stir the reaction mixture at room temperature. Monitor the progress of the degradation by taking aliquots at regular intervals and analyzing them by HPLC (as described in section 3.3). The reaction time will vary depending on the pH of the buffer, with higher pH leading to faster degradation. Based on the kinetic data, significant conversion can be expected over several hundred hours at pH 7.3, while it will be much faster at pH 12.2.[5]

  • Reaction Quenching: Once the desired level of conversion to seco-rapamycin is achieved, neutralize the reaction mixture with a suitable acid (e.g., HCl) if a basic solution was used.

Isolation and Purification of Seco-Rapamycin

This protocol utilizes preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate seco-rapamycin from the degradation reaction mixture.

Materials:

  • Degradation reaction mixture containing seco-rapamycin

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Filter the degradation reaction mixture through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient: Develop a gradient elution method to separate seco-rapamycin from residual rapamycin and other degradation byproducts. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. The exact gradient will need to be optimized based on the specific column and system.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a preparative column).

    • Detection: UV detection at 277 nm and 289 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the peak of seco-rapamycin, which is expected to elute at a different retention time than rapamycin.

  • Solvent Evaporation: Combine the fractions containing pure seco-rapamycin and remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid seco-rapamycin under high vacuum to remove any residual solvent.

Analytical Characterization of Seco-Rapamycin

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • System: Analytical HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 277 nm and 289 nm.

  • Expected Result: Seco-rapamycin will have a distinct retention time compared to rapamycin. The exact retention time will depend on the specific chromatographic conditions.

3.3.2. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

  • Mode: Positive and/or negative ion mode.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of seco-rapamycin (C₅₁H₇₉NO₁₃, M.W. = 932.18). For the sodium salt, the expected m/z would be [M+Na]⁺. Fragmentation patterns can provide further structural confirmation.

Mandatory Visualizations

Rapamycin Degradation to Seco-Rapamycin

The following diagram illustrates the chemical transformation of rapamycin to seco-rapamycin through base-catalyzed hydrolysis.

G Rapamycin Rapamycin (C₅₁H₇₉NO₁₃) Intermediate Diol Intermediate Rapamycin->Intermediate Ester Hydration (Base-catalyzed) SecoRapamycin Seco-Rapamycin (C₅₁H₇₉NO₁₃) Intermediate->SecoRapamycin Dehydration mTOR_Pathway cluster_input Upstream Signals cluster_downstream Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 Nutrients Nutrients (Amino Acids) Nutrients->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy Rapamycin Rapamycin Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 FKBP12 FKBP12 FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 Inhibition

References

Spectroscopic Profile of Seco-Rapamycin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-rapamycin is a primary degradation product of the immunosuppressant and mTOR inhibitor, rapamycin (B549165). Its formation involves the hydrolysis of the lactone ring in the rapamycin macrocycle.[1] Understanding the structural and spectroscopic characteristics of seco-rapamycin is crucial for the development, stability testing, and quality control of rapamycin-based therapeutics. This technical guide provides a comprehensive overview of the spectroscopic characterization and analysis of seco-rapamycin, including detailed data, experimental protocols, and pathway visualizations. While seco-rapamycin exhibits significantly reduced immunosuppressive activity compared to its parent compound, its presence as an impurity and potential metabolite necessitates thorough analytical characterization.[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for seco-rapamycin, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Seco-Rapamycin

Atom No. Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Data unavailable in publicly accessible documents. A detailed analysis would require access to the supplementary data of the aforementioned ARKIVOC publication or experimental determination.

Note: The numbering of atoms is based on the standard nomenclature for rapamycin.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of seco-rapamycin. Electrospray ionization (ESI) is a commonly employed technique for the analysis of rapamycin and its derivatives.

Table 2: Mass Spectrometry Data for Seco-Rapamycin

Parameter Value Reference
Molecular Formula C₅₁H₇₉NO₁₃[1]
Molecular Weight 931.5 g/mol (as free acid)[1]
[M-H]⁻ ion (m/z) 930.6[1]
[M+Na]⁺ ion (m/z) 954.6[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific FT-IR spectrum for seco-rapamycin is not widely published, the spectrum is expected to be very similar to that of rapamycin, with potential subtle shifts in the carbonyl stretching frequency due to the opening of the lactone ring.

Table 3: Expected Infrared Absorption Bands for Seco-Rapamycin

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyls)3400-3500 (broad)
C-H stretch (alkanes)2850-3000
C=O stretch (ketone, ester, amide)1650-1750
C=C stretch (alkenes)1600-1680
C-O stretch (ethers, esters, alcohols)1000-1300
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the conjugated triene system present in the seco-rapamycin macrocycle.

Table 4: UV-Visible Absorption Data for Seco-Rapamycin

Parameter Value
λmax 277 nm, 289 nm

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible spectroscopic analysis of seco-rapamycin. The following are generalized protocols based on methods used for rapamycin and its derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Seco-rapamycin sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Dissolve an appropriate amount of seco-rapamycin in the chosen deuterated solvent.

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[4]

  • Process the acquired data using appropriate software.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of seco-rapamycin.

Materials:

  • Seco-rapamycin sample

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)

  • C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • HPLC vials

Procedure:

  • Prepare a dilute solution of seco-rapamycin in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Set up the LC gradient (e.g., a linear gradient from 10% to 90% B over 15 minutes).

  • Set the mass spectrometer to acquire data in both positive and negative ion modes.

  • For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 932.6 for [M+H]⁺ or 954.6 for [M+Na]⁺) and apply a range of collision energies to induce fragmentation.[5][6]

  • Inject the sample and acquire the data.

  • Analyze the resulting mass spectra to identify the parent ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in seco-rapamycin.

Materials:

  • Seco-rapamycin sample

  • FT-IR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid seco-rapamycin sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after analysis.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of seco-rapamycin.

Materials:

  • Seco-rapamycin sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Spectrophotometric grade solvent (e.g., ethanol (B145695) or methanol)[7][8]

Procedure:

  • Prepare a stock solution of seco-rapamycin of known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance of each dilution across the UV-Vis range (e.g., 200-400 nm).

  • Identify the wavelengths of maximum absorbance (λmax).[9]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the analysis of seco-rapamycin.

mTOR Signaling Pathway and the Effect of Seco-Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt signaling pathway. Seco-rapamycin has been shown to have a significantly reduced ability to activate mTOR.[10]

mTOR_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt TSC TSC1/2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis | (when active) Rapamycin Rapamycin Rapamycin->mTORC1 strongly inhibits Seco_Rapamycin Seco-Rapamycin Seco_Rapamycin->mTORC1 weakly inhibits

Caption: mTOR signaling pathway showing the strong inhibition by rapamycin and the significantly weaker inhibition by seco-rapamycin.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive spectroscopic characterization of seco-rapamycin.

Spectroscopic_Workflow Sample Seco-Rapamycin Sample LC_MS LC-MS Analysis Sample->LC_MS NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Analysis Data Interpretation and Structural Confirmation LC_MS->Data_Analysis MW & Fragmentation NMR->Data_Analysis Structure & Connectivity FTIR->Data_Analysis Functional Groups UV_Vis->Data_Analysis Conjugated System

Caption: A generalized experimental workflow for the comprehensive spectroscopic analysis of seco-rapamycin.

Conclusion

The spectroscopic characterization of seco-rapamycin is a critical aspect of quality control and research in the development of rapamycin-based pharmaceuticals. This guide provides a foundational understanding of the expected spectroscopic data and outlines the necessary experimental protocols for its analysis. While some specific data, particularly a fully assigned NMR spectrum, remains to be widely disseminated, the information presented here serves as a valuable resource for researchers and professionals in the field. The provided visualizations of the mTOR signaling pathway and a general analytical workflow offer a clear conceptual framework for understanding the biological context and the practical approach to the analysis of seco-rapamycin.

References

An In-depth Technical Guide to the Physicochemical Properties of Seco-Rapamycin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Seco-Rapamycin sodium salt, a principal degradation product of the immunosuppressant Rapamycin (B549165) (also known as Sirolimus). Understanding these characteristics is critical for its handling, formulation, and interpretation in experimental settings.

Introduction

Seco-Rapamycin sodium salt is the open-ring, or seco, derivative of Rapamycin, formed through a non-enzymatic process of ester hydration followed by dehydration.[1] While its parent compound, Rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR), Seco-Rapamycin exhibits significantly reduced activity on mTOR.[1][2][] However, it has been shown to mimic Rapamycin's ability to inhibit the proteasome.[1][2] The sodium salt form is utilized to enhance its aqueous solubility.[2]

Core Physicochemical Properties

The fundamental physicochemical data for Seco-Rapamycin sodium salt are summarized below. It is important to note that variations in reported molecular formulas and weights exist across different suppliers and databases.

PropertyValueReferences
IUPAC Name sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate[2][]
CAS Number 148554-65-8[2][4]
Molecular Formula C₅₁H₇₈NNaO₁₃ or C₅₁H₇₉NO₁₃ • Na[2][][4][5][6]
Molecular Weight 936.15 g/mol [][4][5][7][8]
Appearance Off-white to yellow solid[]
Melting Point 96-105°C (decomposes)[], 120-122°C[4][][4]
Solubility Soluble in DMSO (46 mg/mL)[9], Methanol, and Water.[][4][5][][4][5][9]
Purity ≥80% to >95% (supplier dependent)[][4]
Storage Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C. Protect from light.[10][11]
Stability Stable for up to two years when stored properly.[1][] Light-sensitive.[5] Shipped under ambient temperature as a non-hazardous chemical.[10][1][][5][10]

Biological Activity and Signaling Pathway

Rapamycin functions by forming a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.[12] Seco-Rapamycin, being a degradation product, has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay and poorly activates mTOR.[1][2] Its primary biological relevance lies in being a metabolite and potential impurity in Rapamycin-based studies and formulations.

mTOR_Pathway Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex + FKBP12 FKBP12 FKBP12 mTORC1 mTORC1 Complex->mTORC1 Inhibits S6K1 p70S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth Inhibits Inhibition Inhibition SecoRapa Seco-Rapamycin (Poor mTOR Activator) SecoRapa->mTORC1 < 4% potency Experimental_Workflow cluster_0 API Characterization API Seco-Rapamycin Sodium Salt Sample Solubility Solubility Test (Shake-Flask) API->Solubility Purity Purity & ID (HPLC / LC-MS) API->Purity MeltingPoint Melting Point (Capillary Method) API->MeltingPoint Stability Stability Assessment (Forced Degradation) API->Stability Report Compile Physicochemical Profile Report Solubility->Report Purity->Report MeltingPoint->Report Stability->Report

References

Seco-Rapamycin: An In-depth Technical Guide to the Primary Degradation Product of Sirolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus (also known as Rapamycin) is a macrolide compound widely used as an immunosuppressant in organ transplantation and, increasingly, in oncology due to its potent inhibitory effects on the mammalian target of rapamycin (B549165) (mTOR). The stability of Sirolimus is a critical concern in its formulation and clinical use, as it is susceptible to degradation under various conditions. A primary degradation pathway involves the formation of Seco-Rapamycin, a ring-opened isomer. This technical guide provides a comprehensive overview of Seco-Rapamycin, including its formation, analytical characterization, and biological significance.

Formation and Mechanism of Seco-Rapamycin

Seco-Rapamycin is the product of the hydrolytic cleavage of the ester bond within the 31-membered macrocyclic structure of Sirolimus. This process is primarily catalyzed by basic conditions and can also be influenced by heat and the presence of water.[1][2] The formation of Seco-Rapamycin is a two-step process:

  • Ester Hydrolysis: The initial step involves the hydrolysis of the lactone (ester) bond in the Sirolimus macrocycle, leading to the formation of a transient hydroxy acid intermediate.[3]

  • Dehydration: This intermediate is then dehydrated to form the more stable, ring-opened Seco-Rapamycin.[4]

This degradation pathway highlights the importance of controlling pH and minimizing exposure to high temperatures and aqueous environments during the formulation and storage of Sirolimus-containing products.

Quantitative Analysis of Sirolimus Degradation

The rate of Sirolimus degradation to Seco-Rapamycin is highly dependent on the environmental conditions. The following table summarizes kinetic data from a study by Il'ichev et al. (2007), which investigated the degradation of Rapamycin in an acetonitrile-water mixture.

ConditionApparent pHHalf-life of Sirolimus (hours)Reference
237 mM Ammonium Acetate7.3200[5]
23.7 mM Ammonium Acetate7.3890[5]
NaOH12.2Reduced by 3 orders of magnitude compared to pH 7.3[5]

Table 1: Kinetic Data for Sirolimus Degradation[5]

These data clearly indicate that the degradation of Sirolimus is significantly accelerated under basic conditions.

Experimental Protocols

Forced Degradation Study of Sirolimus

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A typical protocol for the forced degradation of Sirolimus is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of Sirolimus in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light.

    • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of Sirolimus to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Sample Collection and Neutralization: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to quantify the remaining Sirolimus and the formation of Seco-Rapamycin and other degradation products. The goal is typically to achieve 10-20% degradation of the active pharmaceutical ingredient.[6]

Analytical Method for Sirolimus and Seco-Rapamycin (HPLC-UV)

A variety of HPLC-UV methods have been developed for the quantification of Sirolimus and its degradation products.[7][8][9][10] A general protocol is outlined below:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of acetonitrile and water, often with a methanol modifier, is typically employed in an isocratic elution mode. For example, a mobile phase consisting of acetonitrile:methanol (20:80, v/v) has been reported.[8]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[8]

  • Column Temperature: The column is often heated to a temperature between 50°C and 60°C to improve peak shape and resolution.[7]

  • Detection Wavelength: Sirolimus and Seco-Rapamycin can be detected by UV absorbance at approximately 272-278 nm.[7][8]

  • Injection Volume: A typical injection volume is 20 µL.[8]

  • Sample Preparation: Samples from forced degradation studies or formulation analysis are diluted with the mobile phase to an appropriate concentration within the linear range of the assay.

Signaling Pathways and Biological Activity

Sirolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. Sirolimus first binds to the intracellular protein FKBP12. The resulting Sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[11][12][13][14]

Seco-Rapamycin, due to its altered, ring-opened structure, has a significantly reduced affinity for FKBP12 and consequently possesses less than 4% of the immunosuppressive potency of Sirolimus.[15] While it does not significantly affect mTOR function, some studies suggest it may have other biological activities, such as inhibiting the proteasome.[15]

Diagrams

Sirolimus_Degradation Sirolimus Sirolimus (Macrocyclic Lactone) Intermediate Hydroxy Acid Intermediate Sirolimus->Intermediate Ester Hydrolysis (Base, Heat, H2O) Seco_Rapamycin Seco-Rapamycin (Ring-Opened) Intermediate->Seco_Rapamycin Dehydration mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_inhibition Inhibition cluster_mTORC1 mTORC1 Activation & Function Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Stress Stress Stress->mTORC1 Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 Sirolimus_FKBP12 Sirolimus-FKBP12 Complex Sirolimus->Sirolimus_FKBP12 FKBP12->Sirolimus_FKBP12 Sirolimus_FKBP12->mTORC1 Inhibits Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis

References

The Genesis of a Key Rapamycin Metabolite: A Technical History of the Identification of Seco-Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical identification and characterization of Seco-rapamycin, a principal degradation product of the immunosuppressant and mTOR inhibitor, rapamycin (B549165). Aimed at researchers, scientists, and professionals in drug development, this document details the experimental journey from the initial discovery of rapamycin to the definitive structural elucidation of its ring-opened isomer, Seco-rapamycin.

Introduction: The Legacy of Rapamycin

The story of Seco-rapamycin is intrinsically linked to its parent compound, rapamycin. Discovered in a soil sample from Easter Island (Rapa Nui) in 1964 during a Canadian medical expedition, rapamycin was isolated from the bacterium Streptomyces hygroscopicus[1]. Initially noted for its antifungal properties, the potent immunosuppressive and antiproliferative activities of rapamycin were later uncovered by Dr. Surendra Sehgal and his team at Ayerst Research Laboratories[1]. This pioneering work laid the foundation for decades of research into the therapeutic potential of rapamycin and its derivatives.

As the clinical development of rapamycin progressed, understanding its stability and degradation pathways became paramount. Early studies revealed that the complex macrocyclic structure of rapamycin was susceptible to degradation under various conditions, leading to the formation of several related compounds. Among these, a ring-opened isomer, later named Seco-rapamycin, was identified as a major product.

The Initial Identification of Seco-Rapamycin: A Degradation Story

The first definitive identification of Seco-rapamycin emerged from forced degradation studies of rapamycin. Researchers investigating the stability of rapamycin in biological matrices and under various pH conditions consistently observed the appearance of a new, related compound. This compound was found to be a primary product of rapamycin degradation, particularly in aqueous solutions with a slightly basic pH.

Experimental Protocol: Isolation by High-Performance Liquid Chromatography (HPLC)

The initial isolation of what would be identified as Seco-rapamycin was achieved through preparative High-Performance Liquid Chromatography (HPLC). A seminal study by Wang et al. in 1994 detailed a method for separating two major degradation products of rapamycin. The following protocol is based on their pioneering work and subsequent related methodologies.

Objective: To isolate the primary degradation products of rapamycin from a solution incubated under conditions promoting degradation.

Materials:

Procedure:

  • A solution of rapamycin was incubated at 37°C in an ammonium acetate buffer (pH 8.0) to induce degradation.

  • The resulting solution, containing a mixture of rapamycin and its degradation products, was injected onto the preparative HPLC system.

  • A gradient elution was performed using a mobile phase consisting of methanol and ammonium acetate buffer. The gradient was optimized to achieve baseline separation of the parent drug and its degradation products.

  • The column effluent was monitored by a UV detector at a wavelength of 278 nm.

  • Fractions corresponding to the distinct peaks of the degradation products were collected.

  • The collected fractions were concentrated under reduced pressure to remove the methanol.

  • The remaining aqueous solution was lyophilized to yield the isolated degradation products as a solid powder.

Structural Elucidation: Unveiling the Ring-Opened Isomer

Following isolation, the definitive structure of the degradation product, now termed Seco-rapamycin, was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Confirming the Molecular Weight

Early characterization utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS). This technique provided crucial information about the molecular weight of the isolated compound, confirming that it was an isomer of rapamycin.

Objective: To determine the molecular weight of the isolated degradation product.

Instrumentation:

  • A double-focusing magnetic sector mass spectrometer equipped with a FAB ion source.

Procedure:

  • A small amount of the lyophilized sample was dissolved in a suitable matrix, such as 3-nitrobenzyl alcohol.

  • The sample-matrix mixture was applied to the FAB probe tip.

  • The probe was inserted into the ion source of the mass spectrometer.

  • The sample was bombarded with a high-energy beam of xenon atoms.

  • The resulting ions were accelerated and analyzed by the mass spectrometer in negative ion mode.

The negative ion FAB-MS analysis of Seco-rapamycin yielded a prominent ion that confirmed its isomeric relationship with rapamycin.

IonObserved m/zInterpretation
[M-H]⁻912.6Deprotonated molecule, confirming a molecular weight of 913.6 g/mol , identical to rapamycin.
[M+Na]⁺ (from ESI-MS)936.6Sodium adduct of the molecule, further confirming the molecular weight.

Data adapted from Il'ichev et al., ARKIVOC, 2007.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Structure

While mass spectrometry confirmed the molecular formula of Seco-rapamycin, Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in revealing its precise atomic structure. ¹H NMR spectroscopy provided the initial evidence of the ring-opened structure.

Objective: To determine the proton connectivity and elucidate the structural changes relative to rapamycin.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • A sample of the isolated Seco-rapamycin was dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • The solution was transferred to an NMR tube.

  • A one-dimensional ¹H NMR spectrum was acquired.

  • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish proton-proton and proton-carbon connectivities, respectively.

While a complete assignment of the complex ¹H NMR spectrum of Seco-rapamycin is beyond the scope of this guide, key differences in the chemical shifts compared to rapamycin provided the definitive evidence for the opening of the macrocyclic ring. The most significant changes were observed in the signals corresponding to the protons in the vicinity of the cleaved ester bond.

The culmination of these analytical techniques provided unequivocal evidence that Seco-rapamycin is a ring-opened isomer of rapamycin, formed through the hydrolysis of the ester linkage within the macrolide ring.

Visualizing the Process and Pathway

To provide a clearer understanding of the processes described, the following diagrams illustrate the degradation of rapamycin to Seco-rapamycin and the proposed signaling pathway of Seco-rapamycin.

Rapamycin_Degradation rapamycin Rapamycin (Closed Ring) seco_rapamycin Seco-Rapamycin (Open Ring) rapamycin->seco_rapamycin Ester Hydrolysis (e.g., pH > 7)

Figure 1: Degradation of Rapamycin to Seco-Rapamycin.

Seco_Rapamycin_Pathway cluster_inhibition Cellular Effects of Seco-Rapamycin cluster_no_effect Unaffected Pathway seco_rapamycin Seco-Rapamycin proteasome 20S Proteasome seco_rapamycin->proteasome Allosteric Binding (α-face) mTORC1 mTORC1 protein_degradation Inhibited Protein Degradation proteasome->protein_degradation cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes

Figure 2: Proposed Signaling Pathway of Seco-Rapamycin.

Biological Activity and Significance

Subsequent to its identification, the biological activity of Seco-rapamycin was investigated. In contrast to its parent compound, Seco-rapamycin exhibits significantly reduced immunosuppressive activity and does not effectively inhibit the mTOR pathway. However, emerging research suggests that Seco-rapamycin, much like rapamycin, can allosterically inhibit the 20S proteasome[2][3]. This is achieved through binding to the α-face of the proteasome's catalytic core, leading to a conformational change that inhibits its proteolytic activity[2]. This finding has opened new avenues for research into the potential therapeutic applications of Seco-rapamycin, independent of mTOR inhibition.

Conclusion

The identification of Seco-rapamycin represents a critical chapter in the history of rapamycin research. From its origins as a degradation product, detailed analytical work employing HPLC, mass spectrometry, and NMR spectroscopy successfully unveiled its ring-opened isomeric structure. While devoid of the potent immunosuppressive effects of its parent compound, the discovery of its ability to inhibit the proteasome underscores the continued importance of studying drug metabolites and degradation products. This technical guide serves as a testament to the meticulous experimental work that underpins our understanding of complex natural products and their derivatives, providing a valuable resource for the scientific community.

References

A Technical Guide to the Potential Off-Target Effects of Seco Rapamycin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific, comprehensive studies detailing the off-target effects of Seco Rapamycin (B549165) (Secrolimus) through unbiased, large-scale screening methods such as kinome scans or proteomics are not extensively available in the public domain. This guide, therefore, extrapolates potential off-target effects and outlines key investigational methodologies based on data from its close structural and functional analog, Rapamycin (Sirolimus), and other mTOR inhibitors. The principles, pathways, and experimental protocols described herein provide a robust framework for the investigation of Seco Rapamycin's specificity.

Introduction: this compound and the mTOR Pathway

This compound, also known as Secrolimus, is a macrocyclic lactone and a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Like its parent compound Rapamycin, this compound is understood to exert its primary therapeutic effects—immunosuppression and anti-proliferation—through the formation of a gain-of-function complex with the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[2][3] This drug-protein complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[4]

The on-target effects stemming from mTORC1 inhibition are well-documented and include the downstream suppression of protein synthesis via reduced phosphorylation of S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), leading to cell cycle arrest in the G1 phase.[3][5] However, the therapeutic utility and safety of any small molecule inhibitor are intrinsically linked to its specificity. Off-target effects, resulting from the interaction of the drug with unintended proteins or pathways, can lead to unexpected toxicities or, in some cases, novel therapeutic opportunities. Given the central role of mTOR, understanding the complete interaction profile of its inhibitors is critical.

Recent comprehensive studies using gene-edited, rapamycin-resistant mTOR mutant cell lines have revealed a striking specificity of rapamycin towards mTOR, suggesting that most of its effects on the transcriptome and proteome are indeed mTOR-dependent.[2] However, chronic exposure to rapamycin can also inhibit the assembly and function of mTOR Complex 2 (mTORC2) in certain cell types, and high concentrations may impact other cellular pathways.[4] This guide outlines the methodologies to identify such effects and presents potential off-target pathway modulations based on studies of related compounds.

Potential Off-Target Pathways and Cellular Processes

Based on proteomic and multi-omics analyses of cells treated with mTOR inhibitors like Rapamycin and Tacrolimus (B1663567), several cellular pathways beyond direct mTORC1 signaling may be affected. These represent key areas of investigation for this compound.

Upregulation of Compensatory Signaling Pathways

A well-documented consequence of mTORC1 inhibition is the relief of negative feedback loops, leading to the activation of pro-survival signaling pathways, most notably the PI3K/Akt pathway.[4]

  • Mechanism : mTORC1/S6K1 activation normally phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS1), creating a negative feedback loop. Inhibition of mTORC1 by a Rapamycin-class drug removes this brake, leading to enhanced signaling through PI3K and increased phosphorylation (activation) of Akt.[4]

  • Implication : This compensatory activation can counteract the anti-proliferative effects of the mTOR inhibitor, contributing to drug resistance.

Modulation of Cellular Metabolism and Stress Response

Studies on Tacrolimus, another immunophilin-binding drug, have shown significant off-target effects on cellular metabolism.

  • Metabolic Shifts : In proximal tubule cells, high concentrations of tacrolimus were found to impact arginine, amino acid, and pyrimidine (B1678525) metabolism. It also increased Krebs cycle intermediates while down-regulating key gluconeogenesis enzymes like PCK-1.[6]

  • Oxidative Stress : A decrease in total cellular glutathione (B108866) was observed, indicating an induction of oxidative stress.[6] Proteomic analysis of brain tissue from mice treated with rapamycin also implicated oxidative stress pathways as being significantly modulated.[4]

Alterations in Gene and Protein Expression

Large-scale transcriptomic and proteomic studies on rapamycin-treated cells reveal widespread changes in the expression of genes and proteins not directly downstream of S6K and 4E-BP1.

  • Ribosome Biogenesis and Translation : While inhibition of translation is an on-target effect, proteomics reveals complex regulation of numerous specific ribosomal proteins and translation initiation/elongation factors.[7]

  • Cytoskeleton and Cell Adhesion : Rapamycin treatment has been shown to alter the expression of proteins involved in the cytoskeleton and cell adhesion, potentially impacting cell morphology and migration.[5]

  • Myelination : In oligodendrocyte progenitor cells, rapamycin dramatically reduces the expression of myelin proteins and proteins involved in cholesterol and fatty acid synthesis, processes essential for myelination.[5]

Quantitative Data on mTOR Inhibitor Effects

While specific quantitative data for this compound is pending public disclosure, the following tables summarize findings from studies on Rapamycin. This data serves as a benchmark for what might be expected from similar analyses of this compound.

Table 1: Summary of Proteomic Changes in Mouse Podocytes Treated with Rapamycin (Data extrapolated from a study investigating Rapamycin and Cyclosporine effects)[7]

Protein Regulation PatternNumber of Proteins IdentifiedExample ProteinsCellular Process Implicated
Down-regulated by Rapamycin30Vimentin, CalreticulinCytoskeleton, Protein Folding
Up-regulated by Rapamycin6Peroxiredoxin-1Oxidative Stress Response
Total Differentially Expressed 36

Table 2: Summary of Proteomic Changes in Oligodendrocyte Progenitor Cells Treated with Rapamycin (Data derived from an iTRAQ mass spectrometry-based proteomic study)[5]

Regulation by RapamycinPercentage of Total ProteinsNumber of ProteinsKey Cellular Processes Affected
Down-regulated (>20% change)13%131Myelination, Cholesterol/Fatty Acid Synthesis, Cytoskeleton
Up-regulated (>20% change)20%197Repression of Cell Differentiation (e.g., Gpr17)
Total Differentially Expressed 34% 328

Experimental Protocols for Assessing Off-Target Effects

To rigorously define the specificity of this compound, a multi-faceted approach employing unbiased, large-scale screening followed by targeted validation is necessary.

Protocol 1: Global Proteomic Analysis via LC-MS/MS

This protocol aims to identify all cellular proteins whose expression levels change in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T, a cancer cell line of interest) to 70-80% confluency.

    • Treat cells with a vehicle control (e.g., DMSO) or a therapeutically relevant concentration of this compound (e.g., 10-100 nM) for a specified time (e.g., 24 or 48 hours).

    • Include a positive control arm with Rapamycin.

    • Perform experiments in biological triplicate.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

    • Quantify total protein concentration using a BCA assay.

  • Protein Digestion:

    • Take an equal amount of protein from each sample (e.g., 50 µg).

    • Perform in-solution digestion using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with liquid chromatography.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.

    • Search the data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins across samples.

    • Identify statistically significant changes in protein expression (e.g., p-value < 0.05 and fold change > 1.5) between this compound-treated and vehicle-treated cells.

    • Perform pathway analysis (e.g., GO, KEGG) on the differentially expressed proteins to identify modulated cellular processes.

Protocol 2: Kinase Selectivity Profiling (Kinome Scan)

This protocol is designed to identify direct, physical interactions between this compound and a broad panel of human kinases.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO.

  • Assay Execution (e.g., using the KINOMEscan™ platform):

    • The assay typically involves competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to each kinase in a large panel (e.g., >400 kinases).

    • The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

    • A lower amount of captured kinase in the presence of the drug indicates binding.

  • Data Analysis:

    • Results are often reported as "percent of control" or "percent inhibition." A lower percentage of control indicates stronger binding.

    • A threshold is set to identify significant interactions (e.g., >90% inhibition at a 1 µM concentration).

    • The on-target (mTOR) and any off-target kinases are identified.

    • Results can be visualized on a dendrogram of the human kinome to see which kinase families are affected.[1]

Protocol 3: Validation of Off-Target Effects

This protocol validates findings from large-scale screens using orthogonal methods.

  • Western Blotting:

    • Validate changes in the expression or phosphorylation status of specific proteins identified in the proteomics screen.

    • Treat cells as in Protocol 1, lyse, and perform SDS-PAGE and immunoblotting with antibodies specific to the target protein and its phosphorylated form (if applicable).

  • In Vitro Kinase Assays:

    • Validate direct inhibition of an off-target kinase identified in the kinome scan.

    • Perform an in vitro kinase assay using the purified recombinant off-target kinase, its substrate, and ATP.

    • Measure the effect of increasing concentrations of this compound on the kinase's activity to determine an IC50 value.[8]

  • Cellular Thermal Shift Assay (CETSA):

    • Confirm target engagement in intact cells. This assay measures the change in thermal stability of a protein upon ligand binding. Increased stability indicates a direct interaction.

Visualizations: Pathways and Workflows

Diagram 1: Simplified mTOR Signaling Pathway

mTOR_Pathway cluster_downstream Downstream Effects growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k + akt Akt pi3k->akt + tsc TSC1/2 akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 + s6k p70S6K mtorc1->s6k + four_ebp1 4E-BP1 mtorc1->four_ebp1 + protein_synthesis Protein Synthesis & Cell Growth s6k->protein_synthesis + irs1_feedback IRS1 s6k->irs1_feedback four_ebp1->protein_synthesis seco_rapa This compound + FKBP12 seco_rapa->mtorc1 irs1_feedback->pi3k Proteomics_Workflow start Cell Culture (Vehicle vs. Seco Rapa) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant digest Trypsin Digestion quant->digest lcms LC-MS/MS Analysis digest->lcms data_proc Data Processing (e.g., MaxQuant) lcms->data_proc analysis Statistical Analysis (Fold Change, p-value) data_proc->analysis end Pathway Analysis & Target Identification analysis->end KinomeScan_Logic control Kinase + Ligand-Bead Binding Occurs High Signal drug Kinase + Ligand-Bead + Seco Rapa Competition Low Signal (Off-Target Hit) no_effect Kinase + Ligand-Bead + Seco Rapa No Competition High Signal (No Interaction) logic_start Assay Principle logic_start->control Control Condition logic_start->drug Test Condition (Interaction) logic_start->no_effect Test Condition (No Interaction)

References

The Role of Seco-Rapamycin in Advancing Macrolide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a 31-membered macrolide with potent immunosuppressive and antiproliferative properties.[1] Its mechanism of action is primarily mediated through the formation of a complex with the FK506-binding protein 12 (FKBP12), which then allosterically inhibits the mechanistic Target of Rapamycin (mTOR) kinase, a central regulator of cell growth and metabolism.[2] The chemical stability of the macrolide ring is crucial for this biological activity. Seco-Rapamycin, a ring-opened degradation product of Rapamycin, provides a powerful tool for dissecting the structure-activity relationships of this important macrolide.[3] This technical guide explores the chemistry of Seco-Rapamycin and its utility in studying macrolide chemistry, providing detailed experimental protocols and comparative data.

Chemistry of Seco-Rapamycin Formation

Seco-Rapamycin is formed from the non-enzymatic degradation of Rapamycin through a two-step process involving ester hydrolysis followed by dehydration.[3] This ring-opening reaction highlights the inherent lability of the macrolide's ester linkage, a key characteristic for understanding the stability and degradation pathways of this class of compounds.

The initial step is a base-catalyzed hydrolysis of the macrocyclic ester bond, which opens the ring to form a diol intermediate.[1] This is followed by dehydration under mildly acidic conditions to yield the more stable Seco-Rapamycin.[1]

Key Reaction Parameters:

  • Ester Hydrolysis: Occurs under aqueous alkaline conditions (pH 9–11) at temperatures between 25–37°C.[1]

  • Dehydration: The resulting diol intermediate is dehydrated under mild acidic conditions (pH 4–6).[1]

This degradation pathway underscores the importance of pH control in the formulation and handling of Rapamycin and other macrolides.

Comparative Physicochemical and Biological Properties

The opening of the macrolide ring in Seco-Rapamycin dramatically alters its biological activity, particularly its ability to inhibit mTOR. This makes it an excellent negative control in mTOR signaling studies and a useful tool for investigating off-target effects of Rapamycin.

PropertyRapamycinSeco-RapamycinReference
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₉NO₁₃[4]
Molecular Weight 914.17 g/mol 914.19 g/mol (free acid)[5]
Structure 31-membered macrolideRing-opened seco-acid[3]
Binding Affinity to FKBP12 (Kd) ~0.2 nMNot explicitly quantified, but significantly reduced[6]
mTORC1 Inhibition (IC50) ~0.1 nM in HEK293 cellsDoes not affect mTOR function[4][7]
Immunosuppressive Potency High<4% of Rapamycin's potency in a thymocyte proliferation assay[4]
Proteasome Inhibition Allosterically inhibits the proteasomeMimics Rapamycin's ability to inhibit the proteasome[4][7]
Chemical Stability (Half-life) ~200 hours (pH 7.3, 237 mM Ammonium Acetate)Significantly slower degradation than Rapamycin[8]

Experimental Protocols

Protocol 1: Preparation of Seco-Rapamycin from Rapamycin

This protocol describes the chemical conversion of Rapamycin to Seco-Rapamycin based on the principles of ester hydrolysis and dehydration.[1]

Materials:

  • Rapamycin

  • Ethanol-water (70:30 v/v)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) to prepare a pH 5 solution

  • Stir plate and stir bar

  • pH meter

  • Filtration apparatus

Procedure:

  • Hydration: Dissolve Rapamycin in an ethanol-water (70:30 v/v) mixture.

  • Add 0.1 M NaOH to the solution and maintain the temperature at 37°C for 36 hours with continuous stirring. This promotes the hydrolysis of the ester bond.[1]

  • Dehydration: Acidify the solution to pH 5 with HCl and continue to stir for 18 hours.[1]

  • Filter the solution to remove any byproducts that may have precipitated.[1]

  • The resulting filtrate contains Seco-Rapamycin.

Protocol 2: Comparative Analysis of Rapamycin and Seco-Rapamycin by HPLC-MS

This protocol provides a general method for the separation and analysis of Rapamycin and its degradation product, Seco-Rapamycin, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Instrumentation and Reagents:

  • HPLC system with a C18 or C8 reverse-phase column

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Rapamycin and Seco-Rapamycin standards

Procedure:

  • Sample Preparation: Prepare standard solutions of Rapamycin and Seco-Rapamycin in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Chromatographic Separation:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B.

    • Inject the sample onto the column.

    • Use a gradient elution to separate the compounds. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Set the column temperature to around 60°C to improve peak shape.[9]

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ion mode.

    • Monitor for the characteristic m/z values of Rapamycin and Seco-Rapamycin.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample to those of the standards to identify and quantify Rapamycin and Seco-Rapamycin.

Protocol 3: In Vitro mTOR Kinase Assay

This protocol outlines a method to compare the inhibitory effects of Rapamycin and Seco-Rapamycin on mTOR kinase activity.

Materials:

  • Recombinant active mTOR

  • mTOR substrate (e.g., a peptide substrate or recombinant 4E-BP1)

  • FKBP12 protein

  • Rapamycin and Seco-Rapamycin

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP (including [γ-³²P]ATP for radioactive detection or using a FRET-based assay)

  • 96-well plates

  • Scintillation counter or plate reader for FRET

Procedure:

  • Complex Formation: Pre-incubate Rapamycin or Seco-Rapamycin with FKBP12 at room temperature for 30 minutes to allow for complex formation.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer, mTOR substrate, and the pre-incubated Rapamycin-FKBP12 or Seco-Rapamycin-FKBP12 complexes at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Radioactive Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • FRET Assay: Add detection reagents (e.g., a labeled antibody that recognizes the phosphorylated substrate) and measure the FRET signal using a plate reader.

  • Data Analysis: Plot the mTOR kinase activity as a function of the inhibitor concentration to determine the IC50 values for Rapamycin and assess the lack of inhibition by Seco-Rapamycin.

Visualizing the Role of Seco-Rapamycin

The following diagrams illustrate the chemical transformation of Rapamycin and its differential effects on cellular signaling pathways.

G cluster_formation Seco-Rapamycin Formation Rapamycin Rapamycin Hydrolysis Hydrolysis Rapamycin->Hydrolysis Base-catalyzed (e.g., NaOH) Diol_Intermediate Ring-Opened Diol Intermediate Hydrolysis->Diol_Intermediate Dehydration Dehydration Diol_Intermediate->Dehydration Mild Acid (pH 4-6) Seco_Rapamycin Seco-Rapamycin Dehydration->Seco_Rapamycin

Chemical conversion of Rapamycin to Seco-Rapamycin.

G cluster_pathway Differential Signaling Effects Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 High Affinity Binding Proteasome Proteasome Rapamycin->Proteasome Allosteric Inhibition Seco_Rapamycin Seco-Rapamycin Seco_Rapamycin->FKBP12 Significantly Reduced Binding Seco_Rapamycin->Proteasome Allosteric Inhibition mTORC1 mTORC1 (Cell Growth, Proliferation) FKBP12->mTORC1 Inhibition

Comparative signaling interactions of Rapamycin and Seco-Rapamycin.

G cluster_workflow Experimental Workflow: Dissecting Macrolide Activity Start Cell-Based Assay Treatment Treatment Group Start->Treatment Rapamycin_Group Rapamycin (Positive Control) Treatment->Rapamycin_Group Group 1 Seco_Rapamycin_Group Seco-Rapamycin (Negative Control for mTOR) Treatment->Seco_Rapamycin_Group Group 2 Vehicle_Group Vehicle (e.g., DMSO) Treatment->Vehicle_Group Group 3 Analysis Analyze Downstream Effects Rapamycin_Group->Analysis Seco_Rapamycin_Group->Analysis Vehicle_Group->Analysis mTOR_Analysis mTOR Signaling (e.g., p-S6K levels) Analysis->mTOR_Analysis Proteasome_Analysis Proteasome Activity Analysis->Proteasome_Analysis Conclusion Conclude on Structure-Activity mTOR_Analysis->Conclusion Proteasome_Analysis->Conclusion

Workflow for using Seco-Rapamycin as a negative control.

Conclusion

Seco-Rapamycin serves as an indispensable tool in the study of macrolide chemistry. Its formation through the degradation of Rapamycin provides a clear model for investigating the stability of the macrolide core. The profound difference in biological activity between the closed-ring Rapamycin and the open-ring Seco-Rapamycin, particularly with respect to mTOR inhibition, unequivocally demonstrates the critical role of the macrocyclic structure for its primary mechanism of action. By utilizing Seco-Rapamycin as a comparative tool and negative control, researchers can effectively dissect the structure-activity relationships of Rapamycin, differentiate between on-target mTOR-mediated effects and off-target activities such as proteasome inhibition, and gain deeper insights into the chemical properties that govern the function of this important class of natural products.

References

The Intrinsic Presence of Seco-Rapamycin in Streptomyces hygroscopicus Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of seco-rapamycin as a primary degradation product of rapamycin (B549165) in Streptomyces hygroscopicus cultures. While rapamycin is the targeted bioactive compound renowned for its immunosuppressive and anti-proliferative properties, the presence of its ring-opened isomer, seco-rapamycin, is an important consideration during fermentation, extraction, and purification processes. This document provides a comprehensive overview of the biosynthetic context of rapamycin, quantitative data on its production, detailed experimental protocols for its analysis, and the logical pathways leading to the formation of seco-rapamycin.

Introduction: Rapamycin and the Inevitable Formation of Seco-Rapamycin

Rapamycin, a 31-membered macrolide, is a secondary metabolite produced by the soil bacterium Streptomyces hygroscopicus.[1][2] Its potent biological activities have established it as a critical drug in organ transplantation to prevent rejection and in oncology.[3] The biosynthesis of rapamycin is a complex process involving a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.

Seco-rapamycin, the ring-opened hydrolytic product of rapamycin, is often considered a primary degradation product.[4] While it exhibits significantly weaker immunosuppressive activity, its formation is a critical factor in optimizing rapamycin yield and ensuring the purity of the final product.[4][5] The presence of seco-rapamycin in S. hygroscopicus cultures is largely a consequence of the inherent instability of the rapamycin molecule, particularly its lactone ring, which is susceptible to hydrolysis under various pH and temperature conditions that can arise during fermentation and downstream processing.

Quantitative Data on Rapamycin Production

While direct quantitative data on the natural abundance of seco-rapamycin within Streptomyces hygroscopicus fermentation broths is not extensively reported in the literature, the production titers of its precursor, rapamycin, have been well-documented. The concentration of seco-rapamycin is intrinsically linked to the production level of rapamycin and the conditions of the culture and subsequent handling. The following tables summarize rapamycin production under various fermentation conditions.

Table 1: Rapamycin Production by Wild-Type and Mutant Streptomyces hygroscopicus Strains

StrainCulture ConditionRapamycin Titer (mg/L)Reference
S. hygroscopicus (Wild-Type)Unoptimized glycerol-based medium37.5 ± 2.8[1]
S. hygroscopicus (Mutant)Unoptimized glycerol-based medium151.9 ± 22.6[1]
S. hygroscopicus (Mutant)Optimized glycerol-based medium220.7 ± 5.7[1]
S. hygroscopicus MTCC 4003Shake Flask (Fructose-based)539[6][7]
S. hygroscopicus MTCC 4003Bioreactor (Fructose-based)1,316[6][7]
S. hygroscopicus ATCC 29253Optimized Medium (Mannose & Soy Meal)40.16[2]
S. hygroscopicus-Δk-DR (Engineered)-250.8[8]

Table 2: Influence of Medium Components on Rapamycin Production by S. hygroscopicus

StrainKey Medium ComponentsRapamycin Titer (mg/L)Reference
S. hygroscopicus NRRL 5491Mannose, Soybean Meal, L-lysine248.71[8]
S. hygroscopicus NRRL 5491Above + 10 g/L L-lysine268.87[8]
S. hygroscopicusAmmonium (B1175870) Sulfate (40 mM)>30% increase vs. amino acid nitrogen source[9]
S. hygroscopicus ATCC 29253Soy meal, glucose, (NH4)2SO4, KH2PO4Optimized to 4-fold increase[2]

Experimental Protocols

Cultivation of Streptomyces hygroscopicus for Rapamycin Production

This protocol is a composite of methodologies described in the literature for achieving high-titer rapamycin production.

a) Media Composition:

  • Seed Medium: (g/L) Soluble starch 20, Glucose 10, Peptone 5, Yeast extract 5, Beef extract 3, Corn steep liquor 3, CaCO₃ 2, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5. Adjust pH to 7.0.

  • Production Medium (Fructose-based): (g/L) Fructose 20-30, Casein 10, (NH₄)₂SO₄ 2, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5, Trace element solution 1 mL. Adjust pH to 7.2.[6]

  • Production Medium (Glycerol-based): (g/L) Glycerol 20, Soybean meal 10, Soytone 5, Yeast extract 5, (NH₄)₂SO₄ 2, L-lysine 2, KH₂PO₄ 1, K₂HPO₄ 1, NaCl 1, FeSO₄·7H₂O 0.05, CaCO₃ 2.[1]

b) Inoculum Preparation:

  • Prepare a slant culture of S. hygroscopicus on a suitable agar (B569324) medium and incubate at 28°C for 7-10 days until sporulation.

  • Aseptically transfer a loopful of spores into a 250 mL flask containing 50 mL of seed medium.

  • Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48 hours.

c) Fermentation:

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Conduct fermentation in shake flasks or a bioreactor at 28°C.

  • For bioreactors, maintain agitation at 300 rpm and aeration at 1 vvm.[6]

  • Monitor the fermentation for 6-12 days. Rapamycin production typically starts after 24 hours and reaches a maximum at around 144 hours (6 days).[6]

Extraction and Quantification of Rapamycin and Seco-Rapamycin

This protocol outlines the steps for extracting and analyzing rapamycin and its degradation product, seco-rapamycin, from the fermentation broth.

a) Extraction:

  • Withdraw a sample of the fermentation broth (e.g., 50 mL).

  • Centrifuge at 3,500 rpm for 15 minutes to separate the mycelial biomass from the supernatant.[6]

  • Wash the cell pellet twice with methanol (B129727), centrifuging each time to collect the methanolic extract.[6]

  • Combine the methanolic extracts with the supernatant. This mixture contains both intracellular and extracellular rapamycin and seco-rapamycin.

  • Filter the combined extract through a 0.22 µm membrane filter prior to HPLC analysis.

b) HPLC Analysis:

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the simultaneous quantification of rapamycin and seco-rapamycin.

  • Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile (B52724) and 10 mM ammonium acetate (B1210297) (e.g., 75:25 v/v).[5][10]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 57-60°C.[5][10]

  • Detection: UV at 277-278 nm.[5][11]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard stock solutions of rapamycin and seco-rapamycin in methanol. Generate a calibration curve over a suitable concentration range (e.g., 0.025-2 µg/mL).[5]

Visualizations: Pathways and Workflows

Biosynthetic Pathway of Rapamycin and Formation of Seco-Rapamycin

The following diagram illustrates the generalized biosynthetic pathway of rapamycin in S. hygroscopicus and the subsequent hydrolytic conversion to seco-rapamycin.

G cluster_biosynthesis Rapamycin Biosynthesis cluster_degradation Degradation Shikimate Shikimate Pathway Precursor Precursor Molecules (e.g., DHCHC, Pipecolate) Shikimate->Precursor DHCHC PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Linear_Polyketide Linear Polyketide Chain PKS_NRPS->Linear_Polyketide Chain Assembly Precursor->PKS_NRPS Starter Units Prorapamycin Prorapamycin Linear_Polyketide->Prorapamycin Cyclization Rapamycin Rapamycin Prorapamycin->Rapamycin Post-PKS Tailoring Seco_Rapamycin Seco-Rapamycin Rapamycin->Seco_Rapamycin Hydrolysis (Lactone Ring Cleavage)

Caption: Rapamycin biosynthesis and its degradation to seco-rapamycin.

Experimental Workflow for Analysis

The diagram below outlines the typical workflow from fermentation to the analysis of rapamycin and seco-rapamycin.

G Start S. hygroscopicus Fermentation Broth Centrifugation Centrifugation (3,500 rpm, 15 min) Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Pellet Mycelial Pellet Centrifugation->Pellet Combine Combine Supernatant & Methanol Extracts Supernatant->Combine Methanol_Extraction Methanol Extraction (2x) Pellet->Methanol_Extraction Methanol_Extraction->Combine Filter Filtration (0.22 µm) Combine->Filter HPLC RP-HPLC Analysis Filter->HPLC Quantification Quantification of Rapamycin & Seco-Rapamycin HPLC->Quantification

Caption: Workflow for extraction and analysis of rapamycin and seco-rapamycin.

Conclusion

The natural occurrence of seco-rapamycin in Streptomyces hygroscopicus cultures is an intrinsic aspect of rapamycin production, arising from the chemical degradation of the parent molecule. While direct quantification in fermentation broths is not widely reported, its presence is a critical parameter to monitor and control. Understanding the factors that influence rapamycin stability, such as pH and temperature, during fermentation and downstream processing is paramount for maximizing the yield of the active pharmaceutical ingredient and ensuring its purity. The experimental protocols and analytical methods detailed in this guide provide a framework for the accurate assessment of both rapamycin and its primary degradation product, seco-rapamycin, in culture extracts.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Seco Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco Rapamycin (B549165) is a primary degradation product of Rapamycin (also known as Sirolimus), a macrolide immunosuppressant. Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2] Seco Rapamycin, the ring-opened derivative of Rapamycin, exhibits significantly reduced immunosuppressive activity.[3] The purification of this compound is crucial for various research applications, including the study of Rapamycin's degradation pathways, the development of analytical standards, and the investigation of the biological activities of its metabolites. This application note provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography (HPLC).

mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin's mechanism of action involves binding to the FK506-binding protein 12 (FKBP12). The resulting FKBP12-Rapamycin complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key protein kinase in the mTOR signaling pathway. This inhibition disrupts downstream signaling cascades that control protein synthesis, cell growth, and proliferation.[1][2] Understanding this pathway is fundamental for researchers working with Rapamycin and its derivatives.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapamycin Rapamycin Rapamycin-FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Rapamycin-FKBP12 Complex FKBP12 FKBP12 FKBP12->Rapamycin-FKBP12 Complex Rapamycin-FKBP12 Complex->mTORC1

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of Rapamycin.

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound from a mixture containing Rapamycin and other degradation products. Optimization may be required based on the specific sample matrix and the desired purity and yield.

1. Sample Preparation

  • Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • The concentration of the sample should be optimized to avoid column overloading. A typical starting concentration is 10-50 mg/mL.

2. HPLC System and Conditions

A standard preparative HPLC system equipped with a UV detector is suitable for this application.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). A guard column with the same stationary phase is recommended to protect the main column.
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol. The use of a small percentage of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape.
Gradient Elution A linear gradient from 60% to 90% Mobile Phase B over 30-40 minutes is a good starting point. The gradient should be optimized to achieve baseline separation between this compound and other components. For instance, a shallow gradient may be necessary to separate closely eluting isomers.[4][5]
Flow Rate Typically 15-25 mL/min for a preparative column of the specified dimensions.
Detection Wavelength 277-280 nm.[3][6]
Injection Volume 1-5 mL, depending on the sample concentration and column capacity.
Column Temperature Ambient or controlled at 30-40 °C for better reproducibility.[7]

3. Fraction Collection and Analysis

  • Collect fractions corresponding to the this compound peak based on the chromatogram from the UV detector.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow Crude Sample Crude Sample Sample Preparation Sample Preparation Crude Sample->Sample Preparation Filtration Filtration Sample Preparation->Filtration Preparative HPLC Preparative HPLC Filtration->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection->Purity Analysis (Analytical HPLC) Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis (Analytical HPLC)->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound

Figure 2: Experimental workflow for the HPLC purification of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the purification of Rapamycin and its derivatives from fermentation broth, which often involves multiple chromatographic steps. These values can serve as a benchmark for the preparative HPLC purification of this compound.

Purification StepPurity of RapamycinRecovery/YieldReference
Solvent Extraction from Fermentation Broth ~90%Not specified[5]
Silica (B1680970) Gel Chromatography 90%Not specified[4] A multi-step process involving extraction and silica gel chromatography yielded Rapamycin with about 90% purity.
Crystallization (Isopropyl ether) 95-97%~80%[5] Crystallization of 90% pure Rapamycin powder in isopropyl ether resulted in a product with 95-97% purity and a yield of approximately 80%.
Flash Chromatography >99%Not specified[4] Further purification of 95% pure Rapamycin using flash chromatography achieved a final purity of over 99%.
Reversed-Phase Chromatography (Final Step) >98.8%Not specifiedA multi-step purification process including reversed-phase chromatography as a final step can yield Rapamycin with a total impurity content of less than 1.2%.

Conclusion

This application note provides a comprehensive guide for the purification of this compound using preparative HPLC. The detailed protocol, workflow diagram, and summary of quantitative data offer a solid foundation for researchers to develop and optimize their purification methods. The included diagram of the mTOR signaling pathway provides essential biological context for studies involving Rapamycin and its derivatives. Successful purification of this compound will enable more accurate and reliable downstream applications in drug development and biomedical research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco Rapamycin (B549165) is a principal degradation product of Rapamycin (also known as Sirolimus), a macrolide immunosuppressant that functions primarily through the inhibition of the mechanistic Target of Rapamycin (mTOR). Seco Rapamycin is formed via a ring-opening hydrolysis of the ester bond in the Rapamycin macrocycle, followed by dehydration.[1] Unlike its parent compound, this compound does not significantly inhibit mTOR, leading to a greatly reduced immunosuppressive activity.[1] However, emerging research has shown that this compound shares Rapamycin's ability to allosterically inhibit the proteasome, suggesting alternative biological activities.[2]

Given its role as a primary Rapamycin degradant and its distinct biological profile, understanding the stability and storage requirements of this compound is critical for researchers studying Rapamycin's degradation pathways, developing analytical methods, or investigating the biological effects of Rapamycin metabolites. These application notes provide a guide to the recommended storage conditions for maintaining the long-term stability of this compound and offer protocols for its analysis.

Stability and Recommended Storage Conditions

This compound generally exhibits greater stability than Rapamycin, particularly in aqueous solutions under various pH conditions.[1] However, like Rapamycin, its stability is influenced by temperature, humidity, light, and pH. The sodium salt of this compound is known to be hygroscopic.[1]

Data Presentation: Recommended Long-Term Storage Conditions
Compound FormStorage ConditionSolvent/MatrixReported Stability/Recommendation
This compound Sodium Salt (Solid) -20°C, with desiccantCrystalline SolidA stability of at least 4 years is reported by a commercial supplier. The use of a desiccant is recommended due to the hygroscopic nature of the sodium salt.[1]
This compound (Solution) -80°CAnhydrous DMSORecommended for long-term storage to prevent degradation observed in aqueous solutions at room temperature.[1]
This compound (Solution) -80°CStock Solution (unspecified solvent)Stable for up to 6 months.
This compound (Solution) -20°CStock Solution (unspecified solvent)Stable for up to 1 month. Protect from light.
This compound (Aqueous Solution) 25°CAqueous BufferProne to degradation in greater than 24 hours.

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound. This method is adapted from validated methods used for Rapamycin and its degradation products.[3][4][5] A stability-indicating method is crucial for separating the intact analyte from any potential degradants.

Objective: To quantify the amount of this compound remaining in a sample after storage under specific conditions and to detect the formation of degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C8 or C18 reversed-phase column

Chromatographic Conditions (Example):

  • Column: C8 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol:Water (80:20 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 57°C

  • Detection Wavelength: 277 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the desired solvent for the stability study.

    • Store the samples under the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

    • At each time point (e.g., 0, 1, 3, 6 months), withdraw an aliquot of the sample.

    • Dilute the sample with the mobile phase to fall within the range of the calibration curve.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples from the stability study.

    • Record the chromatograms and integrate the peak area for this compound and any degradation products.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in each sample at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Monitor the appearance and growth of any new peaks, which indicate degradation products. The method is considered stability-indicating if degradation products are well-resolved from the main this compound peak.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

While Rapamycin's primary mechanism of action is the inhibition of the mTORC1 complex, this compound does not share this activity.[1] Instead, research has demonstrated that this compound, along with Rapamycin, can act as an allosteric inhibitor of the proteasome.[2] This interaction occurs at the 20S catalytic core and can interfere with the binding of regulatory particles like the 19S cap.[2] Inhibition of the proteasome leads to a cellular stress response, including the activation of the autophagic-lysosomal pathway as a compensatory protein degradation mechanism.[6]

G cluster_cell Cellular Environment SecoR This compound Proteasome 20S Proteasome (Catalytic Core) SecoR->Proteasome Allosteric Inhibition Degradation Protein Degradation Proteasome->Degradation Catalyzes Stress Accumulation of Ub-Proteins (Proteotoxic Stress) Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Degradation Autophagy Autophagic-Lysosomal Pathway Activation Stress->Autophagy Induces Compensatory Response G prep Sample Preparation (this compound in desired matrix) storage Place in Stability Chambers (Controlled Temp/Humidity/Light) prep->storage timepoint Pull Samples at Defined Time Points (e.g., 0, 3, 6, 12 months) storage->timepoint timepoint->storage Return to storage analysis HPLC Analysis (Quantify this compound & Degradants) timepoint->analysis data Data Evaluation (Calculate % Remaining, Identify Trends) analysis->data report Generate Stability Report (Determine Shelf-life) data->report

References

Solubility Profile of Seco Rapamycin in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of the solubility of Seco Rapamycin, a primary degradation product of the mTOR inhibitor Rapamycin. Understanding the solubility characteristics of this compound is crucial for its handling, formulation, and use in various experimental settings. This application note includes a summary of its solubility in common laboratory solvents, detailed protocols for solubility determination, and a brief discussion of the relevant biological signaling pathway for its parent compound, Rapamycin.

Introduction

This compound is the ring-opened hydrolysis product of Rapamycin. While Rapamycin is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), this compound is reported to not significantly affect mTOR function. However, as a major metabolite and potential impurity in Rapamycin preparations, its physicochemical properties, including solubility, are of significant interest to researchers. Accurate solubility data is essential for designing and interpreting experiments, as well as for the development of analytical methods and formulations.

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The data presented below is for the sodium salt form of this compound, which is commonly used in research.

Table 1: Solubility of this compound Sodium Salt

SolventSolubility (mg/mL)Molar Equivalent (mM)*
DMSO≥ 46[1], 25[2]≥ 49.14[1], 26.7
Ethanol25[2]26.7
DMF30[2]32.0
PBS (pH 7.2)5[2]5.3

*Molar equivalent calculated using a molecular weight of 936.2 g/mol for this compound sodium salt.

Note: The solubility of the free acid form of this compound (MW: 914.19 g/mol ) may differ. It is important to note that hygroscopic solvents like DMSO can have their solvating capacity affected by water content; therefore, using freshly opened solvent is recommended.[1]

Experimental Protocols

Two common methods for determining the solubility of a compound are the kinetic and thermodynamic (or equilibrium) solubility assays.

Protocol for Kinetic Solubility Determination

This method is a high-throughput approach to estimate the solubility of a compound from a concentrated stock solution, typically in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Plate shaker

  • Nephelometer or UV/Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.2) to a final DMSO concentration of 1-5%.

  • Incubation: Seal the plate and incubate at room temperature (or a specified temperature) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Turbidimetric Method: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

    • UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength maximum for this compound. Calculate the concentration based on a standard curve.

Protocol for Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the concentration of a saturated solution in equilibrium with the solid compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, PBS pH 7.2)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Addition of Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a 0.22 µm filter.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method with a standard curve.

Signaling Pathway Context: mTOR

This compound is a degradation product of Rapamycin. Rapamycin exerts its biological effects by inhibiting the mechanistic Target of Rapamycin (mTOR) , a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Rapamycin first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1). It is important to reiterate that this compound is reported to not significantly affect mTOR function.

Below is a simplified diagram of the mTOR signaling pathway, indicating the point of inhibition by the parent compound, Rapamycin.

mTOR_Pathway cluster_input Upstream Signals cluster_pathway mTORC1 Signaling cluster_output Downstream Effects cluster_inhibition Pharmacological Inhibition Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1

Caption: Simplified mTORC1 signaling pathway and inhibition by Rapamycin.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound like this compound.

Solubility_Workflow start Start add_excess Add excess solid this compound to solvent in a vial start->add_excess equilibrate Equilibrate for 24-48h (Shaking at constant temp.) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/Settling) equilibrate->phase_separation collect_supernatant Collect and filter supernatant phase_separation->collect_supernatant quantify Quantify concentration (e.g., HPLC) collect_supernatant->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This compound exhibits good solubility in common organic solvents such as DMSO, ethanol, and DMF, but has limited solubility in aqueous buffers like PBS. The provided protocols offer standardized methods for determining both its kinetic and thermodynamic solubility, which is fundamental for its application in research and development. While this compound itself is not a direct mTOR inhibitor, understanding its properties is critical in the context of its parent compound, Rapamycin.

References

Application Notes and Protocols for Treating Cell Cultures with Seco Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco Rapamycin (B549165) is the primary degradation product of Rapamycin, a well-known inhibitor of the mechanistic target of rapamycin (mTOR). Structurally, Seco Rapamycin is the ring-opened form of the macrolide Rapamycin. While Rapamycin is a potent and specific inhibitor of mTORC1, this compound exhibits significantly reduced activity towards mTOR, with studies indicating it has less than 4% of the potency of Rapamycin in thymocyte proliferation assays. Some reports suggest it may not affect mTOR function at all.

However, emerging research indicates that this compound may possess other biological activities, independent of mTOR inhibition. Notably, it has been shown to inhibit the proteasome at micromolar concentrations. This makes this compound a valuable tool for researchers in several contexts:

  • As a negative control: In studies investigating the effects of Rapamycin on the mTOR pathway, this compound can be used to distinguish between mTOR-dependent and potential off-target effects of the parent compound.

  • To study mTOR-independent effects: The distinct biological activity profile of this compound allows for the investigation of cellular processes that are affected by this molecule, such as proteasome function, without the confounding variable of potent mTOR inhibition.

  • In drug development: Understanding the biological effects of Rapamycin's metabolites, such as this compound, is crucial for a comprehensive understanding of its pharmacology and potential side effects.

These application notes provide a protocol for the preparation and use of this compound in cell culture, along with methods to assess its biological activity.

Data Presentation

The following table summarizes the known quantitative data for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

ParameterValueCell Line(s)Source
Molecular Weight 914.19 g/mol (free acid) 937.18 g/mol (sodium salt)N/AN/A
mTOR Inhibition Potency < 4% of RapamycinThymocytes[1]
Reported Working Concentration 20 µMCaco-2
Proteasome Inhibition Effective at low micromolar concentrationsIn vitro[2]
IC50 (Cell Viability) Not extensively reported. Requires empirical determination for each cell line.N/AN/A
IC50 (Proteasome Inhibition) Not extensively reported. Requires empirical determination for each cell line.N/AN/A

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound sodium salt in DMSO.

Materials:

  • This compound sodium salt (FW: 937.18 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 9.37 mg of this compound sodium salt.

  • Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., a 37°C water bath) may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note on Solubility: this compound sodium salt is also soluble in ethanol (B145695) (approx. 25 mg/mL) and DMF (approx. 30 mg/mL). The choice of solvent should be compatible with the experimental cell line and downstream assays. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).

Protocol for Treating Cell Cultures with this compound

This protocol provides a general procedure for treating adherent cells with this compound.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 20 µM this compound, add 20 µL of the 10 mM stock solution to 10 mL of medium.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.

  • Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared medium containing this compound or the vehicle control to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting for proteasome-related proteins, or proteasome activity assays.

Protocol for Proteasome Activity Assay

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cells treated with this compound and vehicle control

  • Proteasome lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

  • Proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using the proteasome lysis buffer. Scrape the cells and collect the lysate.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Bring the total volume to 100 µL with proteasome lysis buffer. Include wells with lysate that will be treated with a proteasome inhibitor (e.g., 10 µM MG-132) to determine the specific proteasome activity. Also include a blank with lysis buffer only.

  • Substrate Addition: Add the proteasome substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM) to all wells.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity every 5 minutes for 60-120 minutes.

  • Data Analysis: Calculate the rate of increase in fluorescence (RFU/min) for each sample. Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the specific proteasome activity. Compare the activity between this compound-treated and vehicle-treated cells.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Seco_Rapamycin This compound (Degradation Product) Rapamycin->Seco_Rapamycin Degradation FKBP12->mTORC1 Rapamycin Complex Seco_Rapamycin->mTORC1 Very Weak/ No Inhibition

Caption: Simplified mTOR signaling pathway and the differential effects of Rapamycin and this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Prepare_Treatment Prepare this compound & Vehicle Control Media Incubate_24h->Prepare_Treatment Treat_Cells Remove Old Media & Add Treatment Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Downstream Analysis Incubate_Treatment->Harvest_Cells Analysis Cell Viability Assay (e.g., MTT) Proteasome Activity Assay Western Blot Harvest_Cells->Analysis End End Analysis->End

Caption: General experimental workflow for treating cell cultures with this compound.

References

Application Note: Seco Rapamycin as an Analytical Standard for Rapamycin Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. Its therapeutic efficacy is dependent on its chemical stability, as it is susceptible to degradation under various conditions. A primary degradation pathway involves the hydrolysis of the lactone ring, leading to the formation of Seco Rapamycin, a ring-opened derivative with significantly reduced biological activity.[1] Therefore, the quantitative analysis of Rapamycin and its degradation products is crucial for quality control and stability assessment of pharmaceutical formulations.

This application note provides a detailed protocol for the use of this compound as an analytical standard in stability-indicating high-performance liquid chromatography (HPLC) methods for Rapamycin.

Mechanism of Rapamycin Degradation to this compound

The conversion of Rapamycin to this compound proceeds through a two-step mechanism:

  • Ester Hydration: The macrocyclic ester bond of Rapamycin undergoes hydrolysis, particularly in aqueous alkaline conditions (pH 9–11), to form a diol intermediate.[2]

  • Dehydration: This diol intermediate is then dehydrated under mild acidic conditions (pH 4–6) to yield the open-chain this compound.[2]

This compound exhibits slower degradation kinetics compared to the parent Rapamycin molecule under various pH conditions, making it a critical marker for long-term stability studies.[3]

Data Presentation

Table 1: Comparative Degradation Kinetics of Rapamycin and this compound

CompoundConditionApparent Half-life (hours)
Rapamycin237 mM MeCOONH4 in 30/70 (v/v) acetonitrile-water (apparent pH 7.3)200[3]
Rapamycin23.7 mM MeCOONH4 in 30/70 (v/v) acetonitrile-water (apparent pH 7.3)890[3]
RapamycinNaOH in 30/70 (v/v) acetonitrile-water (apparent pH 12.2)Significantly reduced (by 3 orders of magnitude compared to pH 7.3)[3]
This compoundAll conditions studiedSignificantly slower than Rapamycin[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Rapamycin and this compound

This protocol outlines a reversed-phase HPLC method for the simultaneous determination of Rapamycin and this compound.

Materials and Reagents:

  • Rapamycin reference standard

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate or Formic Acid (for mobile phase modification)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (65:35 v/v)[4]
Flow Rate 1.0 mL/min[1][4][5]
Column Temperature 57°C[1][4][5]
Detection Wavelength 277 nm[1][4][5]
Injection Volume 20 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Rapamycin (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare working standard solutions of both Rapamycin and this compound at various concentrations to establish a calibration curve.

  • Sample Preparation:

    • Dissolve the Rapamycin sample to be tested in methanol to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify and quantify the peaks for Rapamycin and this compound based on their retention times and the calibration curve.

Protocol 2: Forced Degradation Study of Rapamycin

This protocol describes the conditions for a forced degradation study to demonstrate the stability-indicating nature of the HPLC method.

Procedure:

  • Acid Degradation:

    • To a solution of Rapamycin, add 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Degradation:

    • To a solution of Rapamycin, add 0.1 M NaOH.

    • Incubate the solution at room temperature for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To a solution of Rapamycin, add 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of Rapamycin to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Dissolve the sample in methanol, dilute to a suitable concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of Rapamycin to UV light (e.g., 254 nm) for a specified period.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

Rapamycin_Degradation_Pathway Rapamycin Rapamycin (Macrocyclic Lactone) Diol_Intermediate Diol Intermediate Rapamycin->Diol_Intermediate Ester Hydration (Alkaline conditions) Seco_Rapamycin This compound (Ring-Opened) Diol_Intermediate->Seco_Rapamycin Dehydration (Mildly acidic conditions)

Caption: Rapamycin degradation to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation Start Rapamycin Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Analysis HPLC Separation (C18 column) Forced_Degradation->HPLC_Analysis Standard_Prep Prepare Rapamycin and This compound Standards Standard_Prep->HPLC_Analysis Detection UV Detection (277 nm) HPLC_Analysis->Detection Quantification Quantification using This compound Standard Detection->Quantification Stability_Profile Determine Stability Profile of Rapamycin Quantification->Stability_Profile

Caption: Workflow for Rapamycin stability study.

mTOR_Signaling_Pathway cluster_mTORC1 mTORC1 Signaling cluster_inhibition Inhibition cluster_seco This compound mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 Inhibits Seco_Rapamycin This compound Seco_Rapamycin->mTORC1 No significant interaction

Caption: Rapamycin's interaction with the mTORC1 pathway.

Conclusion

This compound is an indispensable analytical standard for the accurate assessment of Rapamycin stability. The protocols provided herein offer a robust framework for implementing a stability-indicating HPLC method and conducting forced degradation studies. By utilizing this compound as a standard, researchers and drug development professionals can ensure the quality, efficacy, and safety of Rapamycin-containing pharmaceutical products. The lack of significant interaction of this compound with the mTORC1 pathway underscores the importance of monitoring its formation as a critical quality attribute.

References

Application Notes and Protocols for In Vivo Administration of Rapamycin and its Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the request specifically mentioned Seco-Rapamycin, a comprehensive search of available scientific literature yielded limited specific data on its in vivo administration protocols in mouse models. Seco-Rapamycin is identified as a less potent degradation product of Rapamycin (B549165).[1] The following application notes and protocols are therefore based on the extensive research available for Rapamycin, which can serve as a foundational starting point for researchers investigating Seco-Rapamycin, with the caveat that protocol adjustments will be necessary based on the specific properties of the Seco-Rapamycin compound being used.

Introduction

Rapamycin and its analogs are potent inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[2][3][4] The mTOR signaling pathway is a crucial therapeutic target in various diseases, including cancer and age-related disorders.[2][3][5] These compounds are widely used in preclinical mouse models to investigate their therapeutic potential. This document provides a detailed overview of established in vivo administration protocols for Rapamycin in mice, which can be adapted for the study of its analogs like Seco-Rapamycin.

Signaling Pathway

Rapamycin primarily targets the mTOR Complex 1 (mTORC1). It forms a complex with the intracellular protein FKBP12, which then binds to and inhibits the kinase activity of mTORC1.[4][6] This inhibition disrupts downstream signaling cascades that control protein synthesis and cell cycle progression.[2]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway showing upstream activators, the central role of mTORC1 and mTORC2, and downstream cellular processes. Rapamycin acts as a specific inhibitor of mTORC1.

Quantitative Data Summary

The following tables summarize various reported dosages and administration routes for Rapamycin in mouse models.

Table 1: Oral Administration of Rapamycin in Mouse Models
Dosage (mg/kg/day)Administration DetailsMouse StrainKey FindingsReference
1.5Intermittent, 3 times/week every other weekObese male mice on high-fat dietExtended lifespan[7]
2, 4, 5, 8DailyNot specifiedDose-dependent serum levels[8]
7 (equivalent to 42 ppm in food)Continuous or intermittent (every other month) starting at 20 months of ageNot specifiedExtended lifespan, with sex-specific effects[9][10]
14.7In food, from 9 or 20 months of ageGenetically heterogeneous UM-HET3 miceIncreased median lifespan[11]
Table 2: Intraperitoneal (IP) Injection of Rapamycin in Mouse Models
Dosage (mg/kg/day)Administration DetailsMouse StrainKey FindingsReference
1.4Daily for 4 weeksNot specifiedEffective and well-tolerated[8]
1.5Weekly or 3 times/week every other weekObese male mice on high-fat dietExtended lifespan[7]
4Every other day for 6 weeks22- to 24-month-old C57BL/6 male miceIncreased longevity[10]
6Not specifiedNot specifiedWorking concentration for IP injection[12]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using Rapamycin in a mouse model.

experimental_workflow start Study Design acclimatization Animal Acclimatization start->acclimatization grouping Randomization & Grouping acclimatization->grouping treatment Rapamycin/Vehicle Administration grouping->treatment monitoring Monitoring (Weight, Health) treatment->monitoring data_collection Data & Sample Collection monitoring->data_collection analysis Data Analysis data_collection->analysis end Conclusion analysis->end

Caption: A standard workflow for in vivo mouse studies involving drug administration, monitoring, and data analysis.

Preparation of Rapamycin for Intraperitoneal (IP) Injection

This protocol is adapted from a published method for preparing a 1 mg/ml Rapamycin stock solution for IP injection.[12]

Materials:

  • Rapamycin powder

  • 100% Ethanol (B145695)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (ddH2O)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 50 mg/ml Rapamycin stock in Ethanol:

    • Dissolve 100 mg of Rapamycin powder in 2 ml of 100% ethanol.

    • Aliquot into smaller volumes (e.g., 250 µl) in sterile microcentrifuge tubes and store at -80°C.

  • Prepare 10% PEG400 and 10% Tween 80 solutions:

    • 10% PEG400: Add 2 ml of PEG400 to 18 ml of sterile ddH2O and mix well.

    • 10% Tween 80: Add 2 ml of Tween 80 to 18 ml of sterile ddH2O. Note that Tween 80 may take longer to dissolve completely. Avoid vigorous pipetting to prevent foaming.

  • Prepare the final 1 mg/ml Rapamycin working solution:

    • In a sterile tube, combine:

      • 5 ml of 10% PEG400 solution

      • 5 ml of 10% Tween 80 solution

      • 200 µl of the 50 mg/ml Rapamycin stock in ethanol

    • Mix the solution thoroughly.

    • Sterilize the final solution by passing it through a 0.22 µm filter.

    • Aliquot into sterile 1 ml tubes and store at -20°C.

  • Prepare the Vehicle Control:

    • Combine 5 ml of 10% PEG400 and 5 ml of 10% Tween 80.

    • Add 200 µl of 100% ethanol (the same volume as the Rapamycin stock in the treatment solution).

    • Mix and filter as described above.

Administration:

  • The typical working concentration for IP injection is around 6 mg/kg body weight.[12]

  • The injection volume can be calculated based on the mouse's weight and the concentration of the working solution. For a 1 mg/ml solution, a 30g mouse would receive a 180 µl injection.

Oral Administration via Medicated Chow

Encapsulated Rapamycin can be incorporated into rodent chow for oral administration. This method is often used for long-term studies to minimize stress from repeated injections.

Procedure:

  • Determine the target daily dose (e.g., 7 mg/kg/day, which is equivalent to 42 ppm in food for a 30g mouse eating 5g of chow per day).[10]

  • Work with a reputable vendor that can prepare custom medicated chow with encapsulated Rapamycin to ensure stability and consistent dosing.

  • Provide the medicated chow ad libitum to the treatment group and corresponding control chow to the vehicle group.

  • Monitor food intake to ensure proper dosing, especially in studies where the treatment may affect appetite.

Pharmacokinetics and Toxicity

  • Pharmacokinetics: The pharmacokinetics of Rapamycin can be dose-dependent. In some cases, a water-soluble prodrug of Rapamycin has been shown to act as a slow-release delivery system.[13] Blood levels of Rapamycin can also exhibit sex-dependent differences in mice.[11][14]

  • Toxicity: While generally well-tolerated at therapeutic doses, chronic Rapamycin administration can have side effects. It has been shown to impair glucose tolerance and may be toxic to pancreatic β-cells.[11][15] The toxicity is often linked to the inhibition of mTOR Complex 2 (mTORC2) with long-term treatment.[15]

Conclusion

The provided protocols for Rapamycin offer a robust starting point for designing in vivo studies in mouse models. Researchers investigating Seco-Rapamycin should consider its lower potency compared to Rapamycin and adjust dosages accordingly.[1] Initial dose-finding and toxicity studies are crucial to establish a safe and effective administration protocol for Seco-Rapamycin. Careful monitoring of animal health and relevant biomarkers is essential throughout the study.

References

Application Note: Utilizing Seco-Rapamycin for the Investigation of P-glycoprotein Transport Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a crucial ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide array of structurally diverse compounds out of cells.[1][2] This transporter is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, liver, and kidney, where it plays a significant role in limiting the absorption and distribution of drugs and xenobiotics.[1][2] Consequently, P-gp-mediated efflux is a major contributor to multidrug resistance (MDR) in cancer chemotherapy and can significantly impact the pharmacokinetics of numerous therapeutic agents.[3][4] Understanding the interaction of novel compounds with P-gp is therefore a critical step in drug discovery and development.[2][5]

Seco-Rapamycin, a derivative of the mTOR inhibitor Rapamycin (B549165) (also known as Sirolimus), presents a valuable tool for probing P-gp function. Studies have shown that Rapamycin itself can inhibit P-gp function and, in some instances, downregulate its expression via the mTOR signaling pathway.[6][7][8] This application note provides detailed protocols and methodologies to characterize the interaction of Seco-Rapamycin with P-gp, determining whether it acts as a substrate, inhibitor, or modulator of P-gp expression and function.

Key Applications

  • Screening for P-gp Inhibition: Determine the potential of Seco-Rapamycin to inhibit P-gp-mediated efflux of known substrates.

  • Substrate Identification: Ascertain whether Seco-Rapamycin is actively transported by P-gp.

  • Mechanistic Studies: Investigate the effect of Seco-Rapamycin on P-gp ATPase activity to understand the nature of the interaction.

  • Modulation of P-gp Expression: Explore the long-term effects of Seco-Rapamycin on P-gp protein expression levels.

Data Presentation: Summarized Quantitative Data

The following tables provide examples of how to structure and present quantitative data obtained from the described experimental protocols.

Table 1: P-gp Inhibition by Seco-Rapamycin

CompoundProbe SubstrateCell LineIC50 (µM)
Seco-RapamycinDigoxinMDCK-MDR1[Insert Value]
Verapamil (Control)DigoxinMDCK-MDR1[Insert Value]

Table 2: P-gp Substrate Potential of Seco-Rapamycin

CompoundCell LineApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
A-B B-A
Seco-RapamycinMDCK-MDR1[Insert Value][Insert Value]
Seco-Rapamycin + VerapamilMDCK-MDR1[Insert Value][Insert Value]
Mannitol (Low Permeability Control)MDCK-MDR1[Insert Value][Insert Value]
Propranolol (High Permeability Control)MDCK-MDR1[Insert Value][Insert Value]

Table 3: Effect of Seco-Rapamycin on P-gp ATPase Activity

CompoundConcentration (µM)Basal ATPase Activity (% of Control)Verapamil-Stimulated ATPase Activity (% of Control)
Seco-Rapamycin[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]
Verapamil (Control)[Optimal Conc.][Insert Value]100%
Sodium Orthovanadate (Inhibitor Control)[Optimal Conc.][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: P-gp Inhibition Assay using a Fluorescent Substrate

This protocol determines the ability of Seco-Rapamycin to inhibit the efflux of a known fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, from P-gp overexpressing cells.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (MDCK)

  • Cell culture medium (e.g., DMEM) with supplements

  • 96-well black, clear-bottom plates

  • Fluorescent P-gp substrate (e.g., Calcein-AM)

  • Seco-Rapamycin

  • Positive control inhibitor (e.g., Verapamil)

  • Fluorescence microplate reader

Method:

  • Seed MDCK-MDR1 and MDCK cells in a 96-well plate and grow to confluence.

  • Prepare serial dilutions of Seco-Rapamycin and the positive control inhibitor in assay buffer.

  • Remove culture medium and wash cells with pre-warmed assay buffer.

  • Add the test compound dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Add the fluorescent P-gp substrate (e.g., Calcein-AM at a final concentration of 1 µM) to all wells.

  • Incubate for 60 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold assay buffer to remove extracellular substrate.

  • Add fresh assay buffer to each well.

  • Measure the intracellular fluorescence using a microplate reader (e.g., excitation/emission wavelengths of 485/520 nm for Calcein).

  • Calculate the percent inhibition of P-gp activity relative to the untreated control and determine the IC50 value for Seco-Rapamycin.

Protocol 2: Bidirectional Transport Assay

This assay determines if Seco-Rapamycin is a substrate of P-gp by measuring its transport across a polarized monolayer of P-gp-overexpressing cells.[9]

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2)

  • Transwell® permeable supports (e.g., 12-well format)

  • Cell culture medium and supplements

  • Seco-Rapamycin

  • P-gp inhibitor (e.g., Verapamil or Elacridar)[1]

  • LC-MS/MS for quantification of Seco-Rapamycin

Method:

  • Seed MDCK-MDR1 cells on Transwell® inserts and culture until a confluent and polarized monolayer is formed. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-to-B) transport, add Seco-Rapamycin to the apical chamber.

  • For basolateral-to-apical (B-to-A) transport, add Seco-Rapamycin to the basolateral chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).

  • To confirm P-gp mediated transport, perform the B-to-A transport experiment in the presence of a known P-gp inhibitor.

  • Quantify the concentration of Seco-Rapamycin in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active transport.

Protocol 3: P-gp ATPase Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated membranes in the presence of Seco-Rapamycin.[10][11] An increase in ATPase activity suggests Seco-Rapamycin is a substrate, while inhibition of a known substrate's stimulated ATPase activity indicates an inhibitory interaction.[10]

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • Assay buffer (containing MgCl₂, EGTA, Tris-HCl)

  • ATP

  • Seco-Rapamycin

  • P-gp substrate for stimulation (e.g., Verapamil)

  • P-gp inhibitor (e.g., Sodium Orthovanadate, Na₃VO₄)[10]

  • Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)

  • 96-well microplate

  • Microplate reader (for colorimetric measurement)

Method:

  • Prepare serial dilutions of Seco-Rapamycin.

  • To determine if Seco-Rapamycin stimulates ATPase activity, incubate the P-gp membranes with different concentrations of Seco-Rapamycin and ATP.

  • To determine if Seco-Rapamycin inhibits ATPase activity, incubate the P-gp membranes with a fixed concentration of a known P-gp substrate (e.g., Verapamil) to stimulate activity, along with different concentrations of Seco-Rapamycin and ATP.

  • Include controls: no compound (basal activity), Verapamil alone (stimulated activity), and Na₃VO₄ (inhibited activity).

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

  • Calculate the change in ATPase activity relative to the basal level.

Visualizations

Experimental_Workflow_for_Pgp_Interaction cluster_screening Initial Screening cluster_mechanistic Mechanistic Study cluster_expression Long-term Effects Inhibition_Assay P-gp Inhibition Assay (Protocol 1) ATPase_Assay P-gp ATPase Assay (Protocol 3) Inhibition_Assay->ATPase_Assay If Inhibitor Transport_Assay Bidirectional Transport Assay (Protocol 2) Transport_Assay->ATPase_Assay If Substrate Western_Blot Western Blot for P-gp Expression ATPase_Assay->Western_Blot Start Investigate Seco-Rapamycin Interaction with P-gp Start->Inhibition_Assay Start->Transport_Assay

Caption: Workflow for characterizing Seco-Rapamycin's interaction with P-gp.

Pgp_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-gp (ABCB1) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors (e.g., NF-κB, YB-1) mTOR->Transcription_Factors regulates MAPK MAPK (ERK, p38, JNK) MAPK->Transcription_Factors regulates ABCB1_Gene ABCB1 Gene Transcription_Factors->ABCB1_Gene activates/ represses ABCB1_Gene->Pgp expression Growth_Factors Growth Factors/ Stress Signals Growth_Factors->PI3K Growth_Factors->MAPK Rapamycin Rapamycin/ Seco-Rapamycin Rapamycin->mTOR inhibits

References

Application Note and Protocols for Caco-2 Cell Monolayer Permeability Assay of Seco-Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell monolayer assay is a widely utilized in vitro model for the prediction of human intestinal drug absorption and permeability.[1][2] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][3][4] This model is instrumental in the early stages of drug discovery and development for screening compounds for their potential oral bioavailability.

Seco-Rapamycin is a primary degradation product of Rapamycin (B549165) (Sirolimus), a macrolide immunosuppressant. Understanding the permeability characteristics of Seco-Rapamycin is crucial for comprehending the overall absorption and metabolism of the parent drug. This document provides a detailed protocol for assessing the permeability of Seco-Rapamycin using the Caco-2 cell monolayer assay, including methods for determining the apparent permeability coefficient (Papp) and the efflux ratio to investigate the potential for active transport.

Principle of the Assay

The Caco-2 permeability assay measures the rate of transport of a test compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane in a Transwell® insert system. This system consists of an apical (upper) and a basolateral (lower) chamber, representing the luminal and blood sides of the intestine, respectively.[5] By adding the test compound to one chamber and measuring its appearance in the other over time, the permeability of the compound can be quantified.

Transport can be measured in two directions:

  • Apical to Basolateral (A-B): Represents absorption from the intestine into the bloodstream.[5]

  • Basolateral to Apical (B-A): Investigates the potential for active efflux, where the compound is transported out of the cell back into the intestinal lumen.[5]

The integrity of the Caco-2 cell monolayer is a critical factor for reliable results and is assessed by measuring the Transepithelial Electrical Resistance (TEER).

Experimental Workflow

Caco-2 Permeability Assay Workflow Caco-2 Permeability Assay Workflow cluster_0 Cell Culture and Seeding cluster_1 Monolayer Integrity Check cluster_2 Permeability Assay cluster_3 Analysis and Data Interpretation Caco2_Culture Caco-2 Cell Culture Seeding Seed Caco-2 cells on Transwell® inserts Caco2_Culture->Seeding Differentiation Culture for 21 days to form a differentiated monolayer Seeding->Differentiation TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) Differentiation->TEER_Measurement Equilibration Equilibrate monolayer with transport buffer TEER_Measurement->Equilibration Dosing_AB Add Seco-Rapamycin to Apical (A) chamber Equilibration->Dosing_AB Dosing_BA Add Seco-Rapamycin to Basolateral (B) chamber Equilibration->Dosing_BA Incubation Incubate at 37°C Dosing_AB->Incubation Dosing_BA->Incubation Sampling Collect samples from receiver chambers at time points Incubation->Sampling LCMS_Analysis Quantify compound concentration by LC-MS/MS Sampling->LCMS_Analysis Papp_Calculation Calculate Apparent Permeability (Papp) LCMS_Analysis->Papp_Calculation Efflux_Ratio Calculate Efflux Ratio (ER) Papp_Calculation->Efflux_Ratio Data_Interpretation Interpret Permeability and Efflux Efflux_Ratio->Data_Interpretation

Caption: Workflow of the Caco-2 cell monolayer permeability assay.

Detailed Experimental Protocols

Materials and Reagents
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • D-Glucose

  • Seco-Rapamycin

  • Rapamycin (Control)

  • Atenolol (Low permeability control)

  • Propranolol (High permeability control)

  • Lucifer yellow (Monolayer integrity marker)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS system

Protocol 1: Caco-2 Cell Culture and Seeding
  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.

  • Seeding on Transwell® Inserts:

    • Pre-wet the Transwell® inserts with culture medium.

    • Trypsinize confluent Caco-2 cells and resuspend them in fresh medium.

    • Seed the cells onto the apical side of the inserts at a density of approximately 6 x 10^4 cells/cm².

    • Add fresh culture medium to the basolateral chamber.

  • Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and the formation of a tight monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.

Protocol 2: Monolayer Integrity Assessment (TEER Measurement)
  • Before the transport experiment, measure the TEER of the Caco-2 monolayers using an epithelial voltohmmeter.

  • Equilibrate the cells in transport buffer (HBSS with 25 mM HEPES and 25 mM D-Glucose, pH 7.4) at 37°C for 30 minutes before measurement.

  • Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for permeability studies.[2]

  • Optionally, the permeability of a paracellular marker like Lucifer yellow can be assessed to confirm monolayer integrity. A Papp of Lucifer yellow < 1.0 x 10⁻⁶ cm/s is generally acceptable.

Protocol 3: Bidirectional Permeability Assay
  • Preparation of Dosing Solutions:

    • Prepare a stock solution of Seco-Rapamycin in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in transport buffer. The final DMSO concentration should be ≤ 1%.

    • Prepare dosing solutions for control compounds (Rapamycin, Atenolol, Propranolol) in the same manner.

    • For efflux inhibition studies, prepare a dosing solution of Seco-Rapamycin containing a P-gp inhibitor like Verapamil (e.g., 100 µM).

  • Apical to Basolateral (A-B) Transport:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the dosing solution to the apical (donor) chamber.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Basolateral to Apical (B-A) Transport:

    • Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

Protocol 4: Sample Analysis and Data Calculation
  • Sample Analysis: Quantify the concentration of Seco-Rapamycin and control compounds in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber, in mol/s or µg/s).

    • A is the surface area of the permeable membrane (in cm²).

    • C₀ is the initial concentration of the compound in the donor chamber (in mol/mL or µg/mL).

  • Calculation of Efflux Ratio (ER): The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters:

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 is generally considered indicative of active efflux.[3]

Data Presentation and Interpretation

The following tables present representative data for the Caco-2 permeability of Seco-Rapamycin and control compounds. Please note that the data for Seco-Rapamycin is illustrative and based on qualitative reports of its permeability characteristics.

Table 1: Apparent Permeability (Papp) of Seco-Rapamycin and Control Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)
Seco-Rapamycin 1.518.0
Rapamycin10.0[5]>200.0[5]
Atenolol (Low Permeability)0.50.6
Propranolol (High Permeability)25.024.5

Table 2: Efflux Ratio and P-gp Inhibition for Seco-Rapamycin

CompoundEfflux Ratio (ER)Papp (A-B) with Verapamil (x 10⁻⁶ cm/s)
Seco-Rapamycin 12.015.0
Rapamycin>20.0[5]Significantly Increased
Interpretation of Results
  • Permeability Classification:

    • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

    • Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp ≤ 10.0 x 10⁻⁶ cm/s

    • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s[6]

  • Efflux: An efflux ratio > 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[3] The illustrative data for Seco-Rapamycin (ER = 12.0) indicates it is likely a P-gp substrate.

  • P-gp Inhibition: A significant increase in the A-B Papp value in the presence of a P-gp inhibitor like Verapamil confirms that the compound's efflux is mediated by P-gp.

Signaling Pathway and Transport Mechanism

The transport of drugs across the Caco-2 cell monolayer can occur via two main routes: the paracellular pathway (between cells) and the transcellular pathway (through the cells). For lipophilic compounds like Seco-Rapamycin, transcellular transport is the predominant route. This can involve passive diffusion and/or carrier-mediated transport. Efflux pumps like P-gp actively transport substrates out of the cell, limiting their net absorption.

Drug Transport across Caco-2 Monolayer Drug Transport across Caco-2 Monolayer cluster_apical Apical (Lumen) cluster_cell Caco-2 Cell Monolayer cluster_basolateral Basolateral (Blood) Apical_label Passive_Diffusion Passive Diffusion Apical_label->Passive_Diffusion Drug (Seco-Rapamycin) Active_Uptake Active Uptake Apical_label->Active_Uptake Basolateral_label Passive_Diffusion->Basolateral_label Pgp_Efflux P-gp Efflux Active_Uptake->Pgp_Efflux Pgp_Efflux->Apical_label Efflux

Caption: Mechanisms of drug transport across the Caco-2 cell monolayer.

Troubleshooting

IssuePossible CauseSolution
Low TEER values Incomplete monolayer formation, cell toxicityEnsure proper cell seeding density and culture conditions. Check for cytotoxicity of the test compound.
High variability in Papp values Inconsistent cell monolayer, pipetting errorsStandardize cell culture and assay procedures. Use calibrated pipettes and ensure proper mixing.
Poor recovery of compound Non-specific binding to plasticware, instabilityUse low-binding plates. Assess compound stability in the assay buffer. Include a mass balance calculation.

Conclusion

The Caco-2 cell monolayer permeability assay is a robust and reliable method for evaluating the intestinal permeability of compounds like Seco-Rapamycin. By determining the apparent permeability in both apical-to-basolateral and basolateral-to-apical directions, researchers can not only predict the extent of oral absorption but also identify the involvement of active efflux mechanisms. This information is critical for guiding lead optimization and candidate selection in the drug development process.

References

Application Notes & Protocols: Development of a Specific Competitive ELISA for Seco-Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Seco-Rapamycin is the primary, non-enzymatic degradation product of Rapamycin (also known as Sirolimus), resulting from the hydrolysis of its ester bond.[1][2] Monitoring the levels of Seco-Rapamycin is crucial for assessing the stability of Rapamycin-based drug formulations and for understanding its pharmacokinetic profile, as Seco-Rapamycin has significantly reduced biological activity compared to the parent compound.[1][2] These application notes provide a comprehensive guide to developing a specific and sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Seco-Rapamycin.

Assay Principle The assay is based on the principle of a competitive ELISA, a highly suitable format for the detection of small molecules (haptens) like Seco-Rapamycin.[3][4][5] In this format, free Seco-Rapamycin in a sample competes with a fixed amount of a Seco-Rapamycin-protein conjugate, which is immobilized on the surface of a 96-well microplate, for binding to a limited number of specific anti-Seco-Rapamycin antibody binding sites.

The amount of antibody that binds to the coated plate is inversely proportional to the concentration of Seco-Rapamycin in the sample. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used to detect the plate-bound primary antibody.[6] The addition of a TMB substrate results in the development of a blue color, which turns yellow upon addition of a stop solution.[7] The intensity of the color is measured at 450 nm, and the concentration of Seco-Rapamycin in the samples is determined by interpolating from a standard curve.[8][9]

Caption: Principle of the competitive ELISA for Seco-Rapamycin detection.

Part 1: Assay Development Strategy

Developing a robust ELISA for a small molecule like Seco-Rapamycin requires a systematic approach involving three key stages: preparation of immunogenic and coating conjugates, generation of specific antibodies, and optimization of the ELISA protocol.

Hapten-Carrier Conjugation

Seco-Rapamycin, as a small molecule (hapten), is not immunogenic on its own. To elicit an immune response and to enable coating onto microplates, it must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[10][11]

  • For Immunization: KLH is often preferred as the carrier protein for generating an immune response due to its large size and immunogenicity.

  • For Plate Coating: BSA is typically used as the carrier for the coating antigen to avoid antibody cross-reactivity to the immunizing carrier protein.

The Seco-Rapamycin molecule has functional groups like carboxylic acid and hydroxyls that can be used for conjugation.[12][13] Standard cross-linking chemistries, such as carbodiimide (B86325) (EDC/NHS) reactions, can be employed to couple the carboxylic acid group of Seco-Rapamycin to the primary amines on the carrier protein.

Generation of Specific Antibodies

High-quality antibodies are the cornerstone of this assay.

  • Polyclonal Antibodies: Can be generated by immunizing animals (e.g., rabbits) with the Seco-Rapamycin-KLH conjugate. Polyclonal antibodies are often robust and cost-effective to produce but may have higher batch-to-batch variability.

  • Monoclonal Antibodies: Generated from hybridoma technology after immunizing mice.[14] Monoclonal antibodies offer high specificity and lot-to-lot consistency, which is ideal for a validated assay.[15]

Screening is critical: The resulting antibodies must be screened for high affinity towards Seco-Rapamycin and, crucially, for low cross-reactivity with the parent drug, Rapamycin, and other related metabolites. This is typically done using a preliminary competitive ELISA format.

Part 2: Detailed Experimental Protocols

Required Materials and Reagents
Reagent / Material Supplier Example Purpose
High-binding 96-well ELISA platesNunc MaxiSorp or similarSolid phase for antigen immobilization
Seco-Rapamycin StandardMedChemExpress, Cayman ChemicalCalibrator and for conjugate preparation[1][2]
Anti-Seco-Rapamycin Antibody(Custom development required)Primary detection antibody
HRP-conjugated Secondary AntibodyAbcam, Thermo Fisher ScientificDetection of the primary antibody
Seco-Rapamycin-BSA Conjugate(Custom synthesis required)Coating antigen
Carbonate-Bicarbonate Buffer (pH 9.6)Sigma-AldrichCoating Buffer[16]
Phosphate-Buffered Saline (PBS)Standard lab supplyGeneral buffer
Tween-20Sigma-AldrichDetergent for wash buffer
Blocking Buffer (e.g., 1-3% BSA in PBS)Thermo Fisher, KementecBlocks non-specific binding sites[17][18]
TMB Substrate SolutionAbcam, SurmodicsChromogenic substrate for HRP[19]
Stop Solution (e.g., 1N H₂SO₄ or 1N HCl)Standard lab supplyStops the HRP-TMB reaction[20]
Microplate Reader(Various)Measures absorbance at 450 nm

Assay Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure prep_standards 1. Prepare Seco-Rapamycin Standards & Samples prep_reagents 2. Prepare Buffers & Antibody Dilutions coating 3. Plate Coating (Seco-Rapamycin-BSA) 100 µL/well, 4°C Overnight wash1 4. Wash Plate (3x) coating->wash1 blocking 5. Blocking 200 µL/well, 1-2h at RT wash1->blocking wash2 6. Wash Plate (3x) blocking->wash2 competition 7. Competition Step Add Sample/Standard + Primary Ab 100 µL/well, 1h at RT wash2->competition wash3 8. Wash Plate (3x) competition->wash3 secondary_ab 9. Add Secondary Ab-HRP 100 µL/well, 1h at RT wash3->secondary_ab wash4 10. Wash Plate (5x) secondary_ab->wash4 develop 11. Add TMB Substrate 100 µL/well, 15-30 min wash4->develop stop 12. Add Stop Solution 50 µL/well develop->stop read 13. Read Plate at 450 nm stop->read

References

Troubleshooting & Optimization

How to prevent Rapamycin degradation to Seco Rapamycin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of Rapamycin (B549165) to prevent its degradation into Seco-rapamycin in aqueous solutions, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary cause of Rapamycin degradation in my experiments?

A: The principal cause of Rapamycin degradation in aqueous solutions is the hydrolysis of its lactone ring, which leads to the formation of its ring-opened isomer, Seco-rapamycin.[1][2][3] This process is significantly accelerated by basic conditions (high pH).[1][2][3]

Q2: I'm observing inconsistent or reduced efficacy of Rapamycin in my cell culture experiments. Could this be a result of degradation?

A: Yes, inconsistent results are a strong indicator of compound instability. Rapamycin is known to be unstable in aqueous environments, and its degradation can lead to a significant loss of biological activity.[4] Seco-rapamycin, the primary degradation product, is reported to not affect mTOR function.[5]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of Rapamycin immediately before each experiment. Avoid storing Rapamycin in aqueous media for extended periods.[4]

  • Control pH: Be mindful of the pH of your buffers and media. Rapamycin is more stable in slightly acidic to neutral conditions and degrades rapidly in alkaline environments.[1][6][2][3]

  • Minimize Light Exposure: Rapamycin is sensitive to light. Protect your stock solutions and experimental setups from light by using amber vials or wrapping them in aluminum foil.[4]

  • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from a new vial of powdered Rapamycin.

Q3: My Rapamycin solution, prepared in an aqueous buffer, appears cloudy or has visible precipitates. What should I do?

A: Rapamycin is a lipophilic molecule with very low solubility in water. Precipitation can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer.

Troubleshooting Steps:

  • Pre-warm the Diluent: Warming your aqueous buffer or cell culture medium to 37°C before adding the Rapamycin stock can enhance its solubility.[4][7]

  • Reverse Pipetting: Instead of adding the small volume of Rapamycin stock to the large volume of aqueous solution, try adding the aqueous solution to the tube containing the Rapamycin stock and vortex immediately.[4]

  • Serial Dilution: For high dilutions, performing a serial dilution in the aqueous medium can prevent a sudden, drastic change in solvent polarity and reduce the likelihood of precipitation.[4]

  • Sonication: Brief sonication can help redissolve minor precipitates. However, use this method with caution, as prolonged sonication can generate heat and potentially accelerate degradation.[4]

Quantitative Data on Rapamycin Stability

The stability of Rapamycin is critically dependent on the solvent, pH, and temperature. The following tables summarize key quantitative data to guide your experimental design.

Table 1: Half-life of Rapamycin in Aqueous Solutions at Different pH Values

pHConditionsHalf-lifeReference
7.330/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4~890 hours[1][2]
7.330/70 (v/v) acetonitrile-water with 237 mM MeCOONH4~200 hours[1][2]
12.230/70 (v/v) acetonitrile-water with NaOHSignificantly reduced (by 3 orders of magnitude compared to pH 7.3)[1][6][2][3]
7.4 (PBS)Phosphate-Buffered Saline at 37°CAlmost completely degraded within 24 hours[8]

Table 2: Stability of Rapamycin in Different Solvents and Storage Conditions

Solvent/ConditionTemperatureStabilityReference
DMSO-20°CStable for at least 6 months[4]
Ethanol (B145695)-20°CStable for at least 1 month[4]
Methanol2-8°CNo decomposition observed for one week[4]
Aqueous Solution37°CProne to rapid degradation[4][8]
Light ExposureAmbientSensitive to photodegradation[4]

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

This protocol details the recommended procedure for preparing Rapamycin solutions to minimize degradation and ensure consistent experimental outcomes.

Materials:

  • Rapamycin (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof ethanol

  • Sterile, amber microcentrifuge tubes or clear tubes protected from light

  • Sterile, pre-warmed (37°C) cell culture medium or experimental buffer

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. In a sterile environment, accurately weigh the desired amount of Rapamycin powder. The molecular weight of Rapamycin is approximately 914.18 g/mol .[9] b. Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 9.14 mg of Rapamycin in 1 mL of solvent. c. Vortex the solution thoroughly until the powder is completely dissolved, resulting in a clear solution.[7][10] d. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[10] e. Store the aliquots at -20°C or -80°C.[10]

  • Working Solution Preparation: a. Thaw a single aliquot of the Rapamycin stock solution at room temperature. b. Pre-warm the required volume of your cell culture medium or buffer to 37°C.[4][7] c. To minimize precipitation, add the pre-warmed medium/buffer to the tube containing the Rapamycin stock solution. d. Immediately vortex the solution to ensure rapid and homogeneous mixing.[4] e. Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

Rapamycin Degradation Pathway Rapamycin Rapamycin (Active) Seco_Rapamycin Seco-Rapamycin (Inactive) Rapamycin->Seco_Rapamycin Hydrolysis (Base-catalyzed)

Caption: The degradation of Rapamycin to its inactive form, Seco-rapamycin.

Workflow for Preparing Stable Rapamycin Solutions start Start weigh Weigh Rapamycin Powder start->weigh dissolve Dissolve in Anhydrous DMSO/Ethanol weigh->dissolve vortex1 Vortex to Dissolve Completely dissolve->vortex1 aliquot Aliquot into Light- Protected Tubes vortex1->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw prewarm Pre-warm Aqueous Buffer/Medium to 37°C thaw->prewarm dilute Dilute Stock into Pre-warmed Buffer prewarm->dilute vortex2 Vortex Immediately dilute->vortex2 use Use Immediately in Experiment vortex2->use Rapamycin and the mTOR Signaling Pathway cluster_complex Inhibitory Complex Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 mTORC1 mTORC1 Rapamycin->mTORC1 Inhibition FKBP12->mTORC1 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC1->Inhibition Autophagy Autophagy Inhibition->Autophagy Inhibits

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Seco-Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Seco-Rapamycin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Seco-Rapamycin?

A1: The primary and most common method for synthesizing Seco-Rapamycin is not a de novo synthesis, but rather a controlled chemical degradation of Rapamycin (B549165). This process involves the ring-opening of the macrolide lactone of Rapamycin to yield Seco-Rapamycin.[1][2]

Q2: What are the key reaction parameters that influence the synthesis of Seco-Rapamycin from Rapamycin?

A2: The most critical parameter is pH. The ring-opening of Rapamycin is significantly accelerated by base catalysis.[3][4] Therefore, the choice of base, its concentration, the solvent system, reaction temperature, and reaction time are all crucial parameters to control for optimal synthesis.

Q3: What are the main byproducts or impurities I should expect during the synthesis of Seco-Rapamycin?

A3: The main byproducts formed during the base-catalyzed degradation of Rapamycin are isomers of Seco-Rapamycin and a hydroxy acid, which is formed via lactone hydrolysis.[1][3] In highly basic solutions, further fragmentation and water addition products can also be observed.[1][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5] This technique allows for the separation and quantification of the remaining Rapamycin, the desired Seco-Rapamycin product, and the various byproducts. A UV detector set at 277 nm is suitable for detecting these compounds.[5]

Q5: Is Seco-Rapamycin stable under the reaction conditions?

A5: Yes, Seco-Rapamycin is significantly more stable than Rapamycin under the same basic conditions.[1][4] Studies have shown that the degradation of Seco-Rapamycin is considerably slower than that of its parent compound, Rapamycin.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of Seco-Rapamycin - Incomplete reaction. - Reaction conditions are too harsh, leading to byproduct formation. - pH is not optimal.- Increase reaction time and monitor by HPLC. - Decrease the concentration of the base or lower the reaction temperature. - Carefully control the pH to favor the formation of Seco-Rapamycin over other degradation products.
High levels of hydroxy acid byproduct - The reaction conditions favor hydrolysis over the desired ring-opening to Seco-Rapamycin.- Modify the solvent system. A less aqueous environment may reduce the formation of the hydroxy acid. - Experiment with different bases. A non-hydroxide base might be preferable.
Presence of multiple unidentified peaks in HPLC - Further degradation of Seco-Rapamycin or byproducts. - Presence of impurities in the starting Rapamycin.- Shorten the reaction time or use milder conditions. - Ensure the purity of the starting Rapamycin using a validated analytical method.
Difficulty in purifying Seco-Rapamycin - Co-elution of Seco-Rapamycin with isomers or byproducts in chromatography.- Optimize the HPLC method. Adjusting the mobile phase composition, gradient, or column chemistry can improve separation. - Consider alternative purification techniques such as flash chromatography or crystallization.[6]
Inconsistent reaction outcomes - Poor control over reaction parameters.- Ensure accurate measurement and control of temperature, pH, and reagent concentrations. - Use high-purity solvents and reagents.

Quantitative Data

Table 1: Effect of pH on the Half-Life of Rapamycin in 30/70 (v/v) Acetonitrile-Water [1][3]

Aqueous Buffer Apparent pH Rapamycin Half-Life (hours)
23.7 mM Ammonium (B1175870) Acetate (B1210297)7.3890
237 mM Ammonium Acetate7.3200
~3 mM NaOH12.2Reduced by 3 orders of magnitude compared to pH 7.3

Table 2: HPLC Parameters for Analysis of Rapamycin and Seco-Rapamycin [1][5]

Parameter Condition 1 Condition 2
Column C8 (15 cm x 4.6 mm, 5 µm)Not specified
Mobile Phase Methanol:Water (80:20 v/v)Acetonitrile (B52724)/Water with 0.1% Formic Acid
Flow Rate 1 mL/min1 mL/min
Column Temperature 57°C40°C
Detection Wavelength 277 nm278 nm

Experimental Protocols

Protocol 1: Controlled Synthesis of Seco-Rapamycin via Base-Catalyzed Hydrolysis

This protocol is a general guideline based on kinetic studies and will require optimization for preparative scale.

  • Materials:

    • Rapamycin

    • Acetonitrile (HPLC grade)

    • Deionized Water

    • Ammonium Acetate or Sodium Hydroxide solution (e.g., 0.1 M)

    • Formic Acid (for quenching)

    • RP-HPLC system with a C8 or C18 column

  • Procedure:

    • Prepare a stock solution of Rapamycin in acetonitrile.

    • In a reaction vessel, prepare a 30/70 (v/v) mixture of acetonitrile and an aqueous buffer (e.g., 237 mM ammonium acetate for a milder reaction, or a dilute NaOH solution for a faster reaction).[1][3]

    • Add the Rapamycin stock solution to the acetonitrile/water mixture to achieve the desired starting concentration.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by RP-HPLC.

    • Once the desired conversion to Seco-Rapamycin is achieved, quench the reaction by neutralizing the base with a suitable acid (e.g., formic acid).

    • The crude reaction mixture can then be purified.

Protocol 2: Purification of Seco-Rapamycin

This protocol outlines a general approach to purify Seco-Rapamycin from the reaction mixture.

  • Materials:

    • Crude Seco-Rapamycin reaction mixture

    • Solvents for extraction (e.g., ethyl acetate)

    • Solvents for chromatography (e.g., hexane (B92381), acetone)[7]

    • Silica (B1680970) gel for flash chromatography

  • Procedure:

    • Extraction: If necessary, extract the aqueous reaction mixture with an organic solvent like ethyl acetate to recover the organic-soluble components, including Seco-Rapamycin.

    • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude residue.

    • Flash Chromatography:

      • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., a mixture of hexane and acetone).

      • Load the solution onto a silica gel column.

      • Elute the column with a gradient of solvents, for example, starting with a low polarity mixture (e.g., 15% acetone (B3395972) in hexane) and gradually increasing the polarity (e.g., to 40% acetone in hexane).[7]

      • Collect fractions and analyze them by HPLC to identify the fractions containing pure Seco-Rapamycin.

    • Crystallization (Optional):

      • Combine the pure fractions and concentrate them.

      • Attempt to crystallize Seco-Rapamycin from a suitable solvent system (e.g., diethyl ether or isopropyl ether have been used for Rapamycin).[6]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Seco-Rapamycin cluster_purification Purification prep_reagents Prepare Reagents (Rapamycin, Solvents, Base) reaction_setup Set up Reaction (30/70 MeCN/H2O, Controlled Temp) prep_reagents->reaction_setup initiate_reaction Initiate Reaction (Add Rapamycin) reaction_setup->initiate_reaction monitor_reaction Monitor by HPLC initiate_reaction->monitor_reaction monitor_reaction->monitor_reaction quench_reaction Quench Reaction (Neutralize Base) monitor_reaction->quench_reaction Desired Conversion extraction Extraction (e.g., Ethyl Acetate) quench_reaction->extraction concentration Concentration extraction->concentration chromatography Flash Chromatography concentration->chromatography analysis Fraction Analysis (HPLC) chromatography->analysis final_product Pure Seco-Rapamycin analysis->final_product Combine Pure Fractions

Caption: Experimental workflow for the synthesis and purification of Seco-Rapamycin.

Troubleshooting_Logic start Low Yield of Seco-Rapamycin? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes harsh_conditions Harsh Conditions? start->harsh_conditions No increase_time Action: Increase Reaction Time incomplete_reaction->increase_time Yes optimize_ph Action: Optimize pH incomplete_reaction->optimize_ph No milder_conditions Action: Use Milder Conditions (Lower Temp/Base Conc.) harsh_conditions->milder_conditions Yes harsh_conditions->optimize_ph No

Caption: Troubleshooting decision tree for low Seco-Rapamycin yield.

References

Technical Support Center: Optimizing Rapamycin and Seco-Rapamycin Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of Seco-Rapamycin and Rapamycin (B549165) during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical differences between Rapamycin and Seco-Rapamycin that affect their HPLC separation?

A1: Rapamycin is a macrocyclic lactone. Seco-Rapamycin is its primary degradation product, formed through the hydrolysis of the ester bond in the macrocycle. This ring-opening reaction results in the formation of a carboxylic acid and a hydroxyl group. The introduction of the polar carboxylic acid group makes Seco-Rapamycin significantly more polar than Rapamycin. This difference in polarity is the fundamental principle enabling their separation by reversed-phase HPLC.

Q2: Why am I seeing a single, broad, or misshapen peak instead of two distinct peaks for Rapamycin and Seco-Rapamycin?

A2: This is a classic sign of poor resolution. The common causes include:

  • Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may be too high, causing both compounds to elute too quickly and without sufficient interaction with the stationary phase.

  • Incorrect Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention of the more acidic Seco-Rapamycin. If the pH is not optimized, the ionization state of Seco-Rapamycin can vary, leading to poor peak shape and retention.

  • Suboptimal Column Choice: A column with insufficient resolving power (e.g., older column, inappropriate stationary phase) may not be able to separate these structurally similar molecules.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time of the analytes with the stationary phase, leading to co-elution.[1]

Q3: I see more than two peaks in my chromatogram. What could be the cause?

A3: Rapamycin and its related compounds can exist as multiple isomers. Rapamycin itself can exist as conformational isomers (rotamers), which are sometimes separable under specific chromatographic conditions.[2][3] More commonly, Seco-Rapamycin can also exist in different isomeric forms, which may result in two distinct peaks for Seco-Rapamycin itself, especially when acidic additives are used in the mobile phase.[4] Therefore, you might observe one peak for Rapamycin and multiple peaks for Seco-Rapamycin and other degradation products or impurities.

Q4: Can the choice of organic solvent in the mobile phase affect the elution order of Rapamycin and Seco-Rapamycin?

A4: Yes, the choice of organic modifier can influence the elution order. For instance, with a methanol-based mobile phase, Rapamycin (being more non-polar) will have a longer retention time than the more polar Seco-Rapamycin in a reversed-phase system. However, studies have shown that with certain organic solvents like tetrahydrofuran (B95107) (THF), the elution order can be reversed.[4]

Troubleshooting Guide for Poor Separation

Poor separation of Rapamycin and Seco-Rapamycin is a common issue. Follow this step-by-step guide to troubleshoot and improve your chromatographic results.

Problem: Co-elution or Poor Resolution (Resolution < 1.5)

Step 1: Optimize the Mobile Phase Composition

  • Decrease the Organic Solvent Percentage: If using a reversed-phase C8 or C18 column, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention time of both compounds, providing more opportunity for separation.

  • Introduce an Acidic Modifier: The addition of a small amount of acid (e.g., 0.02-0.1% formic acid or trifluoroacetic acid) to the mobile phase is often crucial.[4] This helps to suppress the ionization of the carboxylic acid group in Seco-Rapamycin, leading to more consistent retention and improved peak shape.[5] Reversed-phase liquid chromatography of Seco-Rapamycin is strongly affected by acidic additives in the mobile phase.[4]

Step 2: Adjust the Column Temperature

  • Increase the Column Temperature: Increasing the column temperature (e.g., to 45-57°C) can improve separation efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[2][6][7] This often leads to sharper peaks and potentially better resolution. However, be mindful that temperature can also affect the stability of the analytes.

Step 3: Evaluate the Stationary Phase

  • Column Chemistry: C8 columns are often advantageous over C18 columns for Rapamycin analysis as they can provide reasonable retention times and reduce the amount of organic modifier needed.[2] If you are using a C18 column and experiencing very long retention times, a C8 column might be a better choice.

  • Column Health: Ensure your column is not old or contaminated, as this can lead to poor peak shape and loss of resolution. If you suspect column degradation, try flushing it with a strong solvent or replace it with a new one.

Step 4: Implement a Gradient Elution

  • If an isocratic method is not providing adequate separation, a gradient elution method can be highly effective. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly improve the resolution of closely eluting peaks. A patent for separating Rapamycin and its impurities suggests a gradient elution method for effective separation.[6]

Problem: Tailing or Asymmetric Peaks
  • Check Mobile Phase pH: Peak tailing for Seco-Rapamycin can occur if the mobile phase pH is close to its pKa, causing it to exist in both ionized and non-ionized forms. Using a buffered mobile phase or adding an acidic modifier to maintain a consistent, low pH can mitigate this issue.[8]

  • Column Contamination: Contamination on the column, particularly at the inlet frit, can cause peak tailing.[1] Cleaning the column or replacing the frit may be necessary.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, leading to tailing. Using a well-end-capped column or adding a competing base like triethylamine (B128534) to the mobile phase (if compatible with your detection method) can reduce these interactions.

Quantitative Data Summary

The following tables summarize typical starting conditions and parameters for the HPLC separation of Rapamycin and its derivatives.

Table 1: Example Isocratic HPLC Method Parameters

ParameterRecommended ValueReference
Column C8, 150 x 4.6 mm, 5 µm[2][7]
Mobile Phase Methanol (B129727):Water (80:20, v/v)[2][7]
Flow Rate 1.0 mL/min[2][7]
Column Temp. 57°C[2][7]
Detection UV at 277 nm[2][7]

Table 2: Example Gradient HPLC Method Parameters

ParameterRecommended ValueReference
Column C18[6]
Mobile Phase A Acetonitrile:Water (20:80, v/v)[6]
Mobile Phase B Methanol:Acetonitrile (40:60, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temp. 50°C[6]
Detection UV at 278 nm[6]

Note: These are starting points. Optimization will be required for your specific instrument and sample.

Detailed Experimental Protocol

This protocol describes a gradient HPLC method adapted from published literature for the separation of Rapamycin and Seco-Rapamycin.[4][6]

1. Materials and Reagents:

  • Rapamycin and Seco-Rapamycin reference standards

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid)

  • 0.22 µm syringe filters

2. Instrument and Column:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases before use.

4. Standard Solution Preparation:

  • Prepare individual stock solutions of Rapamycin and Seco-Rapamycin in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of approximately 0.1 mg/mL each.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 278 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 40 60
    20.0 20 80
    25.0 20 80
    25.1 40 60

    | 30.0 | 40 | 60 |

6. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase or sample solvent) to ensure there are no interfering peaks.

  • Inject the mixed standard solution to determine the retention times and resolution of Rapamycin and Seco-Rapamycin.

  • Inject the unknown samples.

Visualizations

G Chemical Relationship of Rapamycin and Seco-Rapamycin Rapamycin Rapamycin (Macrocyclic Lactone) More Lipophilic Seco Seco-Rapamycin (Ring-Opened Carboxylic Acid) More Polar Rapamycin->Seco Hydrolysis (e.g., in aqueous solution)

Caption: Rapamycin to Seco-Rapamycin Transformation.

G Troubleshooting Workflow for Poor Separation start Poor Separation (Co-elution or Low Resolution) step1 Step 1: Adjust Mobile Phase - Decrease % Organic Solvent - Add 0.1% Formic Acid start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Increase Column Temperature (e.g., 45-55°C) check1->step2 No end_good Separation Achieved check1->end_good Yes check2 Resolution Improved? step2->check2 step3 Step 3: Implement Gradient Elution (Shallow Gradient) check2->step3 No check2->end_good Yes check3 Resolution Improved? step3->check3 step4 Step 4: Evaluate Hardware - Check Column Health - Consider C8 Column check3->step4 No check3->end_good Yes end_bad Consult Instrument Specialist step4->end_bad

Caption: HPLC Troubleshooting Flowchart.

References

Improving the aqueous solubility of Seco Rapamycin for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Seco Rapamycin for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated after I diluted my DMSO stock solution in aqueous cell culture medium. What happened and how can I prevent this?

A: This is a common issue known as precipitation upon dilution. This compound, like its parent compound Rapamycin, is lipophilic and has low aqueous solubility. When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can "crash out" of the solution.

Troubleshooting Steps:

  • Reverse Pipetting: Instead of adding the small volume of your this compound stock to the large volume of aqueous medium, try adding the medium to the tube containing the this compound stock while vortexing. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can increase its solubility.

  • Serial Dilutions: Perform a step-wise serial dilution. For example, first, create an intermediate dilution of your stock in a smaller volume of medium and then add this to your final volume. This avoids a sudden, large change in solvent composition.

  • Reduce Final Concentration: It's possible your target concentration is above the solubility limit of this compound in your final aqueous medium. Re-evaluate the required concentration for your experiment.

  • Brief Sonication: Gentle and brief sonication can help to redissolve small precipitates. However, avoid prolonged sonication as the heat generated could potentially degrade the this compound.

Q2: What are the recommended solvents for preparing a this compound stock solution?

A: For preparing a stock solution of this compound, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. It is crucial to use anhydrous (water-free) solvents to maximize the solubility of the compound. The sodium salt of this compound generally exhibits better aqueous solubility than the free acid form.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic. The specific tolerance will depend on your cell line. It is essential to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples, to account for any effects of the solvent on the cells.

Q4: How should I store my this compound stock solution?

A: this compound stock solutions in organic solvents should be aliquoted into single-use vials and stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q5: Is this compound stable in aqueous solutions?

A: Studies have shown that this compound is more stable in aqueous solutions compared to Rapamycin under various pH conditions. However, for long-term experiments, it is advisable to prepare fresh working solutions from a frozen stock.

Quantitative Data Summary

The following tables provide solubility information for this compound and its parent compound, Rapamycin. This data can help in preparing solutions for your in vitro studies.

Table 1: Solubility of this compound Sodium Salt

SolventSolubility
DMF30 mg/mL
DMSO25 mg/mL
Ethanol25 mg/mL
PBS (pH 7.2)5 mg/mL

Data sourced from Cayman Chemical.[2]

Table 2: Solubility of Rapamycin (for reference)

SolventSolubility
Water~2.6 µg/mL
DMSO≥ 200 mg/mL
Ethanol≥ 50 mg/mL
Chloroform5 mg/mL
Methanol25 mg/mL

Data compiled from multiple sources.[3][4][5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound needed.

  • Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed sterile cell culture medium

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize precipitation, first, dilute the stock solution in a small volume of pre-warmed medium. For example, dilute a 10 mM stock 1:100 to get a 100 µM intermediate solution.

  • Prepare the final working solution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium.

  • Mix thoroughly: Gently invert or swirl the container to ensure the working solution is homogeneous before adding it to your cells.

Visualizations

Below are diagrams to illustrate key concepts related to the use of this compound in in vitro experiments.

experimental_workflow Experimental Workflow: Preparing this compound for Cell Culture cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Final Dilution in Pre-warmed Medium intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_solutions Potential Solutions start Precipitation Observed? reverse_pipette Use Reverse Pipetting start->reverse_pipette Yes pre_warm Pre-warm Medium start->pre_warm Yes serial_dilute Perform Serial Dilution start->serial_dilute Yes check_conc Verify Final Concentration is within Solubility Limit start->check_conc Yes no_precipitate Proceed with Experiment start->no_precipitate No

Caption: Decision tree for troubleshooting precipitation.

mtor_pathway Simplified mTOR Signaling Pathway cluster_core Core Pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 akt Akt pi3k->akt akt->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth autophagy Autophagy mTORC1->autophagy Inhibits

Caption: Overview of the mTOR signaling pathway.

References

Technical Support Center: Minimizing Seco-Rapamycin Formation in Rapamycin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of Seco-Rapamycin, the primary degradation product of Rapamycin (B549165). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the stability and efficacy of your Rapamycin formulations.

Frequently Asked Questions (FAQs)

Q1: What is Seco-Rapamycin and why is its formation a significant concern?

A1: Seco-Rapamycin is the main degradation product of Rapamycin, formed by the hydrolytic cleavage of the macrolide ring.[1][2] This chemical alteration is a major concern because it leads to a significant loss of the immunosuppressive and anti-proliferative activities of the parent drug.[3][4] The formation of Seco-Rapamycin compromises the potency and purity of the formulation, potentially impacting experimental outcomes and therapeutic efficacy.

Q2: What are the primary factors that accelerate the degradation of Rapamycin to Seco-Rapamycin?

A2: The degradation of Rapamycin is influenced by several factors, including:

  • pH: Rapamycin is highly susceptible to degradation in neutral and basic (alkaline) aqueous solutions.[1][2] The rate of degradation increases significantly at higher pH values.[5]

  • Temperature: Elevated temperatures can accelerate the degradation process.[6] Therefore, proper storage at controlled, cool temperatures is crucial.

  • Solvents: The choice of solvent can impact stability. While poorly soluble in water, some organic co-solvents can either stabilize or destabilize the molecule.[7][8]

  • Excipients: Certain pharmaceutical excipients can interact with Rapamycin and promote its degradation.[9][10]

Q3: What are the recommended storage conditions for Rapamycin formulations to ensure stability?

A3: To minimize degradation, Rapamycin formulations should be stored under the following conditions:

  • Temperature: Refrigeration at 4°C is recommended for long-term stability.[11]

  • pH: Formulations should be maintained in a slightly acidic environment (e.g., pH 4-6) to slow the rate of hydrolysis.[6][7]

  • Protection from Light: Although less critical than pH and temperature, protecting the formulation from light is a good practice to prevent any potential photodegradation.

  • Inert Atmosphere: For highly sensitive formulations, storage under an inert gas like nitrogen can help prevent oxidative degradation.

Q4: Are there any specific excipients that should be avoided in Rapamycin formulations?

A4: Yes, care should be taken when selecting excipients. Avoid:

  • Alkaline Excipients: Excipients that create a basic microenvironment can catalyze the degradation of Rapamycin.[12]

  • Excipients with High Water Content: Moisture can facilitate the hydrolytic degradation of Rapamycin.[9]

  • Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides, which can lead to oxidative degradation.[10][12]

Q5: What analytical methods are suitable for quantifying Rapamycin and detecting Seco-Rapamycin?

A5: The most common and reliable methods for the analysis of Rapamycin and its degradation products are:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used method for separating and quantifying Rapamycin and Seco-Rapamycin.[3][11]

  • Liquid Chromatography with Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, often considered the gold standard for accurately quantifying low concentrations of Rapamycin and its metabolites in complex biological matrices.[13][14][15]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and handling of Rapamycin.

Problem Potential Cause(s) Recommended Solution(s)
High levels of Seco-Rapamycin in a freshly prepared formulation. Incorrect pH of the formulation buffer. Ensure the final pH of the formulation is in the acidic range (pH 4-6).
Use of incompatible excipients. Review all excipients for potential interactions. Consider performing compatibility studies with individual excipients.[10]
High temperature during processing. Maintain low temperatures throughout the formulation process.
Increased Seco-Rapamycin formation during storage. Inappropriate storage temperature. Store the formulation at the recommended refrigerated temperature (4°C).[11]
pH shift over time. Use a robust buffering system to maintain the optimal pH throughout the shelf life of the product.
Exposure to light or oxygen. Store in light-protected containers and consider purging with an inert gas.
Inconsistent results in cell-based assays. Precipitation of Rapamycin in aqueous media. Rapamycin has low aqueous solubility.[8] Ensure it is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting into aqueous buffers or media. Pre-warming the media can sometimes help.[8]
Degradation in culture media. Prepare fresh dilutions of Rapamycin for each experiment. Avoid storing diluted solutions in aqueous media for extended periods.

Experimental Protocols & Data

Rapamycin Stability under Different pH Conditions

The following table summarizes the effect of pH on the stability of Rapamycin in aqueous solutions.

pHTemperature (°C)Half-life (t½)Reference
1.237More stable[6][7]
7.325~890 hours[2]
7.425~11.5 hours (in PBS)[6]
12.225Significantly reduced[2][5]

Note: Half-life values can vary depending on the specific buffer and co-solvents used.

Protocol: Quantification of Rapamycin and Seco-Rapamycin by HPLC-UV

This protocol provides a general method for the analysis of Rapamycin and its primary degradant, Seco-Rapamycin.

1. Materials and Reagents:

  • Rapamycin and Seco-Rapamycin reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of methanol and water (e.g., 80:20 v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 57°C[3]

  • Detection Wavelength: 277 nm[3]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Prepare stock solutions of Rapamycin and Seco-Rapamycin in methanol or acetonitrile.

  • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Dilute experimental samples to fall within the range of the calibration curve.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify the peaks for Rapamycin and Seco-Rapamycin based on their retention times, as determined by the reference standards.

  • Quantify the amount of each compound by integrating the peak area and comparing it to the calibration curve.

Visualizations

Diagrams of Pathways and Workflows

Rapamycin Rapamycin Seco_Rapamycin Seco-Rapamycin (Inactive Degradant) Rapamycin->Seco_Rapamycin Ring Cleavage (Hydrolysis) Factors Degradation Factors Factors->Rapamycin High_pH High pH High_pH->Factors High_Temp High Temperature High_Temp->Factors

Caption: Degradation pathway of Rapamycin to Seco-Rapamycin.

Start High Seco-Rapamycin Detected Check_pH Is formulation pH acidic (4-6)? Start->Check_pH Adjust_pH Adjust pH with a suitable buffer Check_pH->Adjust_pH No Check_Temp Was formulation stored at 4°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Store_Cold Implement refrigerated storage Check_Temp->Store_Cold No Check_Excipients Review excipient compatibility Check_Temp->Check_Excipients Yes Store_Cold->Check_Excipients Reformulate Reformulate with stable excipients Check_Excipients->Reformulate No End Problem Resolved Check_Excipients->End Yes Reformulate->End

Caption: Troubleshooting workflow for Seco-Rapamycin formation.

Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex Inhibition Inhibition Complex->Inhibition binds to mTORC1 mTORC1 Downstream Downstream Signaling (e.g., S6K1, 4E-BP1) mTORC1->Downstream activates Inhibition->mTORC1 Inhibition->Downstream blocks Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth promotes

Caption: Simplified mTOR signaling pathway showing Rapamycin's mechanism.

References

Addressing Seco Rapamycin interference in Rapamycin quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Rapamycin (B549165), with a specific focus on addressing interference from its primary degradant, Seco Rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is the ring-opened derivative of Rapamycin, formed through the hydrolysis of the lactone ring in the Rapamycin macrocycle.[1][2] This conversion can occur under various conditions, particularly in aqueous solutions. The process is initiated by the hydration of the ester bond, followed by dehydration, leading to the formation of the open-chain this compound.[3] Factors such as pH (alkaline conditions, pH 9-11), temperature (25–37°C), and the presence of certain enzymes can accelerate this degradation.[3]

Q2: What is the structural difference between Rapamycin and this compound?

The primary structural difference is the cleavage of the ester bond within the 31-membered macrocyclic ring of Rapamycin. This results in an open-ring structure for this compound, which significantly alters its three-dimensional conformation.[4]

Diagram: Conversion of Rapamycin to this compound

G Rapamycin Rapamycin (Closed Ring) Seco_Rapamycin This compound (Open Ring) Rapamycin->Seco_Rapamycin Lactone Hydrolysis Conditions Aqueous Solution (Alkaline pH, Temperature) Conditions->Rapamycin

Caption: Conversion pathway of Rapamycin to its degradant this compound.

Q3: Does this compound have the same biological activity as Rapamycin?

No, this compound exhibits significantly weaker immunosuppressive and antiproliferative activity compared to Rapamycin.[1][5] The closed macrocyclic structure of Rapamycin is crucial for its high-affinity binding to the FKBP12 protein, which is the initial step in the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. The ring-opening in this compound disrupts this binding, leading to a dramatic reduction in its biological function.[1][6]

Diagram: mTOR Signaling Pathway Inhibition by Rapamycin

cluster_inhibition Mechanism of Action cluster_interference Interference by this compound Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex No_Binding No significant binding FKBP12->No_Binding mTORC1 mTORC1 Complex->mTORC1 Inhibition Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylation Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Seco_Rapamycin This compound Seco_Rapamycin->FKBP12

Caption: Rapamycin's mechanism of action and this compound's interference.

Troubleshooting Guides

Issue 1: Inaccurate Quantification of Rapamycin in Samples

Potential Cause: Interference from this compound, which may co-elute or cross-react depending on the assay method.

Troubleshooting Steps:

  • Method Selection:

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard and most recommended method for its high specificity and sensitivity. It can chromatographically separate Rapamycin from this compound and other metabolites.[7][8][9]

    • HPLC-UV (High-Performance Liquid Chromatography with UV detection): A viable but less sensitive alternative to LC-MS/MS. Method development is crucial to ensure baseline separation of Rapamycin and this compound.[5]

    • Immunoassays (e.g., MEIA): These assays are generally faster but may exhibit cross-reactivity with Rapamycin metabolites, including this compound, leading to overestimation of the active drug concentration.[10] If using an immunoassay, it is advisable to validate results with a chromatographic method.[10]

  • Sample Handling and Storage:

    • Minimize the exposure of samples to conditions that promote Rapamycin degradation.

    • Store samples at -80°C to slow down the conversion to this compound.[7]

    • Avoid repeated freeze-thaw cycles.

    • Use appropriate solvents and maintain a neutral or slightly acidic pH during sample preparation.

Issue 2: Poor Chromatographic Separation of Rapamycin and this compound

Potential Cause: Suboptimal HPLC/LC-MS/MS method parameters.

Troubleshooting Steps:

  • Column Selection:

    • Reversed-phase columns such as C8 or C18 are commonly used for Rapamycin analysis.[5][7] A C8 column may offer advantages in reducing analysis time and the required amount of organic modifier in the mobile phase.[5]

  • Mobile Phase Optimization:

    • A common mobile phase composition is a gradient of methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid.[7][11]

    • The choice of organic solvent can affect the elution order of Rapamycin and this compound. For instance, with a THF-containing mobile phase, Rapamycin may elute before this compound, while the order can be reversed with a MeCN/H2O mobile phase.[1]

  • Temperature Control:

    • Maintaining a consistent and optimized column temperature (e.g., 57°C) can improve peak shape and resolution.[5]

Table 1: Comparison of Rapamycin Quantification Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection.High specificity and sensitivity; can differentiate between Rapamycin and its metabolites.[7][8]Requires expensive equipment and skilled operators.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Widely available; less expensive than LC-MS/MS.Lower sensitivity than LC-MS/MS; requires careful method development for separation.[5]
Immunoassay Antibody-based detection.High throughput; requires small sample volumes.[10]Potential for cross-reactivity with metabolites, leading to inaccurate results.[10]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

  • Protein Precipitation:

    • To a 100 µL aliquot of the sample (e.g., whole blood, tissue homogenate), add 200 µL of a precipitating solution (e.g., methanol or acetonitrile containing an internal standard like ascomycin (B1665279) or a deuterated Rapamycin analog).[12][13]

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Reconstitution (if necessary):

    • If the supernatant is evaporated, reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.[7]

Diagram: LC-MS/MS Experimental Workflow

cluster_workflow LC-MS/MS Workflow for Rapamycin Quantification Start Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (e.g., C8/C18 column) Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (MRM mode) Chromatographic_Separation->Mass_Spectrometry_Detection Data_Analysis Data Analysis & Quantification Mass_Spectrometry_Detection->Data_Analysis

Caption: A typical experimental workflow for Rapamycin quantification using LC-MS/MS.

Protocol 2: HPLC-UV Method for Rapamycin

This is an example method and requires validation for specific applications.[5]

  • Column: C8, 15 cm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 57°C.

  • Detection Wavelength: 277 nm.

  • Injection Volume: 20 µL.

Table 2: Example HPLC Gradient for Separation of Rapamycin and its Impurities

This is a more complex gradient method that can be adapted for separating multiple impurities.[11]

Time (minutes)Mobile Phase A (%) (Methanol/Acetonitrile/Water)Mobile Phase B (%) (Methanol/Acetonitrile)
0 - 101000
10.1 - 406040
40.1 - 505050
50.1 - 604060

Note: Mobile phase compositions and gradient profiles must be optimized for the specific column and instrument used.

By understanding the nature of this compound interference and implementing robust analytical methods and proper sample handling procedures, researchers can ensure the accurate and reliable quantification of Rapamycin in their experiments.

References

Enhancing the stability of Seco Rapamycin in different pH buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Seco Rapamycin (B549165) in various pH buffers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Seco Rapamycin solution shows variable stability even at the same pH. What could be the cause?

A1: Several factors beyond pH can influence the stability of this compound:

  • Buffer Composition: The specific buffer components can play a role. For instance, phosphate (B84403) buffers might interact differently than acetate (B1210297) buffers. It is crucial to maintain consistency in the buffer system used across experiments.

  • Ionic Strength: The concentration of salts in your buffer can affect stability. Higher ionic strengths can sometimes accelerate degradation.

  • Temperature: this compound, like its parent compound rapamycin, is susceptible to temperature-dependent degradation. Ensure that all stability studies are conducted at a consistent and controlled temperature.[1]

  • Presence of Co-solvents: The addition of organic co-solvents, such as acetonitrile (B52724) or ethanol (B145695), can significantly impact stability.[2][3][4][5][6] The type and concentration of the co-solvent should be carefully controlled.

  • Light Exposure: Rapamycin and its analogs can be sensitive to light.[1] It is advisable to conduct experiments under controlled light conditions or in amber vials to minimize photodegradation.

  • Oxygen Levels: Autoxidation can be a degradation pathway.[3] Degassing buffers or working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q2: I observe multiple peaks during HPLC analysis of my this compound stability samples. What do they represent?

A2: The appearance of multiple peaks in your chromatogram indicates the formation of degradation products or isomers. This compound itself is an isomer of rapamycin, formed by the ring-opening of the macrolide structure.[2][3][4][5][6][7] Further degradation of this compound can occur, leading to various fragments. Under basic conditions, both this compound and rapamycin can undergo fragmentation and water addition reactions.[2][4][5][6] It is also possible to observe the presence of different conformational isomers of rapamycin itself in solution.[8][9][10][11]

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to identify the mass of the species corresponding to each peak. This will help in elucidating the structure of the degradation products.

  • Forced Degradation Studies: Intentionally degrade a sample of this compound under harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to generate potential degradation products. This can help in identifying the peaks observed in your stability samples.

Q3: What is the expected stability of this compound in comparison to Rapamycin?

A3: Studies have shown that this compound is significantly more stable than rapamycin, particularly in basic solutions.[2][3][4][5][6] While rapamycin degrades rapidly at a high pH, this compound exhibits much slower degradation kinetics under the same conditions.[2][4][5][6]

Quantitative Data Summary

The stability of this compound is pH-dependent. The following table summarizes the degradation kinetics of Rapamycin and this compound at different apparent pH values in a 30/70 (v/v) acetonitrile-water mixture.

CompoundBuffer SystemApparent pHHalf-life (t½)
Rapamycin23.7 mM Ammonium Acetate7.3890 hours[2][4][5][6]
Rapamycin237 mM Ammonium Acetate7.3200 hours[2][4][5][6]
Rapamycin3 mM Sodium Hydroxide12.2< 1 hour[6][12]
This compound3 mM Sodium Hydroxide12.2Significantly slower than rapamycin[2][4][5][6]

Experimental Protocols

Protocol 1: General Drug Stability Study in pH Buffers

This protocol outlines a general procedure for assessing the stability of this compound in various pH buffers, following principles from ICH guidelines.[13][14][15][16]

  • Preparation of Buffer Solutions:

    • Prepare a range of buffers with desired pH values (e.g., pH 4, 7, 9). Use standard buffer systems such as acetate for acidic pH, phosphate for neutral pH, and borate (B1201080) for basic pH.

    • Ensure the buffer composition and ionic strength are consistent across all experiments.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate anhydrous organic solvent like DMSO or ethanol to create a concentrated stock solution.[17]

  • Initiation of Stability Study:

    • Dilute the this compound stock solution into each pH buffer to achieve the desired final concentration. It is recommended to add the aqueous buffer to the stock solution slowly while vortexing to prevent precipitation.[17]

    • The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the stability and to be relevant for biological assays.

    • Prepare multiple aliquots for each condition to be tested at different time points.

  • Storage Conditions:

    • Store the samples at a constant, controlled temperature (e.g., 25°C or 37°C).

    • Protect samples from light by using amber vials or by storing them in the dark.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

    • Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: HPLC Method for this compound Analysis

This is a general reverse-phase HPLC (RP-HPLC) method that can be adapted for the analysis of this compound and its degradation products.[8][11]

  • Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile and water is commonly used. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) can improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-57°C.[2][8][11]

  • Detection: UV detection at approximately 277 nm.[8][11]

  • Injection Volume: 20 µL.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Simplified mTORC1 signaling pathway.

Stability_Workflow start Start: Prepare Seco Rapamycin Stock prepare_buffers Prepare pH Buffers (e.g., 4, 7, 9) start->prepare_buffers dilute Dilute Stock into Each Buffer prepare_buffers->dilute incubate Incubate at Controlled Temp & Light dilute->incubate sample Sample at Predetermined Time Points incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Data Analysis: Calculate Half-life analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for stability testing.

References

Navigating the Complexities of Seco Rapamycin Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic analysis of Seco Rapamycin (B549165). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental procedures. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data tables to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Seco Rapamycin?

A1: this compound is one of the two primary degradation products of Rapamycin (also known as Sirolimus).[1][2] It is formed through a non-enzymatic ring-opening reaction of the parent Rapamycin molecule, specifically through ester hydration followed by dehydration.[3] While it shares structural similarities with Rapamycin, its biological activity is significantly altered; for instance, it has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay.[3]

Q2: What are the main challenges in the quantitative analysis of this compound?

A2: The quantitative analysis of Rapamycin and its derivatives, including this compound, presents several challenges. These are primarily associated with the facile degradation of these compounds and the presence of multiple isomeric forms.[2][4][5][6] Ring cleavage is a typical reaction that Rapamycin undergoes under various experimental conditions.[2]

Q3: How does the stability of this compound compare to Rapamycin?

A3: this compound generally exhibits greater stability than Rapamycin under various pH conditions.[1] Studies have shown that this compound has a significantly longer half-life in aqueous solutions compared to Rapamycin.[1][2] However, both compounds can undergo further degradation, especially in highly basic solutions, leading to fragmentation and water addition reactions.[2][7]

Q4: What are the common analytical techniques used for this compound analysis?

A4: The most common analytical methods for the determination of Rapamycin and its derivatives are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.[5] LC-MS/MS is a powerful tool for sensitive and specific quantification of these compounds and their metabolites in biological matrices.[8][9]

Troubleshooting Guide

Q1: I am observing inconsistent retention times for this compound in my HPLC analysis. What could be the cause?

A1: Retention time shifts can be caused by several factors. One significant factor for this compound is the composition of the mobile phase. The use of acidic additives, such as trifluoroacetic acid (TFA), can strongly affect the reversed-phase liquid chromatography of this compound, sometimes resulting in the appearance of two distinct peaks.[2] Other potential causes include fluctuations in column temperature, changes in mobile phase pH, or column degradation. Ensure your mobile phase is prepared consistently and the column is properly equilibrated.

Q2: My LC-MS/MS analysis is showing a weak signal intensity for this compound. How can I improve it?

A2: Weak signal intensity in LC-MS/MS can stem from several issues. Firstly, check the ionization efficiency in your mass spectrometer source. For Rapamycin and its derivatives, positive electrospray ionization (ESI) is commonly used.[8] Optimizing source parameters like capillary voltage, cone voltage, and desolvation temperature can enhance signal.[10] Secondly, consider matrix effects from your sample, which can suppress the ionization of your analyte.[11] Improving sample preparation through methods like solid-phase extraction (SPE) can help minimize these effects. Also, ensure the collision energy in the tandem MS is optimized for the specific fragmentation of this compound.

Q3: I am seeing multiple peaks in my chromatogram that I suspect are degradation products. How can I confirm this and prevent further degradation?

A3: The presence of multiple peaks can indeed indicate degradation. Rapamycin is known to degrade into this compound and a hydroxy acid.[2] To confirm the identity of these peaks, you can use mass spectrometry to determine their mass-to-charge ratio (m/z) and fragmentation patterns. To prevent degradation, it is crucial to control the pH of your solutions, as both specific and general base catalysis can accelerate the degradation of Rapamycin and this compound.[2] Sample handling and storage conditions are also critical; storing samples at low temperatures (e.g., -20°C) is recommended.[3][5]

Data Presentation

Table 1: HPLC Parameters for Rapamycin and this compound Analysis

ParameterCondition 1Condition 2
Column C8 (15 x 4.6 mm, 5 µm particle size)[5]C18 (150 x 4 mm)[8]
Mobile Phase Methanol (B129727):Water (80:20 v/v)[5]Methanol:1% Formic Acid (90:10 by vol)[8]
Flow Rate 1 mL/min[5]Not Specified
Column Temperature 57°C[5]Not Specified
Detection UV at 277 nm[5]Mass Spectrometry[8]

Table 2: Mass Spectrometry Parameters for Sirolimus (Rapamycin) Quantification

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)[10]
Capillary Voltage 3.0 kV[10]
Cone Voltage 25 V[10]
Source Temperature 80 °C[10]
Desolvation Temperature 230 °C[10]
Collision Gas Argon[10]
Collision Energy 20 V[10]
MRM Transition (Sirolimus) 931.5 > 864.5 m/z[10]
MRM Transition (Internal Standard - Desmethoxy-rapamycin) 901.5 > 834.5 m/z[10]

Experimental Protocols

Protocol 1: Sample Preparation of Whole Blood for LC-MS/MS Analysis of Sirolimus

This protocol is based on a method for quantifying Sirolimus in whole blood.[10]

  • Hemolysis and Deproteinization:

    • To 150 µL of whole blood sample, add an equal volume (150 µL) of a methanol/zinc sulfate (B86663) solution containing the internal standard (e.g., desmethoxy-rapamycin).

    • Vortex the mixture to ensure complete hemolysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a clean vial for analysis.

  • On-line Solid-Phase Extraction (SPE) (if available):

    • Inject the supernatant into an LC system equipped with an on-line SPE column (e.g., Waters Oasis HLB).

    • The analytes are trapped on the SPE column while unretained components are washed to waste.

    • The trapped analytes are then eluted from the SPE column onto the analytical column by switching the valve.

Protocol 2: HPLC Method for the Determination of Rapamycin

This protocol is adapted from a validated isocratic RP-HPLC method.[5]

  • Chromatographic System:

    • HPLC system with a pump, UV detector, and data acquisition software.

    • Column: C8, 15 × 4.6 mm, 5 µm particle size.

    • Guard Column: C8, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a mixture of methanol and water in a ratio of 80:20 (v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 57°C.

    • Set the UV detector wavelength to 277 nm.

  • Sample Injection:

    • Inject 20 µL of the prepared sample or standard solution.

  • Data Analysis:

    • Identify and quantify the Rapamycin peak based on its retention time and peak area compared to a standard calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Whole Blood Sample precip Protein Precipitation (Methanol/Zinc Sulfate) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection onto LC System supernatant->injection Analysis separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+) separation->detection quantification Quantification of This compound detection->quantification Data Acquisition

Caption: Experimental workflow for the analysis of this compound in a biological matrix.

degradation_pathway rapamycin Rapamycin (Macrocyclic Lactone) seco This compound (Ring-Opened) rapamycin->seco Ester Hydration & Dehydration hydroxy_acid Hydroxy Acid rapamycin->hydroxy_acid Lactone Hydrolysis

Caption: Degradation pathway of Rapamycin to its primary products.

mtor_signaling rapamycin Rapamycin mtor mTORC1 rapamycin->mtor Inhibits s6k1 S6K1 mtor->s6k1 Activates four_ebp1 4E-BP1 mtor->four_ebp1 Inhibits protein_synthesis Protein Synthesis s6k1->protein_synthesis Promotes four_ebp1->protein_synthesis Inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.

References

Strategies to improve the yield and purity of synthesized Seco Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Seco-Rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of synthesized Seco-Rapamycin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Seco-Rapamycin and why is it studied?

A1: Seco-Rapamycin is the ring-opened derivative of Rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus. It is often considered an impurity or a degradation product in the production of Rapamycin.[1] The ring-opening occurs through the hydrolysis of the lactone bond in the Rapamycin macrocycle.[2][3] While Seco-Rapamycin itself has been reported to not affect mTOR function, its synthesis and characterization are crucial for understanding the stability of Rapamycin and for the analytical validation of Rapamycin-based drug products.[4][5]

Q2: What is the primary method for synthesizing Seco-Rapamycin?

A2: The most direct method for synthesizing Seco-Rapamycin is through the controlled degradation (hydrolysis) of Rapamycin. This is typically achieved by subjecting Rapamycin to basic conditions.[2][3] The reaction involves the cleavage of the ester bond within the macrocyclic structure.

Q3: What are the critical parameters affecting the yield of Seco-Rapamycin from Rapamycin?

A3: The key parameters influencing the conversion of Rapamycin to Seco-Rapamycin are pH, temperature, and solvent composition. Base catalysis plays a significant role in the hydrolysis of the lactone ring.[2][3] Higher pH levels will accelerate the degradation of Rapamycin into Seco-Rapamycin.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the conversion of Rapamycin to Seco-Rapamycin can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2][6] This allows for the separation and quantification of both Rapamycin and Seco-Rapamycin in the reaction mixture.

Q5: What are the common impurities encountered during Seco-Rapamycin synthesis?

A5: Besides unreacted Rapamycin, other potential impurities can arise from further degradation of Seco-Rapamycin or Rapamycin, especially under harsh basic conditions.[2] These can include smaller, fragmented molecules. Additionally, isomers of Rapamycin may be present in the starting material.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Seco-Rapamycin Incomplete reaction: The hydrolysis of Rapamycin is not complete.- Increase the reaction time and continue monitoring by HPLC. - Increase the pH of the reaction mixture cautiously, as overly basic conditions can lead to further degradation. - Ensure adequate mixing of the reaction components.
Degradation of Seco-Rapamycin: The reaction conditions are too harsh, leading to the breakdown of the desired product.- Reduce the concentration of the base used for hydrolysis. - Lower the reaction temperature. - Neutralize the reaction mixture as soon as the optimal yield of Seco-Rapamycin is observed by HPLC.
Low Purity of Seco-Rapamycin Presence of unreacted Rapamycin: The reaction has not gone to completion.- Optimize the reaction conditions (time, pH) to drive the reaction towards the product. - Employ a purification method, such as preparative HPLC, to separate Seco-Rapamycin from Rapamycin.
Formation of multiple by-products: The reaction conditions are leading to undesired side reactions.- Use milder basic conditions (e.g., ammonium (B1175870) acetate (B1210297) buffer instead of strong bases like NaOH) to minimize side reactions.[2] - Optimize the purification strategy to effectively remove by-products.
Difficulty in Purifying Seco-Rapamycin Similar polarity of Rapamycin and Seco-Rapamycin: Co-elution during chromatographic purification.- Optimize the mobile phase composition and gradient in reversed-phase HPLC to improve resolution. - Consider alternative chromatographic techniques, such as normal-phase chromatography.
Product instability during purification: Seco-Rapamycin may be degrading during the purification process.- Maintain a neutral or slightly acidic pH during purification and work-up. - Keep samples cool throughout the purification process.

Data Presentation

Table 1: Influence of Reaction Conditions on the Half-Life of Rapamycin

This table summarizes the degradation kinetics of Rapamycin in a 30:70 (v/v) acetonitrile-water mixture, which is indicative of the rate of Seco-Rapamycin formation.

Buffer/BaseConcentrationApparent pHHalf-life of Rapamycin (hours)
Ammonium Acetate23.7 mM7.3890
Ammonium Acetate237 mM7.3200
Sodium Hydroxide-12.2~0.89 (calculated from a 3-order magnitude reduction)

Data adapted from Il'ichev, Y. V., et al. (2007). Degradation of rapamycin and its ring-opened isomer: role of base catalysis.[2]

Experimental Protocols

Protocol 1: Controlled Synthesis of Seco-Rapamycin via Base-Catalyzed Hydrolysis of Rapamycin

This protocol is adapted from the kinetic studies of Rapamycin degradation.[2]

Materials:

  • Rapamycin

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Ammonium acetate or Sodium Hydroxide

  • Formic acid or Acetic acid (for neutralization)

  • Standard laboratory glassware

  • Stir plate and stir bar

  • pH meter

  • HPLC system with a C18 column

Procedure:

  • Preparation of Rapamycin Solution: Dissolve a known quantity of Rapamycin in acetonitrile to create a stock solution.

  • Preparation of Reaction Buffer: Prepare an aqueous buffer solution. For slower, more controlled hydrolysis, use ammonium acetate (e.g., 237 mM). For faster hydrolysis, a dilute solution of NaOH can be used.

  • Reaction Setup: In a reaction vessel, combine the Rapamycin stock solution with the aqueous buffer. A common solvent ratio is 30:70 (v/v) acetonitrile:aqueous buffer.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature). At regular intervals, withdraw a small aliquot of the reaction mixture, neutralize it with a weak acid (e.g., formic or acetic acid), and analyze it by HPLC to determine the ratio of Rapamycin to Seco-Rapamycin.

  • Reaction Quenching: Once the desired conversion to Seco-Rapamycin is achieved, neutralize the entire reaction mixture to a pH of approximately 7.

  • Work-up and Isolation:

    • The solvent can be removed under reduced pressure.

    • The resulting residue can be redissolved in a suitable organic solvent for further purification.

Protocol 2: Purification of Seco-Rapamycin using Preparative HPLC

Materials:

  • Crude Seco-Rapamycin mixture

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (or other suitable modifier)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude Seco-Rapamycin in the mobile phase or a compatible solvent.

  • Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation between Seco-Rapamycin, Rapamycin, and any impurities. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

  • Scale-up to Preparative HPLC: Scale up the analytical method to the preparative HPLC system.

  • Purification: Inject the prepared sample onto the preparative HPLC column and begin the run.

  • Fraction Collection: Collect the fractions corresponding to the Seco-Rapamycin peak as determined by the UV detector.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Seco-Rapamycin.

Protocol 3: Purity Analysis of Seco-Rapamycin by RP-HPLC

This protocol is based on methods described for the analysis of Rapamycin and its degradation products.[2][6]

Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C8 or C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol:Acetonitrile (e.g., 50:50 v/v)

  • Gradient: A time-based gradient from a higher concentration of A to a higher concentration of B to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 57°C[6]

  • Detection Wavelength: 277 nm[6]

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of Rapamycin and a reference sample of Seco-Rapamycin in the mobile phase.

  • Prepare the sample of synthesized Seco-Rapamycin for analysis by dissolving it in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the peaks for Rapamycin and Seco-Rapamycin based on the retention times of the standards.

  • Calculate the purity of the synthesized Seco-Rapamycin based on the peak area percentage.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex Complex->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental_Workflow Start Start: Rapamycin Reaction Base-Catalyzed Hydrolysis Start->Reaction Monitoring HPLC Monitoring Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Neutralization & Work-up Monitoring->Workup Reaction Complete Purification Preparative HPLC Workup->Purification Analysis Purity Analysis (Analytical HPLC) Purification->Analysis End End: Pure Seco-Rapamycin Analysis->End

Caption: Experimental workflow for the synthesis and purification of Seco-Rapamycin.

Troubleshooting_Tree Start Low Yield or Purity of Seco-Rapamycin Check_Reaction Check Reaction Completion by HPLC Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Rapamycin Peak is Significant Complete Reaction Complete Check_Reaction->Complete Rapamycin Peak is Minimal Extend_Time Increase Reaction Time or Base Concentration Incomplete->Extend_Time Check_Purity Assess Purity and By-products Complete->Check_Purity High_Impurity High Impurity Levels Check_Purity->High_Impurity Yes Optimize_Purification Optimize Purification Method High_Impurity->Optimize_Purification Milder_Conditions Use Milder Reaction Conditions High_Impurity->Milder_Conditions

Caption: Troubleshooting decision tree for low yield or purity of Seco-Rapamycin.

References

Common pitfalls in handling and storing Seco Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Seco Rapamycin

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the common pitfalls associated with handling and storing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Storage and Stability

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. The recommended conditions depend on whether it is in solid form or dissolved in a solvent. As a solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions should be stored at -80°C to ensure stability for up to a year.[2] For shorter-term storage of solutions (up to one month), -20°C is acceptable, but it is crucial to protect the solution from light and store it under nitrogen.[3]

Storage Condition Summary

Form Storage Temperature Duration Citations
Solid (Powder) -20°C ≥ 4 years [1][2]
In Solvent -80°C Up to 1 year [2][3]

| In Solvent | -20°C | Up to 1 month |[3] |

Q2: How stable is this compound in aqueous solutions?

A2: this compound generally exhibits greater stability in aqueous solutions compared to its parent compound, Rapamycin.[4] Studies have shown it has a longer half-life and slower degradation kinetics under various pH conditions.[4][5] However, like Rapamycin, it is susceptible to degradation in aqueous environments, and stability can be pH-dependent.[5][6] For experiments, it is always best practice to prepare fresh working solutions in aqueous media and use them promptly.

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

A3: Yes, inconsistent results can be a sign of compound instability. This compound is the result of the ring-opening of Rapamycin through ester hydration.[1][6] While more stable than Rapamycin, it can still undergo further degradation, especially under highly basic conditions, leading to fragmentation and water addition products.[5][6] To minimize this risk, ensure your storage conditions are optimal and always prepare aqueous working solutions immediately before an experiment.


Category 2: Handling and Solubility

Q4: What are the best solvents for dissolving this compound?

A4: this compound is a lipophilic molecule with poor water solubility. It should first be dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Ethanol are effective solvents.[1]

Solubility Data

Solvent Solubility Citations
DMSO ≥ 46 mg/mL [2][3]
DMF 30 mg/mL [1]
Ethanol 25 mg/mL [1]

| PBS (pH 7.2) | 5 mg/mL |[1] |

Q5: My this compound precipitated when I diluted the stock solution into my cell culture medium. What went wrong?

A5: This is a common issue known as precipitation upon dilution, which occurs when a concentrated organic stock of a lipophilic compound is rapidly diluted into an aqueous medium.[7] The drastic change in solvent polarity causes the compound to "crash out" of the solution.

To prevent this, use the following troubleshooting workflow:

  • Warm the Aqueous Medium: Pre-warming your buffer or cell culture medium to 37°C can slightly improve solubility.[8]

  • Reverse Addition: Instead of adding the small volume of the stock solution to the large volume of aqueous medium, add the aqueous medium to the tube containing the this compound stock solution slowly, while vortexing or mixing.[7] This gradual change in polarity helps keep the compound dissolved.

  • Consider Serial Dilutions: For high dilution factors, performing an intermediate dilution step in the medium can prevent a sudden polarity shift.[8]

  • Check Final Concentration: Ensure your desired final concentration does not exceed the solubility limit of this compound in the aqueous medium.

G Troubleshooting Workflow for this compound Solubility Issues cluster_solutions Preventative Measures start Precipitate observed after dilution? warm_media Warm aqueous medium to 37°C start->warm_media Yes reverse_add Slowly add medium to stock solution (while vortexing) warm_media->reverse_add serial_dilute Perform serial dilutions reverse_add->serial_dilute check_conc Verify final concentration is within solubility limits serial_dilute->check_conc end_ok Solution is clear. Proceed with experiment. check_conc->end_ok Success end_fail Precipitate remains. Re-evaluate protocol or lower final concentration. check_conc->end_fail Failure

Caption: A step-by-step workflow to address precipitation issues.

Q6: What safety precautions should I take when handling this compound powder and solutions?

A6: Standard laboratory safety practices for handling chemical compounds should be followed. This includes:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[9]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10][11]

  • Spill Management: In case of a spill, absorb the material with an inert binder and decontaminate surfaces with alcohol.[9]


Category 3: Experimental Design

Q7: What is the primary difference in biological activity between Rapamycin and this compound?

A7: this compound is a degradation product of Rapamycin and has significantly different biological activity.[1] While Rapamycin is a potent allosteric inhibitor of the mTORC1 complex, this compound poorly activates mTOR.[1][12] It has been shown to have less than 4% of the immunosuppressive potency of Rapamycin in a thymocyte proliferation assay.[1] However, some studies suggest that this compound may mimic Rapamycin in its ability to inhibit the proteasome.[1] Researchers should be aware that if their Rapamycin stock has degraded into this compound, they will not observe the canonical mTOR inhibition effects.

G Rapamycin Degradation and Activity cluster_activity Primary Biological Activity rapamycin Rapamycin mTOR mTORC1 Inhibition rapamycin->mTOR Potent proteasome Proteasome Inhibition rapamycin->proteasome degradation Ester Hydration (Ring Cleavage) rapamycin->degradation seco This compound (Ring-Opened Product) seco->mTOR Weak / Inactive seco->proteasome Active degradation->seco

Caption: Degradation of Rapamycin to this compound and their activities.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general method to assess the stability of this compound in a specific buffer or medium over time.

Objective: To quantify the degradation of this compound in an aqueous solution under specific conditions (e.g., temperature, pH).

Materials:

  • This compound

  • HPLC-grade organic solvent (e.g., DMSO)

  • Aqueous buffer or medium of interest (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in an appropriate organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for your experiment and HPLC analysis.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to obtain the initial concentration and purity profile. This serves as your baseline. Reversed-phase liquid chromatography is strongly affected by acidic additives, so mobile phase composition should be carefully controlled.[6]

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., in a 37°C incubator).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubated solution.

  • HPLC Analysis: Analyze each aliquot by HPLC. The degradation of this compound can be monitored by the decrease in the area of its corresponding peak and the appearance of new peaks corresponding to degradation products.[6]

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T0 sample. This data can be used to determine the half-life of the compound under the tested conditions.

References

Technical Support Center: Detection of Seco-Rapamycin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining mass spectrometry parameters for the accurate detection of Seco-Rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is Seco-Rapamycin and why is it important to detect it?

A1: Seco-Rapamycin is the ring-opened isomer of Rapamycin (B549165) (also known as Sirolimus), a potent immunosuppressant. It is a primary degradation product of Rapamycin and can form during manufacturing, storage, or in biological matrices.[1][2][3] Accurate detection and quantification of Seco-Rapamycin are crucial for quality control and for understanding the stability and metabolism of Rapamycin.

Q2: What are the key challenges in the mass spectrometric detection of Seco-Rapamycin?

A2: The main challenges include:

  • Co-elution and isobaric interference: Seco-Rapamycin has the same molecular weight as Rapamycin, leading to identical parent ion m/z values. Chromatographic separation is therefore essential to distinguish between the two compounds.[1]

  • Formation during analysis: Improper sample handling and analytical conditions can induce the degradation of Rapamycin into Seco-Rapamycin, leading to inaccurate quantification.

  • Lack of commercially available standards: Pure Seco-Rapamycin standards for method development and optimization can be difficult to obtain.

Q3: What are the typical precursor ions observed for Seco-Rapamycin in mass spectrometry?

A3: Similar to Rapamycin, Seco-Rapamycin can be readily ionized using electrospray ionization (ESI) in positive mode. The most commonly observed precursor ions are the sodium adduct [M+Na]⁺ and the ammonium (B1175870) adduct [M+NH₄]⁺.[4][5] In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Seco-Rapamycin.

Issue 1: Poor peak shape or co-elution of Rapamycin and Seco-Rapamycin.

  • Possible Cause: Inadequate chromatographic separation.

  • Solution:

    • Optimize the HPLC/UHPLC gradient profile. A shallow gradient can improve the resolution between these two isomers.

    • Experiment with different stationary phases. A C18 or C8 column is commonly used, but other phases like phenyl-hexyl may offer different selectivity.[4]

    • Adjust the mobile phase composition and pH. The addition of small amounts of formic acid or ammonium acetate (B1210297) can influence the retention and peak shape.[5]

Issue 2: High background noise or interfering peaks.

  • Possible Cause: Matrix effects from the sample (e.g., plasma, tissue homogenate).

  • Solution:

    • Improve sample preparation. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts. Protein precipitation is a simpler but potentially less clean method.[4]

    • Utilize a divert valve to direct the early and late eluting components of the chromatogram to waste, reducing source contamination.

Issue 3: Inconsistent or low signal intensity for Seco-Rapamycin.

  • Possible Cause 1: Suboptimal mass spectrometer source parameters.

  • Solution 1: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum ionization efficiency for the Seco-Rapamycin precursor ion.

  • Possible Cause 2: Inefficient fragmentation or selection of non-optimal product ions.

  • Solution 2: Perform a product ion scan of a Seco-Rapamycin standard (if available) to identify the most abundant and stable fragment ions. If a standard is not available, start with the product ions known for Rapamycin and optimize the collision energy for each transition.

Issue 4: Apparent presence of Seco-Rapamycin in a fresh Rapamycin standard.

  • Possible Cause: In-source degradation of Rapamycin to Seco-Rapamycin.

  • Solution:

    • Reduce the temperature of the mass spectrometer's ion source.

    • Minimize the residence time of the analyte in the source by optimizing gas flows.

    • Ensure the pH of the mobile phase is not excessively acidic or basic, as this can promote degradation.[1]

Mass Spectrometry Parameters

The following tables summarize typical mass spectrometry parameters for the detection of Rapamycin and suggested starting parameters for Seco-Rapamycin. Note: These parameters may require optimization for your specific instrument and experimental conditions.

Table 1: Rapamycin Mass Spectrometry Parameters

ParameterValueReference
Ionization ModePositive Electrospray (ESI+)[4]
Precursor Ion ([M+Na]⁺)m/z 936.6[4]
Precursor Ion ([M+NH₄]⁺)m/z 931.5[5]
Product Ion 1m/z 864.5[5]
Product Ion 2m/z 409.3[4]
Collision Energy for 931.5 > 864.5~20-30 eV[5]
Collision Energy for 936.6 > 409.3~40-50 eV

Table 2: Suggested Starting Mass Spectrometry Parameters for Seco-Rapamycin

ParameterSuggested Starting ValueRationale
Ionization ModePositive Electrospray (ESI+)Consistent with Rapamycin analysis.
Precursor Ion ([M+Na]⁺)m/z 936.6Same molecular weight as Rapamycin.[1]
Precursor Ion ([M+NH₄]⁺)m/z 931.5Same molecular weight as Rapamycin.
Product Ion 1m/z 864.5Likely a stable fragment, similar to Rapamycin.
Product Ion 2m/z 409.3Another potential shared fragment with Rapamycin.
Collision Energy20-50 eVRequires optimization for each transition.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., ascomycin (B1665279) or a stable isotope-labeled Rapamycin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

  • LC System: A reverse-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 50% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 50% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor the transitions listed in Tables 1 and 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for the detection of Seco-Rapamycin.

troubleshooting_workflow Start Inaccurate Seco-Rapamycin Quantification CheckSeparation Co-elution with Rapamycin? Start->CheckSeparation OptimizeLC Optimize LC Method (Gradient, Column) CheckSeparation->OptimizeLC Yes CheckSignal Low or Inconsistent Signal? CheckSeparation->CheckSignal No OptimizeLC->CheckSignal OptimizeMS Optimize MS Parameters (Source, Collision Energy) CheckSignal->OptimizeMS Yes CheckDegradation High Seco-Rapamycin in Rapamycin Standard? CheckSignal->CheckDegradation No OptimizeMS->CheckDegradation ReduceDegradation Adjust Source Temp & Mobile Phase pH CheckDegradation->ReduceDegradation Yes End Accurate Quantification CheckDegradation->End No ReduceDegradation->End

Caption: Troubleshooting decision tree for Seco-Rapamycin analysis.

References

Validation & Comparative

Confirming the Identity of Seco-Rapamycin: A Comparative Guide Using NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Seco-Rapamycin and its parent compound, Rapamycin (B549165), focusing on their analytical characterization by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Seco-Rapamycin, a primary degradation product of Rapamycin, is formed through the hydrolysis of the macrolide's lactone ring.[1] Accurate identification and differentiation of these two compounds are critical for quality control, stability studies, and drug development. This document outlines the key structural differences, comparative analytical data, and detailed experimental protocols to facilitate unambiguous identification.

Structural Differences

The fundamental difference between Rapamycin and Seco-Rapamycin lies in the integrity of the macrolide ring. In Seco-Rapamycin, the ester bond within the large lactone ring of Rapamycin is cleaved, resulting in a ring-opened structure. This seemingly minor change has a significant impact on the molecule's three-dimensional conformation and its analytical signatures.

Comparative Analytical Data

The structural dissimilarity between Rapamycin and Seco-Rapamycin leads to distinct differences in their NMR and HRMS profiles. The following tables summarize the key analytical data for a clear comparison.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides highly accurate mass measurements, enabling the differentiation of compounds with the same nominal mass. While both Rapamycin and Seco-Rapamycin have the same elemental composition, their exact masses differ due to the addition of a water molecule during the hydrolysis that forms Seco-Rapamycin. However, Seco-Rapamycin is often observed after a subsequent dehydration. The most significant differentiation is observed in their fragmentation patterns.

CompoundMolecular FormulaExact Mass (M)Observed Ions (m/z)Key Fragmentation Characteristics
Rapamycin C₅₁H₇₉NO₁₃913.5551[M+Na]⁺: 936.5470Characteristic fragmentation pattern includes a prominent fragment at m/z 590, corresponding to the "southern" triene-containing portion of the macrocycle.
Seco-Rapamycin C₅₁H₈₁NO₁₄931.5657[M-H]⁻: 912.6, [M+Na]⁺: 936.6As a ring-opened structure, Seco-Rapamycin exhibits a different fragmentation pathway. The loss of the pipecolic acid moiety is a potential characteristic fragmentation. The observed sodium adduct often corresponds to the dehydrated form.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusRapamycin (in CDCl₃) - Key Resonances (δ ppm)Seco-Rapamycin - Expected Chemical Shift Changes
¹H NMR A complex spectrum with numerous overlapping signals. Key signals include those from the triene protons and the protons adjacent to the ester linkage.Significant shifts are expected for protons in the vicinity of the newly formed carboxylic acid and alcohol groups resulting from the lactone hydrolysis. Changes in the overall conformation will also affect the chemical shifts of many other protons throughout the molecule.
¹³C NMR Characteristic signals for the ester carbonyl carbon and the carbons of the triene system.The ester carbonyl carbon signal of Rapamycin will be replaced by a carboxylic acid carbonyl signal in Seco-Rapamycin, which will appear at a different chemical shift. Carbons adjacent to the former ester linkage will also experience significant shifts.

Note: A detailed, assigned NMR spectrum for Seco-Rapamycin is not publicly available. The comparison is based on the known structural differences and published data for Rapamycin.[3][4][5][6]

Experimental Protocols

To ensure accurate and reproducible results, the following detailed experimental protocols for NMR and HRMS analysis are provided.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 2-5 mg of the sample (Rapamycin or Seco-Rapamycin).[3]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[7]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (for complete assignment):

    • To confirm the structure and assign all signals, especially for complex molecules like Rapamycin and its derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[8][9]

High-Resolution Mass Spectrometry (HRMS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of the sample (Rapamycin or Seco-Rapamycin) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.[10]

  • The sample should be free of particulates; centrifugation or filtration is recommended if necessary.

2. HRMS Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is ideal.

  • Chromatography:

    • A C18 reversed-phase column is typically used.

    • A gradient elution with mobile phases consisting of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid (0.1%) to promote ionization, is common.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for Rapamycin and its derivatives, often forming sodium adducts ([M+Na]⁺).[2] Negative ion mode can also be used, where a deprotonated molecule ([M-H]⁻) may be observed.[2]

    • Analysis Mode: Acquire data in full scan mode over a mass range that includes the expected molecular ions (e.g., m/z 800-1000).

    • Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion of interest. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the confirmation of Seco-Rapamycin's identity.

G Workflow for Seco-Rapamycin Identification cluster_sample Sample Preparation cluster_conclusion Conclusion Sample Rapamycin or Suspected Seco-Rapamycin Dissolution Dissolve in Deuterated Solvent (NMR) or LC-MS Grade Solvent (HRMS) Sample->Dissolution Filtration Filter to Remove Particulates Dissolution->Filtration NMR NMR Spectroscopy (1H, 13C, 2D) Filtration->NMR HRMS High-Resolution Mass Spectrometry (LC-MS/MS) Filtration->HRMS NMR_Data Compare Chemical Shifts and Coupling Constants to Rapamycin Standard NMR->NMR_Data HRMS_Data Compare Exact Mass and Fragmentation Pattern to Rapamycin Standard HRMS->HRMS_Data Confirmation Confirmation of Seco-Rapamycin Identity NMR_Data->Confirmation HRMS_Data->Confirmation

Caption: Experimental workflow for confirming the identity of Seco-Rapamycin.

By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently confirm the identity of Seco-Rapamycin and distinguish it from Rapamycin. This analytical rigor is essential for advancing research and development involving these complex macrolide compounds.

References

A Comparative Analysis of the Immunosuppressive Activity of Seco Rapamycin and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the immunosuppressive activities of Seco Rapamycin (B549165) and its parent compound, Rapamycin. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationship and the functional consequences of the modification in the macrolide ring of Rapamycin.

Introduction

Rapamycin (also known as Sirolimus) is a potent macrolide immunosuppressant that functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT signaling pathway.[1][2] This pathway regulates cell growth, proliferation, and survival.[1][2] The immunosuppressive effect of Rapamycin is mediated by its ability to arrest the cell cycle of lymphocytes in the G1 phase.[3] Seco Rapamycin is a degradation product of Rapamycin, formed by the hydrolysis of the ester bond, resulting in an opening of the macrolide ring.[4][5] This structural alteration has a profound impact on its biological activity.

Comparative Immunosuppressive Potency

Experimental evidence demonstrates a significant reduction in the immunosuppressive activity of this compound compared to Rapamycin. A key study evaluating the potency of Rapamycin and its degradation products revealed that the ring-opened isomer of Rapamycin, consistent with the structure of this compound, exhibits markedly diminished immunosuppressive effects.

Table 1: Comparison of Immunosuppressive Potency in a Thymocyte Proliferation Assay

CompoundRelative Potency (compared to Rapamycin)
Rapamycin100%
This compound< 4%[6]

This substantial decrease in potency highlights the critical role of the intact macrolide ring structure for the immunosuppressive activity of Rapamycin.

Mechanism of Action: The Critical Role of the Macrolide Ring

The immunosuppressive action of Rapamycin is initiated by its binding to the intracellular receptor FK506-binding protein 12 (FKBP12).[1][2] The resulting Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1] This inhibition prevents the phosphorylation of downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression.

The opening of the macrolide ring in this compound is believed to disrupt the specific three-dimensional conformation necessary for high-affinity binding to FKBP12 and the subsequent formation of the inhibitory ternary complex with mTOR. It has been reported that Seco-rapamycin does not affect mTOR function.[4] This structural change is the primary reason for its significantly reduced immunosuppressive activity.

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Proliferation S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin Rapamycin Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 FKBP12 FKBP12 FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 Inhibition Seco_Rapamycin This compound Seco_Rapamycin->FKBP12 Weak or no binding

Caption: mTOR signaling pathway and the inhibitory action of Rapamycin versus this compound.

Experimental Protocols

Thymocyte Proliferation Assay

This assay is a standard method to assess the immunosuppressive activity of compounds by measuring their effect on the proliferation of thymocytes stimulated by a mitogen.

Objective: To determine the concentration-dependent inhibitory effect of this compound and Rapamycin on mitogen-stimulated thymocyte proliferation.

Methodology:

  • Cell Preparation:

    • Isolate thymocytes from the thymus gland of a suitable animal model (e.g., C3H/HeN mice).

    • Prepare a single-cell suspension in a complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the thymocyte suspension into each well of a 96-well flat-bottom microtiter plate.

    • Prepare serial dilutions of Rapamycin and this compound in the complete culture medium.

    • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known immunosuppressant).

    • Add 50 µL of a mitogen, such as Concanavalin A (Con A; final concentration of 2.5 µg/mL) or phytohemagglutinin (PHA), to stimulate proliferation. For unstimulated controls, add 50 µL of medium.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement (³H-Thymidine Incorporation):

    • Pulse the cells by adding 1 µCi of ³H-thymidine to each well 6-8 hours before the end of the incubation period.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits proliferation by 50%) for both Rapamycin and this compound.

Experimental Workflow Diagram

Thymocyte_Assay_Workflow Start Start Isolate_Thymocytes Isolate Thymocytes Start->Isolate_Thymocytes Prepare_Cell_Suspension Prepare Single-Cell Suspension Isolate_Thymocytes->Prepare_Cell_Suspension Plate_Cells Plate Cells in 96-well Plate Prepare_Cell_Suspension->Plate_Cells Add_Compounds Add Serial Dilutions of Rapamycin & this compound Plate_Cells->Add_Compounds Add_Mitogen Add Mitogen (e.g., Con A) Add_Compounds->Add_Mitogen Incubate Incubate for 48-72h Add_Mitogen->Incubate Pulse_Thymidine Pulse with ³H-Thymidine Incubate->Pulse_Thymidine Harvest_Cells Harvest Cells Pulse_Thymidine->Harvest_Cells Measure_Radioactivity Measure Radioactivity Harvest_Cells->Measure_Radioactivity Analyze_Data Analyze Data (IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the thymocyte proliferation assay.

Conclusion

The comparative analysis unequivocally demonstrates that this compound possesses significantly lower immunosuppressive activity than Rapamycin. This pronounced difference is attributed to the opening of the macrolide ring in this compound, which disrupts the molecular conformation required for effective binding to FKBP12 and subsequent inhibition of the mTOR signaling pathway. These findings underscore the critical importance of the intact macrolide structure for the potent immunosuppressive effects of Rapamycin and provide valuable insights for the design and development of novel mTOR inhibitors. Researchers should be aware that degradation of Rapamycin to this compound can lead to a substantial loss of biological activity.

References

Stability Showdown: Seco-Rapamycin Demonstrates Superiority Over Rapamycin in Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the degradation kinetics of Seco-Rapamycin and its parent compound, Rapamycin (B549165), reveals that Seco-Rapamycin possesses significantly greater stability. This heightened stability, particularly under basic conditions, suggests potential advantages for Seco-Rapamycin in specific pharmaceutical formulations and applications.

This guide provides a detailed comparison of the degradation kinetics of Seco-Rapamycin and Rapamycin, supported by experimental data. It also outlines the methodologies for the key experiments cited and includes diagrams to illustrate the degradation pathway and experimental workflow. This information is critical for researchers, scientists, and drug development professionals working with these compounds.

Superior Stability of Seco-Rapamycin Confirmed by Kinetic Data

Quantitative analysis of the degradation of Rapamycin and its primary ring-opened isomer, Seco-Rapamycin, in aqueous solutions under varying pH conditions demonstrates the enhanced stability of Seco-Rapamycin. The degradation of both compounds follows first-order kinetics.[1][2][3][4][5]

A key study conducted in 30/70 (v/v) acetonitrile-water mixtures provides compelling evidence of this stability difference.[1][2][3][4][5] Under neutral conditions (apparent pH 7.3) buffered with ammonium (B1175870) acetate (B1210297), Rapamycin exhibits a significantly shorter half-life compared to Seco-Rapamycin. The degradation of Seco-Rapamycin was observed to be distinctly slower than that of its cyclic counterpart.[3]

The disparity in stability is even more pronounced under basic conditions. In a solution with an apparent pH of 12.2 (using NaOH), the half-life of Rapamycin was reduced by three orders of magnitude compared to the neutral buffered solution.[1][2][4] In stark contrast, Seco-Rapamycin's degradation was significantly slower under all tested conditions.[1][2][4][5][6]

Table 1: Apparent Half-Lives of Rapamycin and Seco-Rapamycin in Aqueous Acetonitrile (B52724) Solution

CompoundConditionApparent pHApparent Half-life (h)
Rapamycin237 mM MeCOONH47.3200[1][2][4]
Rapamycin23.7 mM MeCOONH47.3890[1][2][4]
RapamycinNaOH12.2~0.89
Seco-Rapamycin23.7 mM and 237 mM MeCOONH47.3Significantly longer than Rapamycin (Slow kinetics precluded precise measurement within the study's timeframe)[3]

Degradation Pathways and Products

The degradation of Rapamycin primarily proceeds through two main pathways:

  • Isomerization: Ring-opening to form individual isomers of Seco-Rapamycin.[1][2][3][5]

  • Hydrolysis: Lactone hydrolysis to form a hydroxy acid.[1][2][3][5]

Importantly, no interconversion between these degradation products was observed.[1][2][3][5] Under highly basic conditions, both Seco-Rapamycin and the hydroxy acid can undergo further fragmentation and water addition reactions.[1][2][3][5]

Experimental Protocols

The following section details the methodologies used to determine the degradation kinetics of Rapamycin and Seco-Rapamycin.

Degradation Kinetics Study

Objective: To compare the degradation rates of Rapamycin and Seco-Rapamycin in aqueous solutions under neutral and basic conditions.

Materials:

  • Rapamycin

  • Seco-Rapamycin

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Ammonium Acetate (MeCOONH4)

  • Sodium Hydroxide (NaOH)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection

Procedure:

  • Solution Preparation:

    • Prepare a 30/70 (v/v) mixture of acetonitrile and water.

    • Prepare buffered solutions by dissolving ammonium acetate in the acetonitrile-water mixture to final concentrations of 23.7 mM and 237 mM (apparent pH 7.3).

    • Prepare a basic solution by adding NaOH to the acetonitrile-water mixture to achieve an apparent pH of 12.2.

    • Prepare stock solutions of Rapamycin and Seco-Rapamycin in acetonitrile.

  • Degradation Experiment:

    • Initiate the degradation by diluting the stock solutions of Rapamycin and Seco-Rapamycin into the prepared buffered and basic solutions.

    • Maintain the reaction mixtures at a constant temperature (e.g., 35°C or 40°C).

    • At predetermined time intervals, withdraw aliquots from each reaction mixture.

  • HPLC Analysis:

    • Analyze the withdrawn aliquots using RP-HPLC with UV detection.

    • Use a suitable mobile phase gradient (e.g., 50/50 MeCN/H2O to 90/10 MeCN/H2O over 25 minutes) at a flow rate of 1 mL/min.[1]

    • Monitor the elution of Rapamycin, Seco-Rapamycin, and their degradation products by UV absorbance.

  • Data Analysis:

    • Determine the peak areas of Rapamycin and Seco-Rapamycin at each time point.

    • Plot the natural logarithm of the remaining concentration of the parent compound versus time.

    • Calculate the apparent first-order rate constant (k) from the slope of the linear regression.

    • Calculate the apparent half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the degradation pathway and the experimental workflow.

Degradation Pathway of Rapamycin Rapamycin Rapamycin Seco_Rapamycin Seco_Rapamycin Rapamycin->Seco_Rapamycin Isomerization (Ring-Opening) Hydroxy_Acid Hydroxy_Acid Rapamycin->Hydroxy_Acid Lactone Hydrolysis Fragmentation_Products Fragmentation_Products Seco_Rapamycin->Fragmentation_Products Base-Catalyzed Fragmentation & Water Addition Hydroxy_Acid->Fragmentation_Products Base-Catalyzed Fragmentation & Water Addition

Caption: Degradation pathway of Rapamycin.

Experimental Workflow for Degradation Kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Buffered & Basic Solutions Initiate_Degradation Initiate Degradation in Solutions Prep_Solutions->Initiate_Degradation Prep_Stocks Prepare Rapamycin & Seco-Rapamycin Stocks Prep_Stocks->Initiate_Degradation Sample_Aliquots Withdraw Aliquots at Time Intervals Initiate_Degradation->Sample_Aliquots HPLC_Analysis Analyze Aliquots by RP-HPLC Sample_Aliquots->HPLC_Analysis Data_Analysis Calculate Rate Constants and Half-Lives HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for degradation kinetics.

References

Differential Effects of Seco-Rapamycin and Rapamycin on T-cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Rapamycin (B549165) and its primary degradation product, Seco-Rapamycin, on T-cell proliferation. The information presented herein is supported by experimental data and is intended to inform research and development in immunology and drug discovery.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive properties, widely used to prevent organ transplant rejection.[1] Its mechanism of action involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2][3] Seco-Rapamycin is a ring-opened degradation product of Rapamycin that forms through ester hydration.[4] This structural alteration has profound implications for its biological activity, particularly its ability to suppress T-cell proliferation.

Comparative Analysis of Biological Activity

The primary difference between Rapamycin and Seco-Rapamycin lies in their efficacy as immunosuppressants. Experimental data demonstrates that Seco-Rapamycin is significantly less potent in inhibiting T-cell proliferation.

Table 1: Quantitative Comparison of Rapamycin and Seco-Rapamycin Activity

ParameterRapamycinSeco-RapamycinReference
Primary Molecular Target mTOR Complex 1 (mTORC1)Does not directly affect mTOR function[5][6]
Potency in Thymocyte Proliferation Assay HighLess than 4% of Rapamycin's potency[4]
Mechanism of Action Forms a complex with FKBP12, which then allosterically inhibits mTORC1, leading to G1 cell cycle arrest in T-cells.As a ring-opened structure, it is unable to effectively bind and inhibit the mTOR pathway.[6][7]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin's immunosuppressive effects are mediated through its interaction with the mTOR signaling pathway. Upon entering a T-cell, Rapamycin binds to the immunophilin FKBP12. This Rapamycin-FKBP12 complex then binds to the FRB domain of mTORC1, inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression from the G1 to the S phase.[7] Consequently, T-cell proliferation is arrested.

Seco-Rapamycin, due to its altered, ring-opened structure, is unable to effectively form the necessary conformation to inhibit the mTORC1 complex.[6] This structural change is the primary reason for its dramatically reduced immunosuppressive activity.

mTOR_Pathway cluster_cell T-Cell Cytoplasm Growth_Factors Growth Factors / Cytokines (e.g., IL-2) Receptor Receptor Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 (Raptor, mTOR, mLST8) Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Proliferation Protein Synthesis & T-Cell Proliferation S6K->Proliferation 4EBP1->Proliferation inhibits when unphosphorylated Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapa_FKBP12->mTORC1 inhibits Seco_Rapamycin Seco-Rapamycin Seco_Rapamycin->mTORC1 ineffective inhibition

Figure 1: mTOR signaling pathway in T-cells showing points of intervention.

Experimental Protocols: T-cell Proliferation Assays

To quantitatively assess the differential effects of Rapamycin and Seco-Rapamycin on T-cell proliferation, standard in vitro assays can be employed.

Thymocyte/T-cell Proliferation Assay using Tritiated Thymidine ([³H]-Thymidine) Incorporation

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

Methodology:

  • Cell Preparation: Isolate primary T-cells from peripheral blood (PBMCs) or use a T-cell line (e.g., Jurkat).

  • Cell Culture: Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Stimulation: Stimulate T-cell proliferation using mitogens such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Treatment: Add varying concentrations of Rapamycin or Seco-Rapamycin to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Radiolabeling: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.

CFSE Dilution Assay

This flow cytometry-based assay measures the number of cell divisions.

Methodology:

  • Cell Labeling: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Treatment: Plate the CFSE-labeled cells and treat them with stimulants and the test compounds (Rapamycin, Seco-Rapamycin) as described above.

  • Incubation: Incubate for 3-5 days.

  • Flow Cytometry Analysis: With each cell division, the CFSE fluorescence intensity is halved. Analyze the cells using a flow cytometer to resolve distinct peaks corresponding to successive generations of proliferating cells.

T_Cell_Assay_Workflow cluster_workflow T-Cell Proliferation Assay Workflow Isolate_TCells Isolate Primary T-Cells or Culture T-Cell Line Stimulate_TCells Stimulate with Mitogens (e.g., anti-CD3/CD28) Isolate_TCells->Stimulate_TCells Treat_Cells Treat with: 1. Vehicle Control 2. Rapamycin 3. Seco-Rapamycin Stimulate_TCells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Measure_Proliferation Measure Proliferation Incubate->Measure_Proliferation Thymidine [3H]-Thymidine Incorporation Assay Measure_Proliferation->Thymidine CFSE CFSE Dilution Assay (Flow Cytometry) Measure_Proliferation->CFSE Analyze_Data Analyze Data & Compare Potency (IC50) Thymidine->Analyze_Data CFSE->Analyze_Data

Figure 2: General workflow for a T-cell proliferation assay.

Logical Comparison of Effects

The structural integrity of the macrolide ring in Rapamycin is essential for its biological function. The hydrolysis of the ester bond that leads to the formation of Seco-Rapamycin disrupts the molecule's ability to engage with its cellular targets in a manner that inhibits T-cell proliferation.

Logical_Comparison cluster_comparison Logical Comparison of Effects on T-Cell Proliferation Rapamycin Rapamycin (Closed Macrolide Ring) Binds_FKBP12 Binds to FKBP12 Rapamycin->Binds_FKBP12 Seco_Rapamycin Seco-Rapamycin (Open Macrolide Ring) No_mTORC1_Inhibition Fails to Inhibit mTORC1 Seco_Rapamycin->No_mTORC1_Inhibition Inhibits_mTORC1 Inhibits mTORC1 Binds_FKBP12->Inhibits_mTORC1 Blocks_G1_S Blocks G1-S Phase Cell Cycle Progression Inhibits_mTORC1->Blocks_G1_S Inhibits_Proliferation Inhibits T-Cell Proliferation Blocks_G1_S->Inhibits_Proliferation No_Proliferation_Inhibition Negligible Inhibition of T-Cell Proliferation No_mTORC1_Inhibition->No_Proliferation_Inhibition

Figure 3: Logical flow of the differential effects on T-cell proliferation.

Conclusion

References

Seco-Rapamycin Versus Active-Site Proteasome Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Seco-Rapamycin and established active-site proteasome inhibitors, focusing on their distinct mechanisms of action and available efficacy data. The information presented herein is intended to support research and drug development efforts in the field of targeted therapies.

Introduction: Targeting the Proteasome in Disease

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, apoptosis, and signal transduction. Its central role in maintaining cellular homeostasis has made the proteasome a key therapeutic target, particularly in oncology. The inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately triggering apoptosis in rapidly dividing cancer cells, which are highly dependent on efficient protein turnover.

This guide compares two distinct classes of proteasome inhibitors: the allosteric inhibitor Seco-Rapamycin and the class of active-site inhibitors, which includes clinically approved drugs such as Bortezomib, Carfilzomib (B1684676), and Ixazomib. While both classes target the proteasome, their different mechanisms of action may translate to distinct efficacy and safety profiles.

Mechanisms of Action: A Tale of Two Inhibition Strategies

The fundamental difference between Seco-Rapamycin and inhibitors like Bortezomib, Carfilzomib, and Ixazomib lies in their binding sites and modes of inhibition on the proteasome complex.

Seco-Rapamycin: An Allosteric Modulator

Seco-Rapamycin is an open-ring metabolite of rapamycin (B549165). Unlike its parent compound, Seco-Rapamycin does not inhibit the mammalian target of rapamycin (mTOR). Instead, it has been shown to allosterically inhibit the proteasome.[1] This means it binds to a site on the proteasome complex distinct from the active catalytic sites. This binding is thought to induce a conformational change in the proteasome, thereby modulating its activity. Specifically, it is hypothesized that Seco-Rapamycin and related compounds bind to the α-face of the 20S proteasome core, impacting the proteasomal gate and interfering with the binding of regulatory particles like the 19S cap.[1] This allosteric inhibition affects the proteasome's peptidase activities at low micromolar concentrations.[1]

Active-Site Proteasome Inhibitors: Direct Catalytic Blockade

In contrast, Bortezomib, Carfilzomib, and Ixazomib are active-site inhibitors. They directly bind to and block the catalytic β-subunits within the 20S proteasome core particle. The 20S proteasome has three main catalytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).

  • Bortezomib is a reversible inhibitor of the chymotrypsin-like and, to a lesser extent, the caspase-like activities of the proteasome.[2][3]

  • Carfilzomib is an irreversible inhibitor that predominantly targets the chymotrypsin-like activity of the proteasome.[4][5] Its irreversible binding leads to a more sustained inhibition.

  • Ixazomib is a reversible inhibitor that also primarily targets the chymotrypsin-like activity of the proteasome.[6][7]

The direct blockade of the proteasome's catalytic machinery by these drugs leads to a rapid accumulation of polyubiquitinated proteins, triggering robust pro-apoptotic signaling pathways.

Proteasome_Inhibition_Mechanisms cluster_0 Proteasome Complex Proteasome 20S Proteasome Core AlphaRing α-rings (Gate) BetaRings β-rings (Catalytic Subunits) SecoRapa Seco-Rapamycin SecoRapa->AlphaRing Allosteric Binding ActiveSiteInhibitors Bortezomib Carfilzomib Ixazomib ActiveSiteInhibitors->BetaRings Active-Site Binding

Figure 1. Mechanisms of proteasome inhibition.

Comparative Efficacy Data

Direct comparative efficacy studies between Seco-Rapamycin and active-site proteasome inhibitors are limited. The following tables summarize available in vitro data on their inhibitory activities from various sources. It is important to note that these values were determined in different studies under potentially different experimental conditions and should therefore be interpreted with caution.

Table 1: In Vitro Inhibition of Proteasome Catalytic Activities

InhibitorTarget Subunit(s)IC50 / Ki (nM)Cell Line / Enzyme SourceReference
Seco-Rapamycin Chymotrypsin-like, Trypsin-like, Caspase-likeLow micromolarPurified 20S proteasome[1]
Bortezomib Chymotrypsin-like (β5)0.6 (Ki)20S proteasome[3]
Chymotrypsin-like (β5)3-20Multiple Myeloma cell lines[8]
Caspase-like (β1)~31Multiple Myeloma cell lines[6]
Trypsin-like (β2)~3500Multiple Myeloma cell lines[6]
Carfilzomib Chymotrypsin-like (β5)5.220S proteasome[4]
Chymotrypsin-like (β5i/LMP7)14Immunoproteasome[4]
Chymotrypsin-like21.8 ± 7.4Multiple Myeloma cell lines[9]
Ixazomib Chymotrypsin-like (β5)3.420S proteasome[6]
Caspase-like (β1)3120S proteasome[6]
Trypsin-like (β2)350020S proteasome[6]

Table 2: In Vitro Anti-proliferative Activity (IC50)

InhibitorCell LineIC50 (nM)Reference
Bortezomib SKBR3, MDA-MB468 (Breast Cancer)5[10]
MDA-MB231 (Breast Cancer)7[10]
Multiple Myeloma cell lines8.6 (average)[11]
Carfilzomib MDA-MB-361 (Breast Cancer)6.34[12]
T-47D (Breast Cancer)76.51[12]
Multiple Myeloma cell lines13.5 (average)[11]
Ixazomib Multiple Myeloma cell lines120 (average)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate proteasome inhibitor efficacy.

Proteasome Activity Assay (Fluorogenic Substrate-based)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic peptide substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

  • Proteasome substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Cell Lysis: Culture cells to the desired confluency. Harvest and wash cells with cold PBS. Lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Setup: Dilute the cell lysates to a consistent protein concentration in the assay buffer. Add the diluted lysate to the wells of a 96-well plate.

  • Inhibitor Treatment: Add the desired concentrations of Seco-Rapamycin or other proteasome inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 10-100 µM.

  • Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) at 37°C using a fluorometric plate reader.

  • Data Analysis: Calculate the rate of AMC release (increase in fluorescence over time). Normalize the activity of inhibitor-treated samples to the vehicle control to determine the percent inhibition.

Proteasome_Activity_Assay_Workflow A Cell Culture B Cell Lysis & Lysate Collection A->B C Protein Quantification B->C D Incubate Lysate with Inhibitor C->D E Add Fluorogenic Substrate (Suc-LLVY-AMC) D->E F Measure Fluorescence (Ex/Em: 350/440 nm) E->F G Data Analysis: Calculate % Inhibition F->G

Figure 2. Proteasome activity assay workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of Seco-Rapamycin or other proteasome inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a spectrophotometric plate reader.

  • Data Analysis: Normalize the absorbance of treated cells to the vehicle control to calculate the percentage of cell viability. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

Signaling Pathways

The inhibition of the proteasome by both allosteric and active-site inhibitors ultimately converges on the induction of apoptosis, although the upstream events differ based on their mechanism of action.

Signaling_Pathways cluster_0 Inhibitors cluster_1 Proteasome cluster_2 Cellular Consequences SecoRapa Seco-Rapamycin Proteasome Proteasome SecoRapa->Proteasome Allosteric Inhibition ActiveSiteInhibitors Active-Site Inhibitors ActiveSiteInhibitors->Proteasome Active-Site Inhibition ProteinAccumulation Accumulation of Ubiquitinated Proteins Proteasome->ProteinAccumulation Inhibition of Degradation ER_Stress ER Stress ProteinAccumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 3. Downstream effects of proteasome inhibition.

Conclusion

Seco-Rapamycin and active-site proteasome inhibitors represent two distinct approaches to targeting the proteasome. While active-site inhibitors like Bortezomib, Carfilzomib, and Ixazomib have demonstrated significant clinical efficacy, particularly in hematological malignancies, their utility can be limited by toxicities and the development of resistance. The allosteric inhibition mechanism of Seco-Rapamycin offers a potentially differentiated therapeutic strategy. However, further preclinical and clinical studies are required to fully elucidate its comparative efficacy and safety profile. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these promising therapeutic agents.

References

Unraveling the Binding Affinity of Seco-Rapamycin to FKBP12: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their protein targets is paramount. This guide provides a comparative analysis of the binding affinity of Seco-Rapamycin to FK506-Binding Protein 12 (FKBP12), benchmarked against the well-characterized immunosuppressants, Rapamycin (B549165) and FK506.

Seco-Rapamycin, the ring-opened derivative of Rapamycin, presents a compelling case study in structure-activity relationships. While Rapamycin exhibits potent immunosuppressive and anti-proliferative effects through its high-affinity binding to FKBP12 and subsequent inhibition of the mechanistic Target of Rapamycin (mTOR), the binding characteristics of its seco-analogue are less defined. This guide synthesizes available data to illuminate these differences, offering insights into the structural determinants of FKBP12 binding.

Comparative Binding Affinities of FKBP12 Ligands

The binding affinity of a ligand to its target is a critical parameter in drug design, often quantified by the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The following table summarizes the reported binding affinities of Rapamycin, FK506, and the inferred affinity of Seco-Rapamycin to FKBP12.

LigandDissociation Constant (Kd) to FKBP12Method
Rapamycin ~0.2 nM[1]Isothermal Titration Calorimetry (ITC)
FK506 ~0.4 nM[2][3]Multiple methods including Scintillation Proximity Assay
Seco-Rapamycin Not directly reported, but significantly lower than RapamycinInferred from biological activity assays

Note: The binding affinity of Seco-Rapamycin is inferred from reports stating it has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay, which is a functional outcome of FKBP12 binding and subsequent mTOR inhibition.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinities relies on robust experimental techniques. Three commonly employed methods are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol for FKBP12-Ligand Binding Analysis using ITC:

  • Sample Preparation:

    • Recombinant human FKBP12 is expressed and purified. The final protein solution is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl).

    • The ligand (e.g., Seco-Rapamycin, Rapamycin) is dissolved in the same dialysis buffer to the desired concentration. A small amount of a co-solvent like DMSO may be used for solubility, ensuring the final concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the FKBP12 solution (typically in the low micromolar range).

    • The injection syringe is filled with the ligand solution (typically 10-20 fold higher concentration than the protein).

    • A series of small, precise injections of the ligand into the protein solution is performed. The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to determine the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. It provides real-time kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol for FKBP12-Ligand Binding Analysis using SPR:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., CM5) is activated.

    • Recombinant human FKBP12 is immobilized onto the sensor chip surface via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor chip.

    • A series of concentrations of the ligand (analyte) in the running buffer are injected over the FKBP12-immobilized surface.

    • The association of the ligand to FKBP12 is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association and dissociation phases are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.

    • The Kd is calculated as the ratio of kd to ka.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein. Unbound tracer tumbles rapidly, resulting in low polarization, while the tracer-protein complex tumbles slower, leading to higher polarization.

Protocol for FKBP12-Ligand Binding Analysis using FP:

  • Assay Setup:

    • A fluorescently labeled ligand that binds to FKBP12 is required (e.g., a fluorescein-labeled FK506 analog).

    • A constant concentration of FKBP12 and the fluorescent tracer are added to the wells of a microplate.

    • A serial dilution of the unlabeled competitor ligand (e.g., Seco-Rapamycin, Rapamycin) is added to the wells.

  • Measurement:

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The decrease in fluorescence polarization with increasing concentrations of the competitor ligand is plotted.

    • The data is fitted to a competitive binding equation to determine the IC50 value of the competitor ligand.

    • The Ki (an estimate of Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent tracer.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for determining binding affinity and the signaling pathway involving FKBP12.

experimental_workflow cluster_prep Sample Preparation cluster_exp Binding Assay cluster_analysis Data Analysis protein_prep Purify Recombinant FKBP12 Protein itc Isothermal Titration Calorimetry (ITC) protein_prep->itc spr Surface Plasmon Resonance (SPR) protein_prep->spr fp Fluorescence Polarization (FP) protein_prep->fp ligand_prep Prepare Ligand Solution (e.g., Seco-Rapamycin) ligand_prep->itc ligand_prep->spr ligand_prep->fp data_processing Process Raw Data itc->data_processing spr->data_processing fp->data_processing binding_model Fit to Binding Model data_processing->binding_model kd_determination Determine Kd (Binding Affinity) binding_model->kd_determination

Caption: Experimental workflow for determining the binding affinity of a ligand to FKBP12.

signaling_pathway cluster_mTOR mTOR Pathway cluster_TGF TGF-β Pathway cluster_seco Seco-Rapamycin Action rapamycin Rapamycin fkbp12_m FKBP12 rapamycin->fkbp12_m mTORC1 mTORC1 rapamycin->mTORC1 Inhibition fkbp12_m->mTORC1 Inhibition cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes fkbp12_t FKBP12 tgfbr1 TGF-β Receptor I fkbp12_t->tgfbr1 Regulates smad SMAD Signaling tgfbr1->smad seco Seco-Rapamycin fkbp12_s FKBP12 seco->fkbp12_s Weak Binding mTOR_inhibition mTOR Inhibition (Greatly Reduced) fkbp12_s->mTOR_inhibition

Caption: Simplified signaling pathways involving FKBP12 and the action of Rapamycin and Seco-Rapamycin.

Conclusion

The available evidence strongly suggests that Seco-Rapamycin has a significantly lower binding affinity for FKBP12 compared to its parent compound, Rapamycin. This is inferred from its substantially reduced biological potency. The structural integrity of the macrolide ring in Rapamycin is crucial for establishing the high-affinity interactions within the hydrophobic binding pocket of FKBP12. The ring-opened structure of Seco-Rapamycin likely disrupts these critical contacts, leading to a weaker association.

For researchers in drug development, this comparison underscores the profound impact of subtle structural modifications on target engagement. While direct quantitative binding data for Seco-Rapamycin would provide a more definitive comparison, the current data provides a clear direction for understanding its reduced biological activity. The experimental protocols outlined here offer a roadmap for researchers seeking to quantify the binding affinities of novel FKBP12 ligands.

References

Safety Operating Guide

Navigating the Disposal of Seco Rapamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Seco Rapamycin, a derivative of the immunosuppressant Rapamycin (also known as Sirolimus), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While specific regulatory disposal guidelines for this compound are not as explicitly defined as for its parent compound, a conservative approach treating it as a hazardous chemical or medical waste is the recommended best practice. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and its associated waste streams.

Understanding the Waste Profile

Waste generated from laboratory activities involving this compound can be categorized as follows:

  • Unused or Expired this compound: Pure chemical compound in solid or solution form.

  • Contaminated Labware: Items such as pipette tips, gloves, vials, and bench paper that have come into direct contact with this compound.

  • Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound.

  • Liquid Waste: Solutions containing this compound, including experimental media and rinsing solvents.

Step-by-Step Disposal Protocol

Adherence to the following procedures is critical for the safe management of this compound waste:

  • Segregation at the Source:

    • Immediately segregate all this compound-contaminated waste from non-hazardous laboratory trash.

    • Use designated, clearly labeled, and leak-proof waste containers.

  • Waste Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste," the chemical name ("this compound" or "Sirolimus"), and a clear hazard warning.[1]

  • Solid Waste Disposal:

    • Place all non-sharp, contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) into a designated hazardous waste container, typically a 5-gallon white pail.[2][3] The container should be kept closed except when adding waste.[2][3]

  • Sharps Disposal:

    • Dispose of all contaminated sharps in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[2][3]

  • Liquid Waste Management:

    • Collect all liquid waste containing this compound in a compatible, sealed, and properly labeled container.

    • Do not dispose of this compound solutions down the sink or into any drains.[4][5] This is to prevent its release into the environment.[6]

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinseate must be collected as hazardous liquid waste.

  • Final Disposal:

    • Excess and expired this compound, along with all generated waste, should be offered to a licensed hazardous material disposal company.[7] Alternatively, some guidelines recommend disposal as medical waste.[8]

    • Contact your institution's Environmental Health & Safety (EHS) department for specific procedures on waste pickup and disposal.[2][3] They will provide the necessary containers, labels, and manifests for proper disposal.[3]

Summary of this compound Waste Disposal

Waste TypeRecommended Disposal Procedure
Unused/Expired this compound Treat as hazardous chemical waste. Offer to a licensed hazardous material disposal company.[7]
Contaminated Solid Waste (non-sharp) Place in a designated, labeled hazardous waste container (e.g., 5-gallon pail).[2][3]
Contaminated Sharps Dispose of in a labeled, puncture-resistant sharps container.[2][3]
Contaminated Liquid Waste Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[4][5][6]
Empty Stock Vials Triple rinse with a suitable solvent, collect the rinseate as hazardous waste, deface the label, and then the container may be disposed of as regular trash if permitted by institutional policy.[2][3]

Experimental Protocols and Waste Generation

While specific experimental protocols for this compound are not detailed in the provided search results, it is a derivative of Rapamycin, an mTOR inhibitor used in various research applications, including cell culture studies and animal models.

Typical Waste Streams from In Vitro Studies:

  • Cell Culture Media: Media from treated cells will contain this compound and should be collected as hazardous liquid waste.

  • Plasticware: Pipette tips, serological pipettes, culture flasks, and plates will be contaminated and should be disposed of as solid hazardous waste.

Typical Waste Streams from In Vivo Studies:

  • Animal Bedding: While one source suggests no special precautions for bedding disposal for Rapamycin due to its metabolism, it is prudent to consult with your institution's EHS for guidance, as practices may vary.[8]

  • Unconsumed Medicated Food/Water: Any food or water containing this compound that is not consumed by the animals must be collected and disposed of as hazardous waste.[2][3]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.

SecoRapamycinDisposal Start Waste Generation (this compound) IsLiquid Is the waste liquid? Start->IsLiquid IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in sealed, labeled hazardous liquid waste container IsLiquid->LiquidWaste Yes SharpsWaste Dispose in labeled, puncture-resistant sharps container IsSharp->SharpsWaste Yes SolidWaste Place in designated, labeled solid hazardous waste container IsSharp->SolidWaste No EHS Contact EHS for waste pickup and final disposal LiquidWaste->EHS SharpsWaste->EHS SolidWaste->EHS

This compound Waste Disposal Decision Flowchart

References

Safe Handling and Disposal of Seco-Rapamycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Seco-Rapamycin. Given that Seco-Rapamycin is a degradation product of the potent immunosuppressant and mTOR inhibitor Rapamycin (also known as Sirolimus), and safety data can be inconsistent, it is imperative to handle this compound with a high degree of caution, adhering to protocols for potent pharmaceutical agents.[1][2]

Hazard Identification and Safety Data

While some safety data sheets (SDS) classify Seco-Rapamycin sodium salt as not hazardous, others indicate potential for acute toxicity, skin irritation, and eye irritation.[3][4][5] It is often categorized as a "pharmaceutical related compound of unknown potency."[6] Therefore, treating it with the same level of precaution as its parent compound, Rapamycin, is the recommended safety practice.

The primary health risks associated with the parent compound, Rapamycin, include immunosuppression, potential carcinogenicity, and the danger of serious damage to health through prolonged exposure if swallowed.[7][8]

Quantitative Safety and Solubility Data

ParameterValueSource CompoundReference
Occupational Exposure Limit (TWA) 0.2 µg/m³Sirolimus (Rapamycin)[9]
Solubility in DMF 30 mg/mLSeco-Rapamycin (sodium salt)[2]
Solubility in DMSO 25 mg/mLSeco-Rapamycin (sodium salt)[2]
Solubility in Ethanol 25 mg/mLSeco-Rapamycin (sodium salt)[2]
Solubility in PBS (pH 7.2) 5 mg/mLSeco-Rapamycin (sodium salt)[2]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory. All weighing and reconstitution of the powdered compound should occur within a certified chemical fume hood or biological safety cabinet.[8]

Required Personal Protective Equipment:

  • Eye/Face Protection: Wear safety goggles with side-shields.[3][6]

  • Hand Protection: Use protective, disposable nitrile gloves.[7][8] For activities with a higher risk of exposure, such as working with needles, consider wearing double gloves.[8][9]

  • Body Protection: A lab coat is required.[7][8] For extensive handling, impervious clothing is recommended.[3][6]

  • Respiratory Protection: While not typically required for handling solutions in a fume hood, a particulate respirator should be used when handling the powder outside of a containment system or if aerosol generation is possible.[7][8]

G cluster_0 Hierarchy of Controls Eng Engineering Controls (Fume Hood, BSC) Admin Administrative Controls (SOPs, Training) Eng->Admin Primary barrier PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Secondary barrier

Caption: Hierarchy of controls for handling Seco-Rapamycin.

Operational Plan: Step-by-Step Handling and Storage

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Before handling, ensure the work area within the chemical fume hood is clean.

  • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[7][8]

  • Assemble all necessary equipment, including vials, solvents, pipettes, and waste containers.

Step 2: Handling the Compound (in Fume Hood)

  • Carefully weigh the required amount of Seco-Rapamycin powder. Avoid creating dust.[7]

  • To reconstitute, add the desired solvent slowly to the vial containing the powder.

  • Cap the vial securely and mix gently until the solid is fully dissolved.

Step 3: Post-Handling Decontamination

  • Wipe down the work surface, equipment, and exterior of the primary container with a detergent solution, followed by a thorough rinse with water.[7][8]

  • Change gloves frequently, and always before leaving the work area or touching clean surfaces.[7]

  • Wash hands and arms thoroughly with soap and water after the procedure is complete.[7][8]

Storage Conditions

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[7][8][10]

  • The recommended storage temperature is -20°C, with protection from light.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[3][7][8]

G Prep 1. Preparation (Don PPE, Prepare Hood) Weigh 2. Weighing (Handle Powder in Hood) Prep->Weigh Recon 3. Reconstitution (Add Solvent) Weigh->Recon Decon 4. Decontamination (Clean Area & Equipment) Recon->Decon Store 5. Storage (-20°C, Tightly Sealed) Decon->Store

Caption: Standard operational workflow for handling Seco-Rapamycin.

Experimental Protocols

Protocol 1: Reconstitution for In Vitro Experiments

This protocol provides a general method for preparing a stock solution of Seco-Rapamycin.

  • Calculate the mass of Seco-Rapamycin powder needed to achieve the desired stock concentration based on the solubility data provided above.

  • Working inside a chemical fume hood, weigh the calculated mass of the compound into a sterile vial.

  • Using a calibrated pipette, add the appropriate volume of a suitable solvent (e.g., DMSO for a high-concentration stock). For a 25 mg/mL stock, add 40 µL of DMSO for every 1 mg of Seco-Rapamycin.

  • Cap the vial and vortex gently until the powder is completely dissolved.

  • For cell-based assays, dilute the high-concentration stock in culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Contextual Protocol: Inhibition of the mTOR Signaling Pathway

Seco-Rapamycin is a metabolite of Rapamycin, a well-known inhibitor of the mTOR pathway.[11] Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[7][12] While Seco-Rapamycin is significantly less potent, understanding this pathway is critical for researchers in this field.[2]

G Rapa Rapamycin Complex Rapamycin-FKBP12 Complex Rapa->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits Downstream Downstream Targets (e.g., S6K1, 4E-BP1) mTORC1->Downstream Activates Growth Cell Growth & Proliferation Downstream->Growth Promotes

Caption: Simplified mTORC1 signaling pathway showing inhibition by Rapamycin.

Disposal Plan

All waste contaminated with Seco-Rapamycin must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.[7][8]

  • Contaminated Solid Waste: All contaminated items, including gloves, absorbent pads, and plasticware, must be collected in a designated, clearly labeled hazardous waste container (e.g., a 5-gallon pail).[7][8]

  • Sharps Waste: Needles, syringes, and other contaminated sharp items must be placed directly into an approved, puncture-proof sharps container.[7][8]

  • Unused/Expired Chemical: Collect unused or expired Seco-Rapamycin for disposal via your institution's Environmental Health & Safety (EHS) department.

  • Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the vial in a cardboard box for glass waste.[7][8]

Contact your institution's EHS office for specific guidance on waste collection and disposal procedures.[8]

G Waste Seco-Rapamycin Contaminated Waste Sharps Sharps (Needles, Syringes) Waste->Sharps Solids Solid Waste (Gloves, Pads, Tubes) Waste->Solids Liquids Liquid Waste (Unused Solution, Rinsate) Waste->Liquids Sharps_Bin Sharps Container Sharps->Sharps_Bin Haz_Bin Hazardous Waste Bin Solids->Haz_Bin Haz_Bottle Hazardous Waste Bottle Liquids->Haz_Bottle

Caption: Waste segregation plan for Seco-Rapamycin disposal.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician if irritation persists.[3][6][10]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention.[3][6][10]

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3][6]

  • Spills: For powdered spills, carefully sweep to avoid generating dust or wet the powder with a suitable solvent before wiping with a dry cloth.[7] Collect all contaminated materials in a sealed container for hazardous waste disposal and contact EHS for guidance.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.